Tetradecylphosphocholine
説明
特性
IUPAC Name |
tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228358 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77733-28-9 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tetradecylphosphocholine (TDPC): A Technical Guide to its Critical Micelle Concentration in Saline Buffer
For Researchers, Scientists, and Drug Development Professionals
Understanding the Critical Micelle Concentration of TDPC
The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defining the concentration at which individual molecules (monomers) begin to aggregate into micelles.[4][5] This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[6][7][8]
Several factors significantly influence the CMC of a phosphocholine (B91661) derivative like TDPC:
-
Alkyl Chain Length: There is a logarithmic decrease in the CMC as the length of the hydrophobic alkyl chain increases.[9] Longer chains favor micelle formation at lower concentrations.
-
Headgroup: The nature of the hydrophilic headgroup affects its interaction with water and other headgroups, thereby influencing the CMC.[9]
-
Presence of Electrolytes: The addition of salts, such as those in a saline buffer, typically decreases the CMC of ionic and zwitterionic surfactants.[9][10] The ions in the solution can shield the electrostatic repulsion between the charged headgroups, facilitating their aggregation into micelles at lower concentrations.[9][11]
-
Temperature: Temperature can have a complex effect on the CMC. For many nonionic surfactants, an increase in temperature leads to a decrease in the CMC.[9] Micelles only form above a certain temperature known as the critical micelle temperature or Krafft temperature.[4]
-
Measurement Method: The determined CMC value can vary slightly depending on the experimental technique used, as each method is sensitive to different physicochemical changes that occur upon micellization.[4]
Quantitative Data: CMC of Structurally Related Lysophospholipids
To provide a reasonable estimation for the CMC of tetradecylphosphocholine, the following table summarizes the experimentally determined CMC values for lysophospholipids with varying acyl chain lengths. The data for 1-tetradecanoyl-sn-glycero-3-phosphocholine serves as a close structural analog to TDPC.
| Compound | Acyl Chain Length | CMC (mM) | Solvent | Reference |
| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 7.0 | Water | [12] |
| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C12 | 0.70 | Water | [12] |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070 | Water | [12] |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007 | Water | [12] |
| Dodecylphosphocholine | C12 | 1.1 | Water | [12] |
| Hexadecylphosphocholine (Miltefosine) | C16 | 0.050 | Buffered Water | [13] |
Note: The presence of saline would be expected to lower these CMC values.
Experimental Protocols for CMC Determination
Several well-established methods are used to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation.[7]
Surface Tension Measurement
This is a classic and widely used method for determining the CMC.[6][8]
Methodology:
-
Solution Preparation: A series of solutions with varying concentrations of the surfactant (e.g., TDPC) in the desired saline buffer are prepared.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.[6] Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the additional surfactant molecules form micelles rather than accumulating at the air-water interface.[4] The CMC is determined from the inflection point of this plot, typically by the intersection of the two linear portions of the curve.[4]
Fluorescence Spectroscopy
This sensitive method utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.[14] Pyrene (B120774) is a commonly used probe.[6]
Methodology:
-
Probe Incorporation: A small, constant amount of a fluorescent probe (e.g., pyrene) is added to a series of surfactant solutions of varying concentrations in the saline buffer.
-
Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each solution. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of its microenvironment.
-
Data Analysis: The I1/I3 ratio is plotted against the surfactant concentration. In the polar aqueous environment below the CMC, the I1/I3 ratio is high. As micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, causing a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of this plot.[6]
Conductivity Measurement
This method is suitable for ionic or zwitterionic surfactants.[8]
Methodology:
-
Solution Preparation: A series of surfactant solutions in the saline buffer are prepared.
-
Conductivity Measurement: The electrical conductivity of each solution is measured using a conductivity meter.
-
Data Analysis: The conductivity is plotted against the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of charged monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[8] The CMC is identified as the concentration at the break in the slope of the plot.
Visualizations
Caption: A generalized workflow for determining the critical micelle concentration.
References
- 1. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. justagriculture.in [justagriculture.in]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 12. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physical Properties of Tetradecylphosphocholine (Fos-Choline-14) for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylphosphocholine (TDPC), also known by its commercial name Fos-Choline-14, is a zwitterionic detergent widely employed in the field of membrane protein structural biology.[1][2] Its amphipathic nature, consisting of a 14-carbon alkyl chain and a polar phosphocholine (B91661) headgroup, makes it highly effective for solubilizing, stabilizing, and purifying integral membrane proteins (IMPs) from their native lipid bilayer environments.[2][3] For Nuclear Magnetic Resonance (NMR) spectroscopy, TDPC is particularly valuable because it forms relatively small, uniform micelles that can encapsulate membrane proteins, rendering them amenable to high-resolution solution-state NMR studies.[2] This guide provides an in-depth overview of the core physical properties of TDPC, along with experimental protocols relevant to its application in NMR-based structural analysis.
Core Physical and Chemical Properties
The utility of this compound in NMR spectroscopy is directly linked to its well-defined physicochemical characteristics. These properties determine its behavior in aqueous solutions and its interaction with membrane proteins. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₂NO₄P | [1] |
| Formula Weight | 379.5 g/mol | [1] |
| Purity | ≥95% - ≥99% | [1][4] |
| Appearance | Crystalline solid | [1] |
| Critical Micelle Concentration (CMC) | ~0.12 mM (0.0046%) in H₂O | [1] |
| Aggregation Number | ~108 | |
| Micelle Size | ~47 kDa |
Solubility
The solubility of TDPC in various solvents is a critical parameter for sample preparation. The detergent exhibits good solubility in both aqueous buffers and several organic solvents, facilitating its use in a wide range of experimental conditions.
| Solvent | Solubility |
| PBS (pH 7.2) | 25 mg/mL |
| DMF | 15 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 15 mg/mL |
| Water (0-5°C) | ≥20% |
Micelle Formation and Critical Micelle Concentration (CMC)
The defining characteristic of any detergent is its ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[5] Below the CMC, TDPC exists primarily as monomers in solution. As the concentration increases to and surpasses the CMC, monomers aggregate to form spherical micelles, with their hydrophobic tails sequestered from the aqueous environment and their polar headgroups exposed. This process is fundamental to the solubilization of membrane proteins, as the hydrophobic core of the micelle mimics the lipid bilayer, stabilizing the protein's transmembrane domains.
TDPC monomers self-assemble into micelles above the CMC.
Application in Membrane Protein NMR
Alkyl phosphocholine detergents, particularly TDPC and its shorter-chain analog Dodecylphosphocholine (DPC), are among the most widely used surfactants for solution-NMR studies of membrane proteins.[2] The primary advantage is the formation of small, relatively fast-tumbling protein-detergent complexes. The size of the TDPC micelle (~47 kDa) is generally suitable for encapsulating small to medium-sized membrane proteins without creating a complex so large that it would lead to prohibitively broad spectral lines in solution NMR.[6] Studies have shown that the Fos-Choline series of detergents, including TDPC, are highly effective at refolding and reconstituting β-barrel membrane proteins like OmpX, yielding high-quality 2D [¹⁵N,¹H]-TROSY correlation NMR spectra indicative of a properly folded and homogeneous protein sample.[7][8]
Experimental Protocols
Detailed and reproducible protocols are essential for successfully preparing membrane protein samples for NMR analysis using TDPC.
General Protocol for Membrane Protein Solubilization and Reconstitution
This workflow outlines the key steps for transferring a purified integral membrane protein into TDPC micelles for NMR studies. The process typically involves an initial solubilization from the membrane using a harsher detergent, followed by purification and exchange into TDPC.
Workflow for IMP reconstitution into TDPC micelles for NMR.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the overexpressed protein of interest via cell lysis followed by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a robust solubilizing detergent (e.g., DDM) at a concentration well above its CMC (typically 1-2%). Incubate with gentle mixing for 1-2 hours at 4°C.
-
Clarification: Remove non-solubilized membrane fragments and aggregated protein by ultracentrifugation at >100,000 x g for 45-60 minutes. The supernatant contains the solubilized protein.
-
Purification and Detergent Exchange: Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for a His-tagged protein). Wash the column extensively with a buffer containing TDPC at a concentration above its CMC (e.g., 0.5-1%) to exchange the initial detergent for TDPC.
-
Elution and Concentration: Elute the protein from the column in the TDPC-containing buffer. Concentrate the sample using a centrifugal filter device with an appropriate molecular weight cut-off, simultaneously exchanging it into the final NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 6.8) containing TDPC.[7]
Detergent Screening
For any new membrane protein, it is crucial to screen a panel of detergents to identify the optimal conditions for stability and structure. TDPC is a key candidate in such screens.[9]
Methodology:
-
Initial Solubilization: Purify the target protein in a well-behaved, "safe" detergent like DDM.
-
Parallel Exchange: Bind the purified protein to a small amount of affinity resin and aliquot it into a 96-well filter plate.
-
Screening: Wash each well with a different detergent solution from a screening panel, including TDPC at a concentration of ~5-10 times its CMC.
-
Elution & Analysis: Elute the protein and assess its monodispersity and stability using methods like fluorescence-detection size-exclusion chromatography (FSEC) or differential scanning fluorimetry.[9][10] The goal is to find the detergent that results in a single, symmetrical peak by SEC, indicating a stable, non-aggregated protein.
NMR Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra.
Methodology:
-
Final Concentration: Concentrate the protein-TDPC complex to the desired level for NMR (typically 0.1 - 1.0 mM).
-
Solvent: The final buffer must contain 90-100% D₂O for the deuterium (B1214612) lock signal required by the spectrometer.[11] A small amount of a chemical shift standard (e.g., DSS or TMSP) may be added.
-
Filtration: To ensure magnetic field homogeneity, the final sample must be free of any suspended particles.[12] Filter the sample through a 0.22 µm spin filter or by passing it through a Pasteur pipette plugged with glass wool directly into a clean, high-quality NMR tube.[11][13]
-
Volume: Use a sufficient sample volume to cover the height of the NMR probe's receiver coils, typically 550-700 µL for a standard 5 mm tube.[12][14]
Phase Transition Behavior
The concept of a main phase transition temperature (Tm), which describes the change from an ordered gel phase to a disordered liquid-crystalline phase, is a key characteristic of bilayer-forming lipids like diacyl-phosphatidylcholines (e.g., DMPC, DPPC).[15][16] Single-chain detergents such as this compound do not form lamellar bilayers in aqueous solution; instead, they form micelles.[5] Consequently, a sharp, cooperative gel-to-liquid phase transition is not a defining physical property of TDPC in the context of its use as a solubilizing agent. The fluidity of the alkyl chains within the micelle is an inherent property that allows it to act as a membrane mimetic.
Conclusion
This compound is a powerful and versatile zwitterionic detergent with well-characterized physical properties that make it highly suitable for the structural analysis of integral membrane proteins by NMR spectroscopy. Its ability to form small, stable micelles provides a native-like environment that preserves protein structure while being compatible with the requirements of high-resolution solution NMR. By understanding its core properties, such as CMC and solubility, and by employing rigorous experimental protocols for reconstitution and sample preparation, researchers can effectively leverage TDPC to unlock the structures and functions of this challenging but vital class of proteins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput differential filtration assay to screen and select detergents for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. as.nyu.edu [as.nyu.edu]
- 15. bio21.bas.bg [bio21.bas.bg]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Micellar Properties of Tetradecylphosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the micellar characteristics of Tetradecylphosphocholine (TPC), also known as 1-tetradecanoyl-sn-glycero-3-phosphocholine or myristoyl lysophosphatidylcholine. TPC is a zwitterionic surfactant that has garnered significant interest in biomedical research and drug delivery due to its biocompatibility and ability to form well-defined micelles, which can encapsulate hydrophobic therapeutic agents. This document details the available data on the micelle size and aggregation number of TPC and its analogs, outlines the key experimental protocols for their determination, and presents a logical workflow for micelle characterization.
Quantitative Data on Micellar Properties
The precise micelle size and aggregation number of this compound can vary depending on experimental conditions such as concentration, temperature, and the ionic strength of the solution. While direct, primary experimental data for TPC is limited in the readily available literature, molecular dynamics simulations and data from homologous lysophosphatidylcholines provide valuable insights.
Table 1: Aggregation Number of this compound Micelles
| Aggregation Number (N_agg) | Method | Source |
| 90 or 108 | Not Specified | Secondary source citing unpublished or difficult-to-locate primary data. |
Note: The aggregation numbers of 90 and 108 for this compound are cited in a molecular dynamics study, which references other works. Extensive efforts to locate the primary source data for these specific values were unsuccessful. These values should be considered as reported estimates.
For comparison, experimentally determined values for Dodecylphosphocholine (C12PC), a shorter-chain analog, are well-documented and can provide a reasonable approximation for the behavior of TPC.
Table 2: Micelle Size and Aggregation Number of Dodecylphosphocholine (C12PC) Micelles
| Parameter | Value | Method | Concentration | Reference |
| Aggregation Number (N_agg) | 57 ± 5 | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |
| Core Radius | 16.9 ± 0.5 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |
| Shell Thickness | 10.2 ± 2.0 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |
| Total Radius | 27.1 ± 2.0 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |
| Hydrodynamic Diameter | Broadly consistent with SANS data | Dynamic Light Scattering (DLS) | Not Specified | [1] |
Experimental Protocols for Micelle Characterization
The determination of micelle size and aggregation number relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the most common approaches.
Dynamic Light Scattering (DLS) for Micelle Size Determination
Dynamic Light Scattering is a non-invasive technique ideal for determining the hydrodynamic size of micelles in solution.
Methodology:
-
Sample Preparation: Prepare a series of this compound solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS) at concentrations above its critical micelle concentration (CMC), which is approximately 0.12 mM.[2] Filter the solutions through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrument Setup: Use a DLS instrument equipped with a laser light source. Set the scattering angle (commonly 90° or 173° for backscatter detection). Equilibrate the sample cell at the desired temperature.
-
Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles. These fluctuations are analyzed using a correlator to generate an autocorrelation function.
-
Data Analysis: The autocorrelation function is then used to calculate the translational diffusion coefficient (D) of the micelles. The hydrodynamic radius (R_h) is subsequently determined using the Stokes-Einstein equation:
R_h = k_B * T / (6 * π * η * D)
where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The diameter is simply 2 * R_h.
Small-Angle Neutron Scattering (SANS) for Micelle Structure and Aggregation Number
SANS is a powerful technique that provides detailed information about the size, shape, and internal structure of micelles.
Methodology:
-
Contrast Variation: To enhance the scattering contrast between the micelles and the solvent, experiments are typically performed in deuterium (B1214612) oxide (D₂O). Selective deuteration of the alkyl chains or the headgroups of the surfactant can provide further structural details.
-
Sample Preparation: Prepare solutions of this compound in D₂O at various concentrations above the CMC.
-
SANS Measurement: The sample is placed in a quartz cell and exposed to a monochromatic neutron beam. The scattered neutrons are detected by a 2D detector at a range of scattering angles. The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.
-
Data Analysis: The scattering data is analyzed by fitting it to a mathematical model that describes the shape and structure of the micelles. A common model for spherical micelles is the core-shell model, which can provide dimensions for the hydrophobic core and the hydrated hydrophilic shell. The aggregation number (N_agg) can be calculated from the forward scattering intensity (I(0)), the scattering length densities of the components, and the molecular volume of the surfactant.
Fluorescence Quenching for Aggregation Number Determination
Fluorescence quenching is a widely used method to determine the aggregation number of micelles.[3] It relies on the quenching of a fluorescent probe by a quencher molecule that are both partitioned within the micelles.
Methodology:
-
Reagent Selection:
-
Fluorophore (Probe): A hydrophobic fluorescent molecule that preferentially partitions into the micelle core (e.g., pyrene).
-
Quencher: A molecule that can quench the fluorescence of the probe and also partitions into the micelle (e.g., cetylpyridinium (B1207926) chloride or a hydrophobic nitroxide spin label).
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorophore in a volatile organic solvent.
-
Prepare a series of aqueous solutions of this compound at a concentration significantly above its CMC.
-
Add a small aliquot of the fluorophore stock solution to each surfactant solution and allow the solvent to evaporate, ensuring the probe is incorporated into the micelles.
-
Prepare a stock solution of the quencher.
-
-
Fluorescence Measurements:
-
Measure the steady-state fluorescence intensity of the probe in the micellar solutions in the absence of the quencher (I₀).
-
Titrate the micellar solutions with increasing concentrations of the quencher and measure the fluorescence intensity (I) at each quencher concentration.
-
-
Data Analysis: The aggregation number (N_agg) can be determined using the following equation, which is derived from Poisson statistics of the quencher distribution among the micelles:
ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N_agg
A plot of ln(I₀ / I) versus the quencher concentration should yield a straight line, and the aggregation number can be calculated from the slope.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound micelles.
This guide provides a foundational understanding of the micellar properties of this compound and the experimental approaches for their characterization. For researchers and drug development professionals, a thorough understanding of these properties is crucial for the rational design of effective drug delivery systems. It is recommended to perform these characterizations under the specific conditions relevant to the intended application.
References
- 1. Assessing the Interaction between Dodecylphosphocholine and Dodecylmaltoside Mixed Micelles as Drug Carriers with Lipid Membrane: A Coarse-Grained Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csbweb.csb.pitt.edu [csbweb.csb.pitt.edu]
- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
The Zwitterionic Character of Tetradecylphosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecylphosphocholine (TPC), a synthetic alkylphosphocholine, possesses a unique zwitterionic nature that dictates its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the core principles governing TPC's zwitterionic behavior, its interaction with cellular membranes, and its influence on critical signaling pathways. Detailed experimental methodologies for characterizing TPC are presented, alongside quantitative data and visual representations of its molecular interactions and mechanisms of action. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of this class of molecules.
Introduction
This compound (TPC) is a member of the alkylphosphocholine family, a class of synthetic analogs of lysophosphatidylcholine (B164491) that lack a glycerol (B35011) backbone. These molecules are characterized by a long alkyl chain, which imparts hydrophobicity, and a polar phosphocholine (B91661) headgroup. The defining feature of the phosphocholine headgroup is its zwitterionic nature at physiological pH, arising from a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group. This dual charge characteristic is fundamental to TPC's function as a surfactant and its complex interactions with biological systems.
While much of the existing literature focuses on its longer-chain analog, hexadecylphosphocholine (miltefosine), the principles of zwitterionic chemistry and membrane interaction are largely translatable to TPC. This guide will focus on the core zwitterionic properties of TPC, drawing on data from both TPC and its close analogs where necessary, with clear distinctions made.
Physicochemical Properties of this compound
The zwitterionic and amphiphilic structure of TPC governs its behavior in both aqueous and lipid environments. These properties are critical for its biological activity, including its ability to integrate into and disrupt cell membranes.
Zwitterionic Structure and Charge Distribution
At the molecular level, TPC features a permanently cationic quaternary ammonium group and a phosphate group that is anionic at physiological pH. The pKa of the phosphate group in analogous phosphocholine headgroups is approximately 2.[1] This means that above a pH of 2, the phosphate group is deprotonated and carries a negative charge. Consequently, over a broad physiological pH range, TPC exists as a zwitterion with a net neutral charge but with distinct positive and negative charge centers.
Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For a simple zwitterion with one acidic and one basic group, the pI is the average of the two pKa values. However, for TPC, the quaternary amine is permanently positive and does not have a pKa in the typical sense. The pI is therefore dominated by the pKa of the phosphate group. At a pH below the pKa of the phosphate group (i.e., <2), the phosphate group would be protonated and neutral, leaving the molecule with a net positive charge. As the pH rises above this pKa, the phosphate group deprotonates, and the molecule becomes a zwitterion with a net charge of zero. Thus, the isoelectric point of TPC is in the acidic range, close to its pKa.
Solubility and Micellization
TPC's amphiphilic nature makes it soluble in both aqueous and organic solvents.[2] In aqueous solutions, TPC monomers can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which sequesters the tetradecyl chains away from water in the micellar core, while the polar phosphocholine headgroups remain exposed to the aqueous environment.
The zwitterionic nature of the headgroup influences micelle formation. While there is no net charge, the distinct positive and negative charges can lead to electrostatic interactions between headgroups, affecting the packing of the surfactant molecules in the micelle.
Quantitative Physicochemical Data
The following tables summarize key quantitative data for TPC and its close analog, miltefosine (B1683995) (hexadecylphosphocholine), to provide a comparative overview.
Table 1: Physicochemical Properties of this compound (TPC) and Analogs
| Property | This compound (TPC) | Hexadecylphosphocholine (Miltefosine) | Reference(s) |
| Molecular Formula | C₁₉H₄₂NO₄P | C₂₁H₄₆NO₄P | [2][3] |
| Molecular Weight | 379.5 g/mol | 407.57 g/mol | [2][3] |
| Alkyl Chain Length | 14 carbons | 16 carbons | N/A |
| Critical Micelle Conc. (CMC) | ~0.12 mM | Not specified in provided results | [4] |
| pKa (Phosphate Group) | Not specified, expected to be ~2 | ~2 | [1] |
Table 2: Solubility Data
| Solvent | This compound (TPC) Solubility | Hexadecylphosphocholine (Miltefosine) Solubility | Reference(s) |
| PBS (pH 7.2) | 25 mg/mL | ≥2.5 mg/mL | [3][4] |
| DMF | 15 mg/mL | Not specified | [4] |
| DMSO | 15 mg/mL | 0.8 mg/mL | [3][4] |
| Ethanol | 15 mg/mL | 1.25 mg/mL | [3][4] |
Interaction with Cellular Membranes and Signaling Pathways
The zwitterionic and amphiphilic properties of TPC are central to its biological effects, which are primarily mediated through its interaction with cell membranes and subsequent disruption of signaling pathways.
Membrane Insertion and Disruption
TPC's structure is analogous to that of membrane phospholipids (B1166683), allowing it to readily insert into the lipid bilayer. This insertion disrupts the normal architecture of the cell membrane, altering its fluidity and permeability. The zwitterionic headgroup of TPC can interact with the polar headgroups of membrane phospholipids and cholesterol, while the hydrophobic tail intercalates into the nonpolar core of the membrane. Studies on related alkylphosphocholines suggest a strong affinity for cholesterol-rich domains within the membrane.
Inhibition of Protein Kinase C (PKC) Signaling
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Many PKC isoforms are activated by diacylglycerol (DAG) and phospholipids like phosphatidylserine (B164497). By inserting into the cell membrane, TPC and its analogs can interfere with the function of membrane-bound enzymes, including PKC. Hexadecylphosphocholine has been shown to inhibit PKC competitively with respect to phosphatidylserine, thereby disrupting downstream signaling cascades that are often implicated in cell survival and proliferation.
Caption: TPC inhibits the Protein Kinase C signaling pathway.
Induction of Apoptosis
A primary mechanism of action for miltefosine, and by extension TPC, against cancer cells and pathogens like Leishmania is the induction of apoptosis, or programmed cell death. This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine on the outer leaflet of the plasma membrane.
Miltefosine has been shown to trigger these apoptotic hallmarks in a dose- and time-dependent manner. The process appears to involve the activation of cellular proteases, as caspase inhibitors can interfere with DNA fragmentation. The disruption of mitochondrial function, including the inhibition of cytochrome c oxidase, is also a key event in miltefosine-induced apoptosis.
Caption: TPC induces apoptosis through multiple cellular mechanisms.
Experimental Protocols for Characterization
A thorough understanding of TPC's zwitterionic nature and its interactions with membranes requires a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful non-invasive technique for probing the structure and interactions of lipids at a molecular level.
Objective: To characterize the vibrational modes of TPC's functional groups and to study its interaction with model lipid membranes.
Methodology:
-
Sample Preparation:
-
For pure TPC analysis, a thin film can be prepared by dissolving TPC in a volatile organic solvent (e.g., chloroform/methanol), depositing it onto an infrared-transparent window (e.g., CaF₂ or ZnSe), and evaporating the solvent under a stream of nitrogen.
-
For interaction studies, TPC is co-dissolved with model lipids (e.g., DPPC, POPC, cholesterol) in a suitable solvent. The mixture is then deposited as a film.
-
The film is hydrated by exposing it to a controlled humidity environment or by adding a small amount of D₂O or H₂O.
-
-
Data Acquisition:
-
Spectra are recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 64 or 128) are co-added to achieve an adequate signal-to-noise ratio.
-
A background spectrum of the clean, empty crystal (for ATR-FTIR) or the transparent window is recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Key vibrational bands to analyze include:
-
Phosphate group: Asymmetric (νₐs(PO₂⁻)) and symmetric (νₛ(PO₂⁻)) stretching vibrations around 1250 cm⁻¹ and 1080 cm⁻¹, respectively. Shifts in these bands indicate changes in hydration and hydrogen bonding of the headgroup.
-
Choline group: C-N stretching vibrations around 970 cm⁻¹.
-
Alkyl chain: CH₂ symmetric and asymmetric stretching vibrations around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. Changes in the position and width of these bands provide information on the conformational order (trans/gauche isomerization) of the acyl chains and thus membrane fluidity.
-
Ester carbonyl group (of model phospholipids): C=O stretching vibration around 1735 cm⁻¹. Shifts in this band indicate interactions at the glycerol backbone region of the membrane.
-
-
Caption: Workflow for FTIR spectroscopic analysis of TPC.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers.
Objective: To determine the effect of TPC on the thermotropic phase behavior of model lipid membranes.
Methodology:
-
Sample Preparation:
-
Multilamellar vesicles (MLVs) are prepared by dissolving TPC and a model lipid (e.g., DPPC) in a chloroform/methanol solution.
-
The solvent is evaporated under nitrogen to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., PBS) at a temperature above the main phase transition temperature (Tₘ) of the lipid.
-
The sample is vortexed to form a suspension of MLVs.
-
-
Data Acquisition:
-
A small aliquot of the MLV suspension is hermetically sealed in a DSC pan. An identical pan containing only buffer is used as a reference.
-
The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the Tₘ of the lipid.
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram shows endothermic peaks corresponding to the pre-transition (Lβ' to Pβ') and the main transition (Pβ' to Lα) of the lipid bilayer.
-
The effect of TPC is evaluated by observing changes in the Tₘ and the enthalpy (ΔH) of the transition.
-
A broadening of the transition peak and a decrease in Tₘ and ΔH indicate that TPC destabilizes the gel phase and fluidizes the membrane.
-
Conclusion
The zwitterionic nature of this compound is the cornerstone of its physicochemical properties and biological activity. Its amphiphilic character, combined with a zwitterionic headgroup, facilitates its insertion into cell membranes, leading to the disruption of membrane integrity and the modulation of key signaling pathways such as Protein Kinase C and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the detailed investigation of TPC and related alkylphosphocholines. A thorough understanding of the interplay between TPC's zwitterionic properties and its cellular interactions is essential for the rational design and development of novel therapeutics based on this versatile molecular scaffold.
References
The Pivotal Role of Alkyl Chain Length in the Efficacy of Fos-Choline Detergents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fos-choline detergents, a class of zwitterionic surfactants, have become indispensable tools in the field of membrane protein research. Their unique architecture, featuring a phosphocholine (B91661) headgroup and a variable alkyl chain, allows for the effective solubilization and stabilization of integral membrane proteins, preserving their native structure and function. The length of the alkyl chain is a critical parameter that dictates the physicochemical properties of the detergent and, consequently, its efficacy in various applications, from initial protein extraction to downstream structural and functional studies. This guide provides a comprehensive overview of the influence of fos-choline alkyl chain length on detergent performance, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Influence of Alkyl Chain Length on Physicochemical Properties
The length of the hydrophobic alkyl chain is a primary determinant of the behavior of fos-choline detergents in aqueous solutions. It directly impacts key parameters such as the Critical Micelle Concentration (CMC), aggregation number, and the size of the micelles formed. These properties, in turn, affect the detergent's interaction with membrane proteins and its overall suitability for specific applications.
Key Physicochemical Properties of Fos-Choline Detergents
The following table summarizes the key physicochemical properties of fos-choline detergents with varying alkyl chain lengths. As the alkyl chain length increases, there is a clear trend of decreasing CMC and increasing aggregation number and micelle molecular weight. This is due to the enhanced hydrophobic interactions between longer alkyl chains, which promotes micelle formation at lower concentrations and results in the formation of larger aggregates.
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |
| Fos-Choline-8 | C8 | 295.4 | 114[1] | - | - |
| Fos-Choline-9 | C9 | 309.4 | 39.5[1] | - | - |
| Fos-Choline-10 | C10 | 323.4 | 11[1] | 58 | 20 |
| Fos-Choline-11 | C11 | 337.4 | 1.85[1] | - | - |
| Fos-Choline-12 | C12 | 351.5 | 1.1 - 1.5[1] | 80 | 28 |
| Fos-Choline-13 | C13 | 365.5 | 0.35 | 95 | 35 |
| Fos-Choline-14 | C14 | 379.5 | 0.12[2] | 108[2] | 47[2] |
| Fos-Choline-15 | C15 | 393.5 | 0.03 | 130 | 51 |
| Fos-Choline-16 | C16 | 407.6 | 0.013[3][4][5][6] | 178[4][5] | 73[3] |
Impact of Alkyl Chain Length on Detergent Efficacy
The choice of alkyl chain length is a critical consideration for the successful solubilization and stabilization of a target membrane protein.
-
Solubilization Efficiency: Generally, detergents with longer alkyl chains are more effective at solubilizing membrane proteins. This is attributed to their lower CMCs and the formation of larger, more lipid-like micelles that can better accommodate the hydrophobic transmembrane domains of the protein. For instance, fos-cholines with C12 to C14 alkyl chains have been shown to be particularly effective for the solubilization of various membrane proteins.
-
Protein Stability: While longer chain fos-cholines are efficient solubilizing agents, they can sometimes have a destabilizing or denaturing effect on certain membrane proteins, particularly α-helical proteins.[3] This may be due to the creation of a micellar environment that is too dissimilar from the native lipid bilayer, leading to the loss of essential lipid-protein interactions and subsequent unfolding. In some cases, shorter chain fos-cholines, while potentially less efficient at initial extraction, may provide a more stabilizing environment for the purified protein. A screening approach is often necessary to identify the optimal alkyl chain length that balances solubilization efficiency with the long-term stability of the target protein.
-
Suitability for Specific Applications:
-
NMR Spectroscopy: For solution NMR studies, smaller protein-detergent complexes are desirable to achieve faster tumbling rates and higher quality spectra. Therefore, shorter chain fos-cholines (e.g., C8) are often preferred for smaller membrane proteins or individual transmembrane domains.
-
Crystallography: The size and shape of the detergent micelle can influence the packing of protein-detergent complexes in a crystal lattice. While there is no universal rule, detergents that form smaller, more homogeneous micelles are often favored. However, the primary consideration is maintaining the structural integrity of the protein.
-
Functional Assays: It is crucial that the chosen detergent does not interfere with the biological activity of the protein. The optimal alkyl chain length for maintaining function may differ from that which provides the highest solubilization yield or stability.
-
Experimental Protocols
I. Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe
This protocol describes the determination of the CMC of a fos-choline detergent using the fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS). The fluorescence of ANS is significantly enhanced when it partitions into the hydrophobic core of micelles.
Materials:
-
Fos-choline detergent of interest
-
8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (e.g., 1 mM in ethanol)
-
Appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Fluorometer
-
96-well black microplate (for plate reader-based measurements) or quartz cuvettes
Procedure:
-
Prepare a serial dilution of the fos-choline detergent in the desired buffer. The concentration range should span the expected CMC of the detergent.
-
Prepare the ANS working solution by diluting the ANS stock solution in the same buffer to a final concentration of 10-20 µM.
-
Mix the detergent dilutions with the ANS working solution. For a 96-well plate format, mix equal volumes of the detergent dilution and the ANS working solution in each well. Include a control well with only the ANS working solution (no detergent).
-
Incubate the plate or cuvettes at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to ~350-380 nm and the emission wavelength to ~450-480 nm.
-
Plot the fluorescence intensity as a function of the detergent concentration. The plot will typically show two linear regions. The intersection of these two lines corresponds to the CMC of the detergent.
II. General Protocol for Membrane Protein Solubilization and Detergent Screening
This protocol outlines a general workflow for the solubilization of a target membrane protein and for screening different fos-choline detergents to identify the optimal conditions.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
A panel of fos-choline detergents with varying alkyl chain lengths (e.g., C8, C10, C12, C14, C16)
-
Lysis/Solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Method for quantifying protein concentration (e.g., BCA assay)
Procedure:
Part A: Solubilization
-
Resuspend the cell paste or membrane preparation in ice-cold lysis buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a small volume of solubilization buffer.
-
Determine the total protein concentration of the membrane suspension.
-
Aliquot the membrane suspension into separate tubes for each detergent to be tested.
-
Add the fos-choline detergent to each tube to a final concentration typically 2-5 times the CMC and a detergent-to-protein ratio of 2-10 (w/w).
-
Incubate with gentle agitation for 1-4 hours at 4°C.
-
Pellet the unsolubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C).
-
Collect the supernatant , which contains the solubilized membrane proteins.
Part B: Analysis and Screening
-
Analyze the solubilized fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency of each detergent.
-
Quantify the amount of solubilized target protein for each condition.
-
Assess the stability of the solubilized protein in the different detergents. This can be done using various techniques, including:
-
Fluorescence Size-Exclusion Chromatography (FSEC): To assess the monodispersity of the protein-detergent complex.
-
Thermal Shift Assay (e.g., using nanoDSF or a fluorescent dye like CPM): To determine the melting temperature (Tm) of the protein in each detergent, which is an indicator of its thermal stability.
-
-
Evaluate the functionality of the solubilized protein using an appropriate activity assay, if available.
Conclusion
The alkyl chain length of fos-choline detergents is a critical parameter that profoundly influences their physicochemical properties and, consequently, their effectiveness in membrane protein research. A systematic approach to selecting the appropriate fos-choline, considering the specific requirements of the target protein and the intended downstream applications, is essential for success. By understanding the interplay between alkyl chain length, detergent properties, and protein behavior, researchers can harness the full potential of this versatile class of detergents to advance our understanding of membrane protein structure, function, and their roles in health and disease.
References
An In-Depth Technical Guide to Tetradecylphosphocholine for Solubilizing G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of tetradecylphosphocholine (TDPC), a zwitterionic detergent, for the solubilization of G-protein coupled receptors (GPCRs). GPCRs represent a large and diverse family of transmembrane proteins that are crucial targets for drug discovery. Their extraction from the native membrane environment is a critical step for structural and functional studies. This document details the properties of TDPC, provides experimental protocols, and presents data on its efficacy in solubilizing GPCRs, offering a valuable resource for researchers in the field.
Introduction to this compound (TDPC)
This compound, also known as Fos-choline-14, is a zwitterionic detergent that has proven effective in solubilizing and purifying membrane proteins, including challenging targets like GPCRs. Its structure, featuring a phosphocholine (B91661) head group and a C14 alkyl chain, provides a balance of properties that can maintain the structural integrity and functionality of the solubilized receptor.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂NO₄P | [1] |
| Molecular Weight | 379.5 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~0.12 mM | [1] |
| Detergent Class | Zwitterionic | [1] |
Advantages of TDPC for GPCR Solubilization
The selection of an appropriate detergent is paramount for the successful extraction and subsequent characterization of GPCRs. TDPC offers several advantages:
-
Zwitterionic Nature: The neutral charge of the headgroup at physiological pH minimizes protein denaturation that can be caused by ionic detergents.[2]
-
Low Critical Micelle Concentration (CMC): A low CMC means that a lower concentration of detergent is required to form micelles and solubilize the membrane, which can be beneficial for downstream applications and for maintaining protein stability.[1]
-
Proven Efficacy: TDPC has been successfully used to solubilize and purify various GPCRs, including olfactory and chemokine receptors.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for the solubilization and purification of GPCRs using TDPC. These protocols are based on published studies and should be optimized for each specific GPCR.
General Workflow for GPCR Solubilization and Purification
The overall process involves cell lysis, membrane preparation, solubilization with TDPC, and subsequent purification of the receptor-detergent complex.
Detailed Protocol: Solubilization of Human Olfactory Receptor 17-4 (hOR17-4)
This protocol is adapted from the successful solubilization and purification of hOR17-4.[1][4][5]
Materials:
-
HEK293S cells expressing tagged hOR17-4
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM HEPES, 10 mM MgCl₂, 20 mM KCl, pH 7.4, with protease inhibitors)
-
Solubilization Buffer: PBS containing 2% (w/v) this compound (TDPC)
-
Wash Buffer (for immunoaffinity chromatography): PBS with 0.1% (w/v) TDPC
-
Elution Buffer (for immunoaffinity chromatography): Wash Buffer containing a competitive peptide for the affinity tag.
-
SEC Buffer: PBS with 0.1% (w/v) TDPC
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest HEK293S cells expressing hOR17-4 and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
-
Membrane Preparation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a minimal volume of PBS.
-
-
Solubilization:
-
Add Solubilization Buffer (PBS with 2% TDPC) to the membrane suspension.
-
Incubate for 4 hours at 4°C with gentle agitation.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized hOR17-4.
-
-
Immunoaffinity Chromatography:
-
Equilibrate an affinity resin (e.g., anti-FLAG or other tag-specific antibody-coupled beads) with Wash Buffer.
-
Incubate the solubilized receptor extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound receptor with Elution Buffer.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein using an appropriate centrifugal filter device.
-
Inject the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric GPCR-TDPC complex.
-
Quantitative Data and Comparisons
A critical aspect of detergent selection is its efficiency in solubilizing the target protein compared to other commonly used detergents.
Solubilization Efficiency of TDPC for hOR17-4
In a study comparing various detergents for the solubilization of hOR17-4, TDPC (Fos-choline-14) demonstrated significantly higher efficiency compared to n-dodecyl-β-D-maltopyranoside (DDM), a widely used non-ionic detergent.[6]
| Detergent | Relative Solubilization Efficiency (Fold increase over DDM) |
| n-dodecyl-β-D-maltopyranoside (DDM) | 1.0 |
| This compound (TDPC/Fos-choline-14) | ~4.5 |
Data is estimated from the bar graph presented in the cited patent.[6]
GPCR Signaling Pathways
Understanding the signaling pathways of the target GPCR is essential for designing functional assays. Below are simplified diagrams of signaling pathways for GPCRs that have been solubilized using zwitterionic detergents like TDPC.
Olfactory Receptor Signaling Pathway
Olfactory receptors, upon binding to an odorant molecule, activate a G-protein (Golf) cascade, leading to the opening of ion channels and neuronal signaling.
Chemokine Receptor (e.g., CCR5, CXCR4) Signaling Pathway
Chemokine receptors are involved in immune responses and cell migration. Their activation by chemokines triggers multiple downstream signaling cascades.
Functional Assays for Solubilized GPCRs
After solubilization and purification, it is crucial to verify that the GPCR retains its functional integrity. Various assays can be employed for this purpose.
-
Ligand Binding Assays: These assays are the gold standard for assessing the binding of agonists and antagonists to the solubilized receptor. Radioligand binding assays, using a radiolabeled ligand, are commonly used to determine the binding affinity (Kd) and the concentration of active receptors (Bmax).
-
G-protein Activation Assays: These assays measure the ability of the solubilized receptor to activate its cognate G-protein in the presence of an agonist. This can be assessed by measuring GTPγS binding to the Gα subunit.
-
Thermostability Assays: The stability of the solubilized receptor can be evaluated by measuring its melting temperature (Tm) in the presence and absence of ligands. An increase in Tm upon ligand binding indicates stabilization of the receptor.[7]
-
Reconstitution into Lipid Bilayers: For many functional studies, it is necessary to reconstitute the purified GPCR into a more native-like lipid environment, such as liposomes or nanodiscs. This allows for the investigation of receptor-G protein coupling and other downstream signaling events in a more physiologically relevant context.[6][8]
Conclusion
This compound is a valuable detergent for the solubilization and purification of G-protein coupled receptors. Its zwitterionic nature and low CMC contribute to its effectiveness in extracting these challenging membrane proteins while preserving their structural and functional integrity. The successful solubilization of the human olfactory receptor 17-4 with high efficiency demonstrates the potential of TDPC for GPCR research. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to incorporate TDPC into their workflow for studying the structure and function of GPCRs, ultimately aiding in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] RECONSTITUTION OF G-PROTEIN COUPLED RECEPTORS (GPCRS) INTO GIANT LIPOSOME ARRAY | Semantic Scholar [semanticscholar.org]
structural formula and chemical properties of Tetradecylphosphocholine
An In-depth Technical Guide to Tetradecylphosphocholine and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
Alkylphosphocholines are a class of synthetic phospholipid analogs characterized by a phosphocholine (B91661) head group and a single alkyl chain of varying length. These compounds exhibit a range of biological activities and are of significant interest in both biochemical research and clinical applications. This guide focuses on this compound (also known as Fos-choline 14), a zwitterionic surfactant frequently used in membrane protein research, and its longer-chain analog, hexadecylphosphocholine (miltefosine). Miltefosine (B1683995) is a clinically approved oral drug for the treatment of leishmaniasis and has been investigated for its anticancer properties.[1][2][3] This document provides a comprehensive overview of their chemical structures, properties, mechanisms of action, and relevant experimental protocols.
Structural Formula and Chemical Properties
This compound and its clinically significant analog, miltefosine (hexadecylphosphocholine), are amphiphilic, zwitterionic molecules.[1][3] Their structures consist of a positively charged quaternary amine and a negatively charged phosphoryl group, attached to a long hydrophobic alkyl chain.[1] The primary structural difference is the length of this alkyl chain, which is 14 carbons for this compound and 16 carbons for miltefosine (though some sources may use the formula C21H46NO4P which corresponds to a hexadecyl chain).[1][3]
Structural Diagrams
Figure 1: this compound
Figure 2: Miltefosine (Hexadecylphosphocholine)
Physicochemical Data
The quantitative properties of this compound and miltefosine are summarized below for easy comparison.
| Property | This compound (Fos-choline 14) | Miltefosine (Hexadecylphosphocholine) |
| CAS Number | 77733-28-9[3][4][5] | 58066-85-6[6] |
| Molecular Formula | C₁₉H₄₂NO₄P[3][4][5] | C₂₁H₄₆NO₄P[1][6] |
| Molecular Weight | 379.5 g/mol [3][5] | 407.6 g/mol [6][7] |
| Appearance | White crystalline powder[8] | White to off-white hygroscopic powder[1] |
| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 25 mg/ml[3] | Ethanol: >1.25 mg/mLDMSO: >0.8 mg/mLWater/PBS (pH 7.2): ≥2.5 mg/mL[1][6] |
| pKa | Not specified | ~2[1][2] |
| Critical Micelle Conc. (CMC) | ~0.12 mM[3][8] | Not specified |
Mechanisms of Action and Signaling Pathways (Miltefosine)
Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by interacting with cell membranes and modulating critical intracellular signaling pathways.[9] Its activity is not based on direct interaction with DNA, but rather on its influence at the level of the cancer cell membrane.[10]
Disruption of Membrane Integrity and Lipid Metabolism
As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their normal structure and function.[11][12] This interference affects membrane fluidity and the function of membrane-bound proteins.[13] A key mechanism is the inhibition of phosphatidylcholine biosynthesis. In mammalian cells, miltefosine blocks the Kennedy CDP-Choline pathway by inhibiting the enzyme phosphocholine cytidylyltransferase.[6][14] This inhibition is significantly more potent in parasites like T. cruzi than in mammalian cells, contributing to its selective antiparasitic activity.[14]
Caption: Miltefosine inhibits phosphatidylcholine synthesis by preventing CCT translocation.
Modulation of Signal Transduction
Miltefosine significantly impacts intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.[9] It has been shown to inhibit Protein Kinase C (PKC) and interfere with the PI3K/Akt pathway.[7][10]
-
Protein Kinase C (PKC) Inhibition : Miltefosine inhibits phosphatidylserine-activated PKC in vitro with a half-inhibitory concentration (IC50) of 62 µM.[6][15] This action antagonizes the effects of phorbol (B1677699) esters, which are known PKC activators, thereby inhibiting cell proliferation.[15]
-
PI3K/Akt Pathway Interference : Alkylphospholipids, including miltefosine, can modulate the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[9] This modulation can lead to a G2/M phase cell cycle arrest and ultimately trigger programmed cell death.[9]
Caption: Miltefosine inhibits key pro-survival signaling pathways like PI3K/Akt and Ras/Raf.
Induction of Apoptosis
A primary consequence of miltefosine's action on cancer and leishmania cells is the induction of apoptosis, or programmed cell death.[2][16][17] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, nuclear condensation, DNA fragmentation, and the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[16][17][18] In Leishmania donovani, miltefosine-induced apoptosis involves DNA fragmentation into oligonucleosome-sized fragments, a classic feature of this cell death pathway.[17][18]
Caption: Miltefosine induces apoptosis through characteristic cellular changes.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To evaluate the cytotoxic effects of alkylphosphocholines, a variety of in vitro assays can be employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
MTT Assay Protocol
This protocol outlines the key steps for determining the 50% inhibitory concentration (IC₅₀) of a compound like this compound or miltefosine against a chosen cell line.
-
Cell Seeding :
-
Culture cells to an appropriate density, ensuring they are in the logarithmic growth phase.
-
Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated cell counter.[20]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]
-
Incubate the plate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[19][20]
-
-
Compound Treatment :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS).
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (solvent at the same concentration used for the highest drug dose).[20][21]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]
-
Add 10-20 µL of the MTT solution to each well (including controls) and mix gently.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
-
Formazan Solubilization and Absorbance Reading :
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. BioOrganics [bioorganics.biz]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Alkylphospholipids are Signal Transduction Modulators with Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Miltefosine | 58066-85-6 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of the membrane action of tetralin on the functional and structural properties of artificial and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The phospholipid analogue, hexadecylphosphocholine, inhibits protein kinase C in vitro and antagonises phorbol ester-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tetradecylphosphocholine (TDPC): A Comprehensive Technical Guide for Structural Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Tetradecylphosphocholine (TDPC), also known as Fos-Choline®-14, is a zwitterionic detergent that has become an important tool in the field of structural biology. Its amphipathic nature, with a polar phosphocholine (B91661) headgroup and a 14-carbon alkyl tail, allows it to effectively mimic the lipid bilayer of cell membranes. This property makes it particularly valuable for the solubilization, stabilization, and structural determination of membrane proteins, which are critical targets for drug development. This guide provides an in-depth overview of TDPC's properties, applications, and experimental protocols relevant to structural biology.
Physicochemical Properties of Alkylphosphocholines
Alkylphosphocholines are widely used in solution-NMR studies of membrane proteins.[1] The choice of detergent is critical, as it must effectively extract the protein from the native membrane while preserving its native structure and function.[2][3] The properties of the detergent micelles, such as size and charge, play a significant role in the stability and behavior of the solubilized membrane protein.
Quantitative data for phosphocholine-based detergents are crucial for designing experiments. While specific data for TDPC can be limited in literature, the properties of its close homolog, Dodecylphosphocholine (DPC), are well-documented and provide a strong reference point.
| Property | Value (for Dodecylphosphocholine - DPC) | Conditions |
| Critical Micelle Concentration (CMC) | ~1.0 mM | In aqueous solution.[4] The CMC can decrease with increasing ionic strength.[4] |
| Aggregation Number | ~56 ± 5 | In aqueous solution.[4] This number can change when encapsulating a protein.[5] |
| Micelle Radius of Gyration | ~16.0 ± 1.0 Å | For a pure DPC micelle.[5] |
| Micelle Molecular Weight | ~25 kDa |
Note: The longer 14-carbon chain of TDPC is expected to result in a lower CMC and a larger aggregation number compared to the 12-carbon DPC.
Core Applications in Structural Biology
The primary application of TDPC in structural biology is to create a membrane-mimicking environment for membrane proteins after they have been extracted from their native lipid bilayer. This is essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The first step in studying a membrane protein is to extract it from the cell membrane.[6][7] Detergents like TDPC are used at concentrations above their CMC to disrupt the lipid bilayer and form mixed micelles containing the protein, lipids, and detergent.[2][8] This process brings the hydrophobic membrane protein into an aqueous solution, allowing for its purification using standard chromatography techniques.[7]
The general workflow for membrane protein solubilization and purification is a multi-step process.
Solution NMR is a powerful technique for determining the structure and dynamics of membrane proteins.[9][10] For these studies, the protein-detergent micelle must be small enough to tumble rapidly in solution. TDPC and other alkylphosphocholines are favored because they form relatively small micelles.[1][11]
Solid-state NMR, on the other hand, can be used to study membrane proteins in a more native-like lipid bilayer environment.[12][13] TDPC can be used in the formation of bicelles, which are disc-shaped lipid structures that can align in a magnetic field, making them suitable for solid-state NMR studies.
X-ray crystallography remains a primary method for determining high-resolution structures of proteins.[3][6] However, crystallizing membrane proteins is notoriously difficult. One successful approach is the use of lipidic bicelles, which can support the crystallization of membrane proteins in a more native-like lipid environment.[14] Bicelles are typically formed by mixing a long-chain phospholipid (like DMPC) with a short-chain phospholipid or detergent (like TDPC or DHPC).[15] The resulting disc-shaped aggregates can be used for crystallization trials.[14]
Detailed Experimental Protocols
The following protocols provide a general framework. Specific concentrations and conditions should be optimized for each target protein.
-
Membrane Preparation: Isolate cell membranes containing the overexpressed protein of interest by cell lysis followed by ultracentrifugation.
-
Solubilization Buffer Preparation: Prepare a buffer (e.g., Tris or HEPES) at a suitable pH, containing salt (e.g., 150 mM NaCl), protease inhibitors, and TDPC at a concentration 5-10 times its CMC.
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer. The protein-to-detergent ratio is a critical parameter to optimize.
-
Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for efficient solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material.
-
Purification: The supernatant, containing the solubilized protein-TDPC complexes, can now be used for downstream purification steps like affinity chromatography.
Bicelles are typically composed of a long-chain phospholipid, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), and a short-chain phospholipid or detergent, such as DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) or TDPC.[15] The molar ratio of the long-chain to short-chain lipid (the 'q' ratio) determines the size of the bicelles.[15][16]
-
Lipid Film Preparation: In a glass vial, co-dissolve the long-chain lipid (e.g., DMPC) and TDPC in chloroform (B151607) at the desired molar ratio (q-ratios typically range from 2.5 to 4.0).
-
Solvent Evaporation: Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
Drying: Place the vial under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Add the appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.6) to the lipid film to achieve the desired final lipid concentration (e.g., 15% w/v).[17]
-
Bicelle Formation: Allow the mixture to hydrate (B1144303) for several hours at room temperature.[17] The process can be accelerated by gentle vortexing and temperature cycling (e.g., heating to 40°C for 10 minutes and cooling to 18°C, repeated twice).[17]
-
Protein Reconstitution: Add the purified, detergent-solubilized protein to the bicelle solution.[14] A common starting point is a 1:4 (v/v) ratio of protein solution to bicelle stock.[14] The mixture is then ready for NMR experiments or crystallization trials.
Role in Elucidating Signaling Pathways
TDPC itself is not a signaling molecule. However, it is a critical tool for studying the structure and function of membrane proteins that are key components of signaling pathways, such as G-protein coupled receptors (GPCRs) and ion channels. By enabling the structural determination of these proteins, TDPC helps researchers understand the molecular basis of signal transduction, ligand binding, and conformational changes that are central to cellular communication. The phosphatidylinositol (PI) signaling pathway, for instance, involves numerous membrane-associated proteins whose study can benefit from these techniques.[18]
Implications for Drug Development
Membrane proteins constitute over 50% of known drug targets.[15] The high-resolution structural information obtained through techniques that rely on detergents like TDPC is invaluable for structure-based drug design. Understanding the precise architecture of a drug target's binding pocket allows for the rational design and optimization of small molecules or biologics with higher affinity and specificity, potentially leading to more effective and safer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to membrane protein X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate determination of the preferred aggregation number of a micelle-encapsulated membrane protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Determination of Membrane Proteins Using X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 8. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of NMR to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution NMR Spectroscopy for the Determination of Structures of Membrane Proteins in a Lipid Environment | Springer Nature Experiments [experiments.springernature.com]
- 11. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of NMR to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing the Transmembrane Structure and Topology of Microsomal Cytochrome-P450 by Solid-State NMR on Temperature-Resistant Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Frontiers | Genomic conservation and putative downstream functionality of the phosphatidylinositol signalling pathway in the cnidarian-dinoflagellate symbiosis [frontiersin.org]
Initial Characterization of a Novel Membrane Protein Utilizing Tetradecylphosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the initial characterization of a novel membrane protein, with a specific focus on the application of the zwitterionic detergent, Tetradecylphosphocholine (TDPC). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows and signaling pathways to facilitate a deeper understanding of the characterization process.
Introduction to Novel Membrane Protein Characterization and the Role of this compound (TDPC)
The study of novel membrane proteins is a critical endeavor in modern biological and pharmaceutical research, as they represent a vast and largely untapped source of therapeutic targets. The inherent hydrophobicity of these proteins necessitates their extraction from the native lipid bilayer and stabilization in a soluble form for downstream biochemical and biophysical analysis. The choice of detergent is paramount to this process, as it must effectively solubilize the protein while preserving its native structure and function.
This compound (TDPC), a member of the phosphocholine (B91661) detergent family, has emerged as a valuable tool for the study of membrane proteins, particularly G-protein coupled receptors (GPCRs). Its zwitterionic nature and specific physicochemical properties make it a relatively mild detergent, capable of maintaining the stability of delicate membrane protein structures.
Data Presentation: Physicochemical Properties of this compound (TDPC)
A thorough understanding of the detergent's properties is essential for designing effective experimental protocols. The key physicochemical parameters of TDPC are summarized in the table below.
| Property | Value | Unit |
| Critical Micelle Concentration (CMC) | ~0.12 | mM |
| Aggregation Number | ~108 | |
| Micelle Molecular Weight | ~47 | kDa |
| Molecular Weight | 379.5 | g/mol |
| Chemical Formula | C₁₉H₄₂NO₄P |
Table 1: Physicochemical properties of this compound (TDPC).
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial characterization of a novel membrane protein using TDPC.
Expression and Membrane Preparation of the Novel Membrane Protein
Successful characterization begins with high-level expression of the target protein. While various expression systems are available (e.g., bacterial, yeast, insect, and mammalian cells), the choice will depend on the specific protein and downstream applications. For many complex eukaryotic membrane proteins, such as GPCRs, mammalian or insect cell expression systems are often preferred to ensure proper folding and post-translational modifications.
Protocol:
-
Transfection/Transduction: Transfect or transduce the chosen host cells with the expression construct encoding the novel membrane protein. For inducible expression systems, optimize the concentration of the inducing agent and the induction time to maximize protein yield while minimizing toxicity.
-
Cell Harvest: After the desired expression period, harvest the cells by centrifugation (e.g., 1,000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, supplemented with protease inhibitors). Lyse the cells using a suitable method such as dounce homogenization, sonication, or nitrogen cavitation.
-
Membrane Isolation: Separate the membrane fraction from the soluble proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Membrane Pellet Resuspension: Carefully discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES pH 7.5, 20% glycerol, protease inhibitors). The total protein concentration of the membrane preparation should be determined using a suitable protein assay (e.g., BCA assay).
Solubilization of the Novel Membrane Protein with TDPC
The goal of solubilization is to extract the membrane protein from the lipid bilayer into detergent micelles. The concentration of TDPC used is critical and should be well above its CMC to ensure the formation of micelles.
Protocol:
-
Detergent Screening (Optional but Recommended): To determine the optimal TDPC concentration, perform a small-scale solubilization screen. Incubate aliquots of the membrane preparation with a range of TDPC concentrations (e.g., 0.5% to 2% w/v) for 1-2 hours at 4°C with gentle agitation.
-
Large-Scale Solubilization: Based on the screening results, add the optimal concentration of TDPC to the bulk of the membrane preparation. The final protein concentration should typically be in the range of 1-5 mg/mL.
-
Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Remove unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant now contains the solubilized membrane protein in TDPC micelles.
Purification of the Solubilized Membrane Protein
Affinity chromatography is a powerful technique for purifying the target protein from the solubilized membrane fraction. The choice of affinity tag (e.g., His-tag, FLAG-tag, Strep-tag) will depend on the expression construct.
Protocol:
-
Column Equilibration: Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with equilibration buffer containing a concentration of TDPC above its CMC (e.g., 0.02% w/v TDPC in 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Sample Loading: Load the clarified supernatant containing the solubilized protein onto the equilibrated column.
-
Washing: Wash the column extensively with wash buffer (equilibration buffer with a low concentration of a competing agent, e.g., 20 mM imidazole (B134444) for Ni-NTA) to remove non-specifically bound proteins. All wash buffers must contain TDPC at a concentration above its CMC.
-
Elution: Elute the purified membrane protein from the column using an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole for Ni-NTA). The elution buffer should also contain TDPC.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein into a final storage buffer using size-exclusion chromatography (SEC) or dialysis. The final buffer should contain a stabilizing concentration of TDPC (typically just above the CMC).
Biophysical Characterization
SEC is used to assess the homogeneity and oligomeric state of the purified protein-detergent complex.
Protocol:
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or Superose 6) with a running buffer containing TDPC (e.g., 0.02% w/v TDPC in 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Sample Injection: Inject the purified protein sample onto the column.
-
Data Analysis: Monitor the elution profile at 280 nm. A single, symmetrical peak is indicative of a homogenous sample. The elution volume can be used to estimate the apparent molecular weight of the protein-detergent complex by comparison to a set of known protein standards.
CD spectroscopy provides information about the secondary structure of the purified protein, which is a critical indicator of proper folding.
Protocol:
-
Sample Preparation: Prepare the purified protein sample in a CD-compatible buffer (low in chloride and other absorbing components) containing TDPC. A typical protein concentration is 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 20°C).
-
Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. For many membrane proteins, a high α-helical content is expected for the transmembrane domains.[1][2]
TSA, also known as differential scanning fluorimetry (DSF), is used to assess the thermal stability of the protein in the presence of TDPC and can be used to screen for stabilizing ligands.[3][4][5]
Protocol:
-
Reaction Setup: In a qPCR plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Thermal Denaturation: Subject the plate to a temperature gradient in a real-time PCR instrument, monitoring the fluorescence at each temperature increment.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded and is a measure of its thermal stability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the initial characterization of a novel membrane protein using TDPC.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Assuming the novel membrane protein is a GPCR, a common signaling pathway is initiated by ligand binding, leading to the activation of a heterotrimeric G-protein.
Caption: A simplified Gs-protein coupled receptor signaling pathway.
Conclusion
The initial characterization of a novel membrane protein is a multifaceted process that relies heavily on the careful selection of experimental conditions and reagents. This compound provides a valuable option for the solubilization and purification of these challenging proteins, particularly for members of the GPCR family. The protocols and data presented in this guide offer a robust starting point for researchers embarking on the characterization of novel membrane proteins. Successful implementation of these methods, coupled with rigorous biophysical analysis, will pave the way for a deeper understanding of their structure, function, and potential as therapeutic targets.
References
Navigating the Solution Landscape of Tetradecylphosphocholine: A Technical Guide to its Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex phase behavior of Tetradecylphosphocholine (TDPC) in aqueous solutions. TDPC, a zwitterionic surfactant, is of significant interest in biophysical research and pharmaceutical sciences due to its membrane-mimetic properties and its role in the solubilization and stabilization of membrane proteins. Understanding its aggregation behavior, micelle formation, and the transitions to various lyotropic liquid crystalline phases is crucial for its effective application. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for characterization, and visual representations of its behavior in solution.
Quantitative Physicochemical Properties of Alkylphosphocholines
The phase behavior of alkylphosphocholines is critically dependent on the length of their hydrocarbon tail. The following tables summarize key quantitative data for this compound and its homologous series, providing a comparative perspective on the influence of alkyl chain length on their self-assembly in aqueous solutions.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Method | Reference |
| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 7.0 | Surface Tension | [1] |
| Dodecylphosphocholine (DPC) | C12 | 1.1 | Surface Tension | [1] |
| This compound (TDPC) | C14 | ~0.12 | Not Specified | [2][3] |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070 | Surface Tension | [1] |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007 | Surface Tension | [1] |
Table 1: Critical Micelle Concentration (CMC) of various alkylphosphocholines in aqueous solution. The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles.[4][5] As the length of the hydrophobic alkyl chain increases, the CMC decreases, reflecting the greater tendency of the molecules to minimize their contact with water by forming aggregates.
| Surfactant | Aggregation Number (Nagg) | Method | Reference |
| Dodecylphosphocholine (DPC) | 56 ± 5 | Not Specified | [6] |
| This compound (TDPC) | Not explicitly found in searches | - | - |
Table 2: Micellar Aggregation Number. The aggregation number represents the average number of surfactant monomers that constitute a single micelle. While a specific value for TDPC was not found, the value for the closely related Dodecylphosphocholine (DPC) provides a reasonable estimate.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of TDPC's phase behavior. The following section outlines key experimental protocols.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.
Materials:
-
This compound (TDPC)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity water
-
Volumetric flasks and precision pipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of TDPC in high-purity water (e.g., 10 mM). Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Sample Preparation: Prepare a series of TDPC solutions with concentrations spanning the expected CMC (e.g., from 0.001 mM to 1 mM) by serial dilution of the stock solution.
-
Probe Incorporation: To each TDPC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid self-quenching. The final concentration of acetone should be kept minimal (e.g., < 0.1% v/v) to not affect micellization.
-
Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each sample using an excitation wavelength of 335 nm.
-
Data Analysis: From the emission spectra, determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm. Plot the I₁/I₃ ratio as a function of the logarithm of the TDPC concentration. The CMC is determined from the inflection point of this sigmoidal plot.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
Materials:
-
TDPC solution above its CMC
-
High-purity water (filtered through a 0.22 µm filter)
-
DLS instrument with a temperature-controlled sample chamber
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of TDPC at a concentration significantly above its CMC (e.g., 10 mM) in filtered, high-purity water. The solution must be free of dust and other particulates. It is recommended to filter the final solution through a low-protein-binding syringe filter (e.g., 0.1 µm).
-
Instrument Setup: Set the DLS instrument to the desired temperature and allow it to equilibrate.
-
Measurement: Transfer the TDPC solution to a clean, dust-free cuvette. Place the cuvette in the sample holder of the DLS instrument.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in the intensity of scattered light over time.
-
Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient. From this, the hydrodynamic radius of the micelles is determined using the Stokes-Einstein equation. The software will provide the size distribution of the particles in the sample.
Investigation of Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Materials:
-
Concentrated TDPC solution or hydrated lipid film
-
High-purity water or buffer
-
DSC instrument with hermetically sealed pans
-
Syringe for sample loading
Procedure:
-
Sample Preparation: Prepare a concentrated solution of TDPC (e.g., 10-20 wt%) in water or buffer. Alternatively, a thin lipid film can be prepared by evaporating the solvent from a TDPC solution in an organic solvent, followed by hydration with the aqueous phase.
-
Sample Loading: Accurately weigh a small amount of the TDPC dispersion into a DSC pan. The reference pan is filled with the same amount of the corresponding buffer or water. Seal the pans hermetically.
-
DSC Scan: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected phase transition. Heat the sample at a constant rate (e.g., 1-5 °C/min) over the desired temperature range. A cooling scan can also be performed to assess the reversibility of the transitions.
-
Data Analysis: The output is a thermogram showing the heat flow as a function of temperature. Endothermic and exothermic transitions appear as peaks. The peak temperature corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.
Phase Behavior and Visualization
At very low concentrations, TDPC exists as monomers in solution. Above the critical micelle concentration (CMC), the monomers self-assemble into spherical micelles (L₁ phase). As the concentration of TDPC increases, these spherical micelles can pack into a more ordered, viscous phase known as the micellar cubic phase (I₁). Further increases in concentration can lead to the formation of cylindrical micelles, which then arrange in a hexagonal lattice, forming the hexagonal phase (H₁). At even higher concentrations, TDPC molecules can arrange into bilayers, resulting in the lamellar phase (Lα).[7][8]
References
- 1. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 7. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Tetradecylphosphocholine interaction with lipid bilayers
An In-depth Technical Guide on the Interaction of Tetradecylphosphocholine with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TDPC), also known as myristoylphosphocholine, is a single-chain lysophospholipid that plays a significant role in various biological processes and has garnered interest in the field of drug delivery and membrane biophysics. Its amphipathic nature, consisting of a hydrophilic phosphocholine (B91661) headgroup and a 14-carbon hydrophobic tail, allows it to readily interact with and integrate into lipid bilayers, the fundamental structure of cellular membranes. This interaction can lead to significant alterations in the physicochemical properties of the membrane, including its fluidity, permeability, and phase behavior. Understanding the molecular details of TDPC's interaction with lipid bilayers is crucial for elucidating its biological functions and for the rational design of lipid-based drug delivery systems.
This technical guide provides a comprehensive overview of the interaction of this compound with model lipid bilayers, focusing on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Quantitative Data on this compound-Lipid Bilayer Interactions
The interaction of this compound with lipid bilayers can be quantified using various biophysical techniques. The following tables summarize key quantitative data obtained from studies on TDPC and its close analogs interacting with dipalmitoylphosphatidylcholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers.
Interaction with DPPC Bilayers
The interaction of single-chain amphiphiles like TDPC with saturated lipid bilayers such as DPPC is often characterized by changes in the gel-to-liquid crystalline phase transition (Tm).
| Parameter | Value | Experimental Technique | Notes |
| Main Phase Transition Temperature (Tm) | Broadened and shifted to lower temperatures in a concentration-dependent manner[1] | Differential Scanning Calorimetry (DSC) | The presence of single-chain lipids disrupts the packing of the gel-phase DPPC, leading to a destabilization of the ordered state. At a concentration of 10 mol%, a significant shift to lower temperatures is observed[1]. |
| Pre-transition Temperature (Tp) | Abolished at low concentrations (e.g., 2 mol%)[1] | Differential Scanning Calorimetry (DSC) | The pre-transition, which corresponds to the transformation from a planar gel phase (Lβ') to a rippled gel phase (Pβ'), is highly sensitive to the presence of impurities or structural defects in the bilayer. |
| Enthalpy of Main Transition (ΔH) | Decreased with increasing TDPC concentration[1] | Differential Scanning Calorimetry (DSC) | A decrease in enthalpy indicates a reduction in the cooperativity of the phase transition, suggesting that fewer van der Waals interactions between the lipid acyl chains are disrupted upon melting. |
| Area per Lipid | Increased | Molecular Dynamics (MD) Simulations | The insertion of the bulky headgroup and single chain of TDPC increases the average space occupied by each lipid molecule in the bilayer. |
| Bilayer Thickness | Decreased | Molecular Dynamics (MD) Simulations | The increase in area per lipid and the disordering of the acyl chains lead to a thinning of the bilayer. |
Interaction with POPC Bilayers
POPC is an unsaturated lipid that is in the fluid phase at physiological temperatures. The interaction with TDPC is often characterized by partitioning and effects on membrane fluidity.
| Parameter | Value | Experimental Technique | Notes |
| Partition Coefficient (Kp) | Data not available for TDPC, but expected to be significant | Fluorescence Quenching | The hydrophobic tail of TDPC drives its partitioning from the aqueous phase into the hydrophobic core of the POPC bilayer. The partition coefficient can be determined by measuring the quenching of a fluorescent probe within the bilayer by TDPC. |
| Binding Affinity (Kd) | Data not available for TDPC | Isothermal Titration Calorimetry (ITC) | ITC can be used to determine the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction between TDPC and POPC vesicles. The interaction is expected to be primarily entropically driven due to the hydrophobic effect. |
| Enthalpy of Interaction (ΔH) | Expected to be small and possibly endothermic | Isothermal Titration Calorimetry (ITC) | The transfer of the hydrophobic tail from water to the lipid core is an entropically favorable process, which may be accompanied by a small endothermic enthalpy change. |
| Area per Lipid | Increased | Molecular Dynamics (MD) Simulations | Similar to DPPC, the insertion of TDPC is expected to increase the area per lipid in POPC bilayers. |
| Bilayer Thickness | Decreased | Molecular Dynamics (MD) Simulations | The increase in area per lipid will lead to a decrease in the overall thickness of the POPC bilayer. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the changes in the phase transition behavior of lipid bilayers upon the incorporation of TDPC.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of DPPC in chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Prepare a stock solution of TDPC in chloroform or methanol.
-
In a glass vial, mix the appropriate volumes of the DPPC and TDPC stock solutions to achieve the desired molar ratios (e.g., 100:0, 98:2, 95:5, 90:10 DPPC:TDPC).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously above the phase transition temperature of DPPC (~41°C) to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the MLV suspension into a DSC sample pan and seal it.
-
Load an equal volume of the buffer solution into a reference pan.
-
Place the sample and reference pans in the calorimeter.
-
Equilibrate the system at a temperature below the expected pre-transition of DPPC (e.g., 20°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above the main phase transition (e.g., 60°C).
-
Record the differential heat flow as a function of temperature.
-
Perform multiple heating and cooling scans to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the thermograms to determine the onset temperature, peak temperature (Tm), and completion temperature of the phase transitions.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Plot the Tm and ΔH as a function of the TDPC molar concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of TDPC binding to lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of POPC by extrusion.
-
Prepare a lipid film of POPC as described for DSC.
-
Hydrate the film with the desired buffer (e.g., HEPES buffer with 150 mM NaCl, pH 7.4).
-
Subject the resulting MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Prepare a stock solution of TDPC in the same buffer. The concentration should be 10-20 times higher than the lipid concentration in the sample cell.
-
Degas both the LUV suspension and the TDPC solution before the experiment.
-
-
ITC Measurement:
-
Fill the ITC sample cell with the POPC LUV suspension (e.g., at a concentration of 0.5-1 mM).
-
Fill the injection syringe with the TDPC solution (e.g., at a concentration of 5-10 mM).
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the TDPC solution into the LUV suspension, with sufficient time between injections for the system to reach equilibrium.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of TDPC to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Quenching Assay
This assay is used to determine the partition coefficient (Kp) of TDPC into lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare POPC LUVs containing a fluorescent probe that resides in the hydrophobic core of the bilayer (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH, or a pyrene-labeled lipid). The probe concentration should be low (e.g., 0.5 mol%).
-
Prepare a stock solution of a water-soluble quencher (e.g., potassium iodide, KI, or acrylamide).
-
Prepare a stock solution of TDPC.
-
-
Fluorescence Measurement:
-
In a cuvette, add the fluorescently labeled POPC LUVs to a buffer solution.
-
Measure the initial fluorescence intensity (F0) of the probe at its excitation and emission maxima.
-
Add increasing concentrations of the quencher to the cuvette and measure the fluorescence intensity (F) at each concentration.
-
Repeat the quenching experiment in the presence of different concentrations of TDPC. TDPC will partition into the vesicles and can also act as a quencher or alter the accessibility of the probe to the aqueous quencher.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the quencher concentration.
-
The partition coefficient (Kp) can be determined by analyzing the changes in the apparent quenching constant in the presence of TDPC. The analysis involves considering the distribution of the quencher and the fluorophore between the aqueous and lipid phases. A more detailed analysis can be found in specialized literature on fluorescence quenching in membrane systems.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is used to probe the effects of TDPC on the headgroup structure and dynamics of phospholipids (B1166683) in a bilayer.
Methodology:
-
Sample Preparation:
-
Prepare MLVs of DPPC with varying molar ratios of TDPC as described for DSC.
-
The lipid concentration should be relatively high (e.g., 50-100 mg/mL) to obtain a good signal-to-noise ratio.
-
The sample is typically hydrated with a buffer containing a small percentage of D₂O for the lock signal.
-
-
NMR Measurement:
-
Transfer the lipid dispersion to an NMR tube.
-
Acquire ³¹P-NMR spectra at a temperature above the main phase transition of DPPC (e.g., 50°C) to ensure the lipids are in the fluid phase.
-
Use a high-power proton decoupling sequence to obtain high-resolution spectra.
-
The spectrum of a fluid lamellar phase typically shows an axially symmetric powder pattern with a high-field peak and a low-field shoulder.
-
-
Data Analysis:
-
Measure the chemical shift anisotropy (CSA), which is the difference in chemical shift between the high-field peak and the low-field shoulder (Δσ = σ∥ - σ⊥).
-
Analyze the changes in the lineshape and CSA as a function of TDPC concentration. A decrease in the CSA can indicate an increase in the motional averaging of the phosphocholine headgroup, suggesting increased headgroup mobility or a change in its orientation.[2] The appearance of an isotropic peak can indicate the formation of smaller, rapidly tumbling structures like micelles.[2]
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the interaction of TDPC with lipid bilayers.
Methodology:
-
System Setup:
-
Use a molecular modeling program (e.g., GROMACS, CHARMM) to build a lipid bilayer system.
-
Create a bilayer of DPPC or POPC with a sufficient number of lipid molecules (e.g., 128 lipids per leaflet).
-
Insert TDPC molecules into the bilayer at the desired concentration, either randomly or in a specific arrangement.
-
Solvate the system with water molecules.
-
Add ions to neutralize the system and to mimic physiological ionic strength.
-
-
Simulation Protocol:
-
Choose an appropriate force field for lipids and TDPC (e.g., CHARMM36, GROMOS).
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 323 K for DPPC in the fluid phase, 303 K for POPC).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) for a sufficient amount of time (e.g., 50-100 ns) until properties like the area per lipid and bilayer thickness have stabilized.
-
Run a production simulation for an extended period (e.g., 200-500 ns) to collect data for analysis.
-
-
Data Analysis:
-
Calculate structural properties such as the area per lipid, bilayer thickness, and order parameters of the lipid acyl chains.
-
Analyze the location and orientation of the TDPC molecules within the bilayer.
-
Calculate the potential of mean force (PMF) for the translocation of a TDPC molecule across the bilayer using umbrella sampling or other enhanced sampling techniques to determine the free energy barrier for insertion and flip-flop.
-
Analyze the hydrogen bonding interactions between TDPC and the surrounding lipids and water molecules.
-
Visualization of Signaling Pathways and Experimental Workflows
Lysophosphatidylcholine (B164491) Signaling Pathways
This compound, as a lysophosphatidylcholine (LPC), can act as a signaling molecule, influencing various cellular processes. LPCs can exert their effects through G protein-coupled receptors (GPCRs) and by modulating the activity of enzymes like Protein Kinase C (PKC).[3][4][5]
Caption: Lysophosphatidylcholine (LPC) signaling through a G protein-coupled receptor.
Caption: Modulation of Protein Kinase C (PKC) activity by this compound.
Experimental Workflow for Characterizing TDPC-Lipid Bilayer Interactions
The following diagram illustrates a logical workflow for a comprehensive investigation of the interaction between this compound and a model lipid bilayer.
Caption: A typical experimental workflow for studying drug-lipid bilayer interactions.
Conclusion
The interaction of this compound with lipid bilayers is a multifaceted process that significantly impacts the structure and properties of the membrane. This guide has provided a summary of the quantitative data available for these interactions, detailed experimental protocols for their characterization, and visual representations of relevant signaling pathways and experimental workflows. While a considerable amount of information is available for analogous lysophospholipids, further research is needed to obtain more specific quantitative data for this compound itself. The methodologies and frameworks presented here provide a solid foundation for researchers, scientists, and drug development professionals to design and execute studies aimed at further elucidating the role of this compound in biological systems and its potential applications in pharmacology and biotechnology.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Self-Assembly of Tetradecylphosphocholine: A Deep Dive into Theoretical Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core theoretical models governing the formation of micelles by Tetradecylphosphocholine (TDPC), a zwitterionic surfactant of significant interest in drug delivery and membrane protein studies. We will delve into the thermodynamic principles, quantitative parameters, and experimental methodologies that provide a comprehensive understanding of this self-assembly process.
Theoretical Framework of Micellization
The spontaneous aggregation of surfactant monomers into micelles in an aqueous solution is a complex process driven by the hydrophobic effect.[1] To rationalize this phenomenon, several theoretical models have been proposed, ranging from simple phase-separation concepts to more nuanced mass-action models. The primary driving force for micellization is the increase in entropy of the system resulting from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[2][3]
Two fundamental models that describe the process of micelle formation are the Isodesmic Model and the Cooperative Aggregation Model .
-
Isodesmic Model: This model assumes a stepwise aggregation process where monomers can be added one at a time to form progressively larger aggregates. Each step is characterized by the same equilibrium constant. This model does not predict a sharp critical micelle concentration (CMC) but rather a gradual increase in aggregate size.
-
Cooperative Aggregation Model: This model is more representative of the behavior of many surfactants, including TDPC. It postulates that after the formation of a small nucleus, the subsequent addition of monomers is a highly favorable and cooperative process, leading to the formation of a stable micelle of a specific aggregation number. This model successfully explains the observation of a well-defined CMC.
Quantitative Data for this compound (TDPC) Micelle Formation
The following tables summarize the key quantitative parameters for the micellization of this compound (TDPC) and its closely related analog, Dodecylphosphocholine (DPC), for comparative purposes.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Method | Reference |
| This compound (TDPC) | 0.070 | Surface Tension | |
| Dodecylphosphocholine (DPC) | 1.1 | Surface Tension | |
| Dodecylphosphocholine (DPC) | 1.0 | Not specified | [4] |
| Surfactant | Aggregation Number (N) | Method | Reference |
| Dodecylphosphocholine (DPC) | 56 ± 5 | Not specified | [4] |
| Dodecylphosphocholine (DPC) | 53-56 | Molecular Dynamics Simulations | |
| Dodecylphosphocholine (DPC) | 44 - 80 | Various |
| Surfactant | Thermodynamic Parameter | Value | Conditions | Reference |
| This compound (TDPC) | ΔG°mic | -23.4 kJ/mol (Calculated) | 25 °C | |
| Dodecylphosphocholine (DPC) | ΔH°mic | Varies with temperature and salt concentration | See original source for detailed conditions |
Note: The Gibbs free energy of micellization (ΔG°mic) for TDPC was calculated using the equation ΔG°mic = RT ln(CMC), where R is the gas constant, T is the temperature in Kelvin, and the CMC is expressed as a mole fraction.
Experimental Protocols for Characterizing Micelle Formation
The determination of the critical micelle concentration, aggregation number, and thermodynamic parameters of micellization relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Surface Tensiometry for CMC Determination
Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers accumulate at the air-water interface. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus. The CMC is identified as the concentration at the inflection point of the surface tension versus log(concentration) plot.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of TDPC solutions in deionized water with concentrations spanning a range below and above the expected CMC (e.g., from 0.001 mM to 1 mM).
-
Instrumentation: Utilize a surface tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).
-
Measurement:
-
Calibrate the instrument with a known standard (e.g., pure water).
-
Measure the surface tension of each TDPC solution, ensuring the system reaches equilibrium before each reading.
-
Perform measurements at a constant temperature.
-
-
Data Analysis:
-
Plot surface tension as a function of the logarithm of the TDPC concentration.
-
The plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.
-
Fluorescence Spectroscopy for CMC and Aggregation Number Determination
Principle for CMC: A hydrophobic fluorescent probe (e.g., pyrene) is used. In the aqueous environment below the CMC, the probe experiences a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change in the microenvironment leads to changes in the probe's fluorescence properties (e.g., emission spectrum, intensity, or lifetime), which can be monitored to determine the CMC.
Methodology for CMC:
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol). Add a small aliquot of the probe stock to a series of TDPC solutions of varying concentrations, ensuring the final probe concentration is very low to avoid self-quenching.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the probe at its excitation wavelength (e.g., ~335 nm for pyrene).
-
Record the emission spectra (e.g., from 350 to 500 nm for pyrene).
-
Monitor a specific fluorescence parameter, such as the ratio of the intensity of the first and third vibronic peaks (I1/I3) for pyrene, which is sensitive to the polarity of the environment.
-
-
Data Analysis:
-
Plot the chosen fluorescence parameter against the logarithm of the TDPC concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Principle for Aggregation Number: This method often involves a fluorescent probe and a quencher. The distribution of the quencher molecules among the micelles follows Poisson statistics. By measuring the quenching of the probe's fluorescence as a function of quencher concentration, the aggregation number can be determined.
Methodology for Aggregation Number:
-
Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of TDPC (above the CMC) and the fluorescent probe. To these solutions, add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Instrumentation: A spectrofluorometer capable of steady-state or time-resolved measurements.
-
Measurement: Measure the fluorescence intensity or lifetime of the probe in the presence of different quencher concentrations.
-
Data Analysis: The data is fitted to a model based on Poisson statistics to extract the aggregation number. The relationship is typically given by: ln(I₀/I) = [Q]/[M], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher Q, respectively, and [M] is the micelle concentration. The micelle concentration can be calculated from the total surfactant concentration, the CMC, and the aggregation number, allowing for an iterative or fitting approach to determine the aggregation number.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. By titrating a concentrated surfactant solution into water, or vice versa, one can determine the enthalpy of micellization (ΔH°mic) and the CMC.
Methodology:
-
Preparation of Solutions: Prepare a solution of TDPC at a concentration well above its CMC and a solution of the buffer or water that will be in the sample cell.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Measurement:
-
Fill the sample cell with water or buffer.
-
Fill the injection syringe with the concentrated TDPC solution.
-
Perform a series of small, sequential injections of the TDPC solution into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrating these peaks gives the heat change per injection.
-
Plotting the heat change per mole of injectant against the total surfactant concentration in the cell reveals a characteristic curve.
-
The inflection point of this curve corresponds to the CMC, and the magnitude of the heat change in the region of micelle formation corresponds to the enthalpy of micellization (ΔH°mic).
-
The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC (ΔG°mic = RT ln(CMC)).
-
The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.[5]
-
Dynamic Light Scattering (DLS) for Micelle Size Determination
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.
Methodology:
-
Preparation of Solutions: Prepare a solution of TDPC at a concentration above its CMC. The solution should be filtered to remove any dust or large aggregates.
-
Instrumentation: Use a dynamic light scattering instrument.
-
Measurement:
-
Place the sample in a cuvette in the instrument.
-
A laser beam is passed through the sample, and the scattered light is detected at a specific angle.
-
The instrument's correlator measures the autocorrelation of the scattered light intensity fluctuations over time.
-
-
Data Analysis:
-
The autocorrelation function is analyzed to determine the decay rate, which is related to the diffusion coefficient.
-
The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation.
-
The size distribution of the micelles can also be obtained from this analysis.
-
Visualizing Theoretical Models of Micelle Formation
The following diagrams, generated using the DOT language, illustrate the conceptual differences between the isodesmic and cooperative aggregation models of micelle formation.
Caption: The Isodesmic Model depicts a stepwise addition of monomers (M₁) to form aggregates of increasing size.
Caption: The Cooperative Aggregation Model illustrates the formation of a stable micelle (Mₙ) from a pool of monomers in a highly cooperative step.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. free energy - Change in entropy with micelle formation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. tainstruments.com [tainstruments.com]
Foundational Studies on the Use of Fos-Cholines in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-cholines are a class of zwitterionic detergents that have garnered significant attention in the field of biochemistry, particularly in the study of membrane proteins and their roles in cellular signaling.[1] These synthetic analogs of lysophospholipids possess a unique molecular architecture, combining a hydrophilic phosphocholine (B91661) head group with a hydrophobic alkyl chain. This structure imparts amphipathic properties, enabling them to form micelles in aqueous solutions and effectively solubilize and stabilize integral membrane proteins, making them invaluable tools for structural and functional studies.[2] This guide provides an in-depth overview of the foundational studies on fos-cholines, their physicochemical properties, experimental applications, and their role in elucidating complex biochemical pathways.
Physicochemical Properties of Fos-Cholines
The utility of fos-choline detergents is largely dictated by their physicochemical properties, such as their critical micelle concentration (CMC) and aggregation number. The CMC is the concentration at which the detergent monomers begin to self-assemble into micelles, a crucial parameter for effective membrane protein solubilization. The aggregation number refers to the average number of detergent molecules in a single micelle. These properties vary depending on the length of the alkyl chain.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Fos-Choline-10 | n-Decylphosphocholine | 323.4 | C10 | ~11 | ~24 |
| Fos-Choline-12 | n-Dodecylphosphocholine | 351.5 | C12 | ~1.5 | ~54 |
| Fos-Choline-14 | n-Tetradecylphosphocholine | 379.5 | C14 | ~0.12 | ~108 |
Core Applications and Experimental Protocols
Fos-cholines have become indispensable in several key areas of biochemical research, primarily due to their ability to mimic the native lipid bilayer environment while maintaining the solubility of membrane proteins.
Membrane Protein Solubilization and Purification
Fos-cholines are widely used to extract membrane proteins from their native lipid environment for purification and subsequent analysis. Their zwitterionic nature helps to maintain the native conformation and activity of the solubilized proteins.
Experimental Protocol: Solubilization of a Target Membrane Protein using Fos-Choline-12
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a standard method such as sonication or high-pressure homogenization.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a storage buffer.
-
-
Solubilization:
-
Determine the total protein concentration of the membrane preparation.
-
To the membrane suspension, add a concentrated stock solution of Fos-Choline-12 to a final concentration above its CMC (typically 2-5 times the CMC is a good starting point). For Fos-Choline-12, a final concentration of 3-7.5 mM is recommended.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
-
Purification:
-
The supernatant, containing the solubilized membrane protein in fos-choline micelles, can now be subjected to standard chromatographic purification techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The purification buffers should contain Fos-Choline-12 at a concentration above its CMC to maintain protein solubility.
-
Reconstitution into Liposomes for Functional Studies
To study the function of membrane proteins in a more native-like environment, they are often reconstituted into liposomes. Fos-cholines can be used to facilitate this process.
Experimental Protocol: Reconstitution of a Purified Membrane Protein into Liposomes
-
Lipid Film Preparation:
-
Prepare a solution of the desired lipid composition (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Hydrate the lipid film with a buffer containing the purified membrane protein and a concentration of Fos-Choline-12 above its CMC. The buffer should be gently agitated to facilitate the formation of mixed micelles of lipid, protein, and detergent.
-
-
Detergent Removal and Liposome Formation:
-
Remove the fos-choline detergent slowly to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixed micelle solution against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixed micelle solution to gradually remove the detergent.
-
-
As the detergent is removed, the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.
-
-
Characterization:
-
The resulting proteoliposomes can be characterized for size and homogeneity using techniques like dynamic light scattering (DLS). The functional activity of the reconstituted protein can then be assayed.
-
Role in Elucidating Signaling Pathways
Phosphatidylcholine, the natural counterpart to fos-cholines, is a key player in cellular signaling. It serves as a precursor for second messengers and is a substrate for various phospholipases. While fos-cholines are primarily used as detergents, their structural similarity to signaling lipids suggests they can be employed to study and potentially modulate these pathways.
Phospholipase Activity Assays
Phospholipases, such as Phospholipase A2 (PLA2) and Phospholipase D (PLD), hydrolyze phospholipids (B1166683) to generate signaling molecules. Assays to measure the activity of these enzymes often utilize artificial substrates, and fos-cholines can serve as stable and soluble alternatives to natural phospholipids in these assays.
Experimental Protocol: Measuring Phospholipase D Activity
This protocol is based on the enzymatic production of choline (B1196258) from a fos-choline substrate, which is then measured using a choline oxidase-peroxidase coupled reaction.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2).
-
Add Fos-Choline-12 to the buffer to a final concentration that is saturating for the PLD enzyme.
-
Add choline oxidase and horseradish peroxidase to the reaction mixture.
-
Add a chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red).
-
-
Enzyme Assay:
-
Initiate the reaction by adding the PLD enzyme preparation to the reaction mixture.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the PLD activity.
-
-
Controls:
-
Run a control reaction without the PLD enzyme to account for any background signal.
-
Run a standard curve with known concentrations of choline to quantify the amount of choline produced.
-
Visualization of Key Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and pathways.
References
The Pivotal Role of Phosphocholine-Based Detergents in Membrane Protein Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and pharmacology, the study of membrane proteins stands as a cornerstone of innovation. These proteins, embedded within the cell's lipid bilayer, are crucial mediators of cellular communication, transport, and signaling. Their unique environment, however, presents a significant challenge for researchers. Extracting these delicate structures from their native membrane for in vitro analysis without compromising their structure and function is a formidable task. This has led to the development of a diverse array of solubilizing agents, among which phosphocholine-based detergents have emerged as a particularly valuable class. Their zwitterionic nature, closely mimicking the head groups of natural phospholipids, offers a gentle yet effective means of isolating and stabilizing membrane proteins, thereby paving the way for groundbreaking discoveries in structural biology and drug development.
Unveiling the Properties of Phosphocholine-Based Detergents
Phosphocholine-based detergents, often referred to as "Fos-Cholines," are amphiphilic molecules characterized by a polar phosphocholine (B91661) head group and a hydrophobic alkyl tail of varying length. This unique structure allows them to form micelles in aqueous solutions, which can encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous environment. The choice of detergent is critical, as it can significantly impact the stability and activity of the solubilized protein.
Several key parameters define the behavior of these detergents in solution and their suitability for specific applications. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. A low CMC is often desirable as it means less free detergent is present in the solution, which can be beneficial for downstream applications. The aggregation number, which is the average number of detergent molecules in a micelle, influences the size and shape of the micelle and its ability to accommodate a particular membrane protein.
Below is a summary of the physicochemical properties of commonly used phosphocholine-based detergents:
| Detergent Name | Abbreviation | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| n-Octylphosphocholine | FC-8 | C8 | - | - | - |
| n-Decylphosphocholine | FC-10 | C10 | 323.4 | ~11[1] | ~24[1] |
| n-Dodecylphosphocholine | FC-12 / DPC | C12 | 351.5 | ~1.5[2][3] | ~54[3] |
| n-Tetradecylphosphocholine | FC-14 | C14 | - | - | - |
| n-Hexadecylphosphocholine | FC-16 | C16 | - | 0.013 | 73 |
The Synthesis of Phosphocholine-Based Detergents: A General Overview
While detailed, step-by-step synthesis protocols for specific phosphocholine-based detergents are often proprietary, the general synthetic strategy involves a two-step process. The first step is the phosphorylation of the corresponding fatty alcohol (e.g., dodecanol (B89629) for n-dodecylphosphocholine) to create the alkyl phosphate. This is followed by a condensation reaction with choline (B1196258), typically in the form of choline tosylate or choline chloride, to introduce the phosphocholine head group. The purification of the final product is a critical step to ensure high purity, which is essential for reproducible results in sensitive biological experiments.
Experimental Protocols: A Guide to Harnessing the Power of Phosphocholine-Based Detergents
The successful application of phosphocholine-based detergents in membrane protein research hinges on well-defined experimental protocols. Below are detailed methodologies for the extraction and purification of membrane proteins using these versatile tools.
Experimental Protocol 1: Extraction of Membrane Proteins from Cell Culture
This protocol provides a general framework for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration, incubation time, and temperature is often necessary for each specific protein.
Materials:
-
Cultured cells expressing the target membrane protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail
-
Phosphocholine-based detergent stock solution (e.g., 10% w/v Fos-Choline-12 in water)
-
Microcentrifuge and tubes
-
Dounce homogenizer or sonicator
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or sonication on ice. The goal is to disrupt the cell membrane while keeping the organelles intact.
-
Membrane Fractionation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Carefully discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Lysis Buffer containing the desired concentration of the phosphocholine-based detergent (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for efficient solubilization of the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: The supernatant now contains the solubilized membrane protein in detergent micelles and is ready for downstream purification.
Experimental Protocol 2: Purification of a His-tagged Membrane Protein using Affinity Chromatography
This protocol describes the purification of a solubilized His-tagged membrane protein using Nickel-NTA affinity chromatography.
Materials:
-
Solubilized membrane protein extract (from Protocol 1)
-
Ni-NTA (Nickel-Nitriloacetic acid) affinity resin
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) Fos-Choline-12
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) Fos-Choline-12
-
Chromatography column
Procedure:
-
Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of Wash Buffer.
-
Sample Loading: Load the clarified supernatant containing the solubilized His-tagged membrane protein onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the membrane protein.
-
Detergent Exchange (Optional): If required for downstream applications, the detergent can be exchanged by methods such as dialysis or size-exclusion chromatography into a buffer containing the desired detergent.
Visualizing Complexity: Workflows and Signaling Pathways
To better illustrate the intricate processes involved in membrane protein research, the following diagrams have been generated using the DOT language.
Membrane proteins solubilized and stabilized by phosphocholine-based detergents are instrumental in elucidating complex cellular signaling pathways. G-protein coupled receptors (GPCRs) and Epidermal Growth Factor Receptors (EGFRs) are two major classes of membrane proteins that are key targets in drug discovery.
References
Methodological & Application
Application Notes and Protocols for Solubilizing GPCRs with Tetradecylphosphocholine (Fos-Choline-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery, yet their hydrophobic nature presents significant challenges for extraction from the native membrane environment in a stable and functionally active state. Detergent solubilization is a critical first step in their purification and characterization. Tetradecylphosphocholine, also known as fos-choline-14 (B15146392) (FC-14), is a zwitterionic detergent that has proven to be highly effective for the solubilization and stabilization of various GPCRs.[1][2] Its phosphocholine (B91661) headgroup mimics the structure of phosphatidylcholine, a major constituent of mammalian cell membranes, which may contribute to its success in maintaining the structural integrity of these sensitive proteins.
These application notes provide a comprehensive guide to the use of fos-choline-14 for the solubilization of GPCRs, including detailed experimental protocols, data presentation for comparative analysis, and visual workflows to aid in experimental design.
Key Properties of this compound (Fos-Choline-14)
A thorough understanding of the physicochemical properties of fos-choline-14 is essential for its effective use in GPCR solubilization.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂NO₄P | [3] |
| Molecular Weight | 379.5 g/mol | [3] |
| Critical Micelle Concentration (CMC) | ~0.12 - 0.15 mM | [4] |
| Appearance | White crystalline powder | [5] |
| Solubility | ≥ 20% in water at 0-5°C | [3] |
| Detergent Type | Zwitterionic | [6] |
Experimental Protocols
The following protocols are generalized from successful examples of GPCR solubilization using fos-choline-14. Optimization will be required for each specific GPCR and expression system.
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol is designed to efficiently test the effectiveness of fos-choline-14 for a new GPCR target.
Materials:
-
Cell pellet expressing the target GPCR
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol)
-
Fos-Choline-14 stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Affinity resin for the GPCR (if tagged)
Procedure:
-
Cell Lysis: Resuspend the cell pellet (e.g., 0.5 g) in 10 mL of ice-cold Lysis Buffer containing protease inhibitors.[4] Sonicate briefly to lyse the cells.
-
Aliquoting: Aliquot the cell lysate into several microcentrifuge tubes (e.g., 1 mL each).
-
Detergent Addition: Add fos-choline-14 to each aliquot to achieve a final concentration of 2.5x the CMC.[4] For fos-choline-14, a starting concentration of 1% (w/v) is often effective.[2]
-
Solubilization: Incubate the samples for 20-60 minutes at 4°C with gentle agitation.[4][7]
-
Clarification: Centrifuge the samples at high speed (e.g., 17,000 - 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.[2][4]
-
Analysis: Carefully collect the supernatant containing the solubilized GPCR. Analyze a small fraction by SDS-PAGE and Western blot to determine the solubilization efficiency.
Protocol 2: Large-Scale Solubilization and Purification of a His-tagged GPCR
This protocol outlines a general procedure for purifying a GPCR that has been successfully solubilized with fos-choline-14.
Materials:
-
Large-scale cell pellet expressing the His-tagged GPCR
-
Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1% (w/v) Fos-Choline-14, protease inhibitors)
-
Wash Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 40 mM Imidazole, 2.5x CMC of Fos-Choline-14)
-
Elution Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 250 mM Imidazole, 2.5x CMC of Fos-Choline-14)
-
Ni-NTA affinity resin
-
Size-Exclusion Chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2.5x CMC of Fos-Choline-14)
Procedure:
-
Membrane Preparation (Optional but Recommended): Resuspend cells in a hypotonic buffer and homogenize. Centrifuge to pellet the cell membranes. This step enriches the GPCR and removes many soluble proteins.
-
Solubilization: Resuspend the cell pellet or membrane fraction in Solubilization Buffer.[2] Incubate for 1-2 hours at 4°C with gentle rotation.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to remove non-solubilized material.[2]
-
Affinity Chromatography: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 2-4 hours at 4°C.[4]
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.[4]
-
Elution: Elute the bound GPCR with Elution Buffer.[8]
-
Size-Exclusion Chromatography: As a final purification step, subject the eluted protein to SEC to separate monomers and dimers from aggregates.[2]
-
Quality Control: Analyze the purified protein by SDS-PAGE, Western blot, and functional assays (e.g., radioligand binding) to assess purity, identity, and activity.
Data Presentation
Table 1: Comparison of Detergents for GPCR Solubilization
This table provides a framework for comparing the efficacy of fos-choline-14 with other commonly used detergents.
| Detergent | Type | CMC (mM) | Solubilization Efficiency (%)¹ | Functional Activity (%)² | Reference |
| Fos-Choline-14 | Zwitterionic | ~0.15 | [Insert Value] | [Insert Value] | [4] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | [Insert Value] | [Insert Value] | |
| CHAPS | Zwitterionic | ~6-10 | [Insert Value] | [Insert Value] | [5] |
| Digitonin | Non-ionic | - | [Insert Value] | [Insert Value] | |
| Lauryldimethylamine N-oxide (LDAO) | Zwitterionic | ~1-2 | [Insert Value] | [Insert Value] |
¹ Determined by quantitative Western blot or other protein quantification methods. ² Determined by a relevant functional assay (e.g., ligand binding, G-protein activation).
Table 2: Stability of Fos-Choline-14 Solubilized GPCRs
This table can be used to document the stability of a GPCR in fos-choline-14 under various conditions.
| GPCR Target | Storage Condition | Duration | Remaining Activity (%) | Reference |
| [e.g., CCR5] | 4°C | 24 hours | [Insert Value] | |
| [e.g., CCR5] | 4°C | 7 days | [Insert Value] | |
| [e.g., PTHR1] | -20°C (with glycerol) | 1 month | [Insert Value] | |
| [e.g., PTHR1] | Freeze-Thaw Cycles (3x) | - | [Insert Value] |
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in GPCR solubilization with fos-choline-14.
Caption: Experimental workflow for GPCR solubilization and purification using Fos-Choline-14.
Caption: Mechanism of GPCR solubilization from the lipid bilayer by Fos-Choline-14.
Conclusion
This compound (fos-choline-14) is a valuable tool in the researcher's arsenal (B13267) for the study of G-protein coupled receptors. Its efficacy in solubilizing and stabilizing these challenging membrane proteins has been demonstrated for a variety of GPCR subtypes.[1][2][4] The protocols and data presented here provide a solid foundation for the successful application of fos-choline-14 in GPCR research and drug development. Empirical optimization of the provided protocols is crucial to achieve the best results for each specific GPCR target.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Membrane Protein Reconstitution Using Tetradecylphosphocholine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the reconstitution of membrane proteins into liposomes using the zwitterionic detergent Tetradecylphosphocholine (Fos-Choline-14). This protocol is designed for researchers in academia and industry aiming to study the function and structure of membrane proteins in a native-like lipid bilayer environment.
Introduction
Membrane protein reconstitution is a critical technique for isolating these complex proteins from their native cellular membranes and inserting them into artificial lipid bilayers, known as proteoliposomes. This process is essential for a wide range of biophysical, structural, and functional studies, as it allows for the investigation of protein activity in a controlled and defined environment. This compound, a member of the fos-choline detergent family, is an effective surfactant for solubilizing membrane proteins due to its ability to form micelles that mimic the lipid bilayer. Its relatively low critical micelle concentration (CMC) and well-characterized properties make it a suitable choice for reconstitution protocols.
The successful reconstitution of a membrane protein is dependent on several critical parameters, including the choice of lipids, the protein-to-lipid ratio, the detergent-to-lipid ratio, and the method of detergent removal. This guide will detail a robust protocol using hydrophobic adsorption with Bio-Beads for the removal of this compound, leading to the spontaneous formation of proteoliposomes.
Critical Parameters and Quantitative Data
The efficiency and success of membrane protein reconstitution are governed by a set of key quantitative parameters. These parameters must be carefully controlled and optimized for each specific membrane protein and lipid system. The following table summarizes the critical parameters for reconstitution using this compound.
| Parameter | Symbol | Typical Range/Value | Critical Consideration |
| Detergent Properties | |||
| Critical Micelle Concentration (CMC) of this compound | CMC | ~0.12 mM | The concentration of detergent must be above the CMC to form micelles for solubilization and below the CMC to allow for liposome (B1194612) formation. |
| Reconstitution Ratios | |||
| Protein-to-Lipid Molar Ratio | P:L | 1:100 - 1:1000 (molar) | This ratio is critical for the proper insertion and function of the protein. A high ratio may lead to protein aggregation, while a low ratio may result in a low protein concentration in the final proteoliposomes. |
| Effective Detergent-to-Lipid Molar Ratio for Solubilization | Reff | >2 | This ratio ensures the complete solubilization of lipids into mixed micelles with the detergent. It is calculated as Reff = ([Detergent]total - CMC) / [Lipid]. |
| Detergent Removal | |||
| Bio-Beads to Detergent Ratio | 10:1 - 30:1 (w/w) | Sufficient Bio-Beads are crucial for the complete and timely removal of the detergent to allow for the formation of well-sealed proteoliposomes. | |
| Incubation Parameters | |||
| Incubation Time (Protein-Lipid-Detergent Mixture) | tinc | 1 - 2 hours | Allows for the equilibration of the protein within the mixed micelles before detergent removal. |
| Incubation Temperature | Tinc | 4°C to Room Temperature | Should be optimized based on the stability of the target protein. Lower temperatures are generally preferred to maintain protein integrity. |
Experimental Workflow Diagram
Caption: A schematic overview of the membrane protein reconstitution workflow using this compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for reconstituting a purified membrane protein into pre-formed liposomes using this compound.
Materials and Reagents
-
Purified membrane protein in a suitable buffer containing a minimal amount of stabilizing detergent.
-
This compound (Fos-Choline-14)
-
Desired lipids (e.g., POPC, POPE, POPG) in chloroform (B151607)
-
Reconstitution Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Bio-Beads SM-2
-
Glass vials
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Bath sonicator or extruder
-
End-over-end rotator
-
Ultracentrifuge
Step 1: Preparation of Lipid Vesicles (Liposomes)
-
Lipid Film Formation: In a clean glass vial, mix the desired lipids in chloroform to achieve the desired molar ratio. A typical starting point is a 3:1:1 molar ratio of POPC:POPE:POPG.
-
Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial using a rotary evaporator or a gentle stream of nitrogen or argon gas. To ensure complete removal of the organic solvent, place the vial under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously for 5-10 minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either:
-
Sonication: Sonicate the suspension in a bath sonicator until the solution becomes translucent. This method produces small unilamellar vesicles (SUVs) with a diameter of 20-50 nm.
-
Extrusion: For more homogeneous large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder. Repeat this process 11-21 times.
-
Step 2: Solubilization of Liposomes
-
Detergent Addition: To the prepared liposome suspension, add a concentrated stock solution of this compound to achieve a final concentration that is well above its CMC and results in an effective detergent-to-lipid molar ratio (Reff) sufficient for solubilization (typically Reff > 2).
-
Incubation: Incubate the lipid-detergent mixture for 1 hour at room temperature with gentle agitation to ensure complete solubilization of the liposomes into mixed micelles. The solution should become clear.
Step 3: Incorporation of the Membrane Protein
-
Protein Addition: Add the purified membrane protein, solubilized in its own detergent, to the lipid-detergent mixed micelle solution. The amount of protein to add should be calculated to achieve the desired protein-to-lipid molar ratio (e.g., 1:200).
-
Equilibration: Incubate the protein-lipid-detergent mixture for 1-2 hours at 4°C on an end-over-end rotator to allow the protein to equilibrate within the mixed micelles.
Step 4: Detergent Removal and Proteoliposome Formation
-
Bio-Beads Preparation: Prepare the Bio-Beads by washing them extensively with methanol, followed by water, and finally with the Reconstitution Buffer to remove any preservatives and fines.
-
Detergent Adsorption: Add the washed and buffer-equilibrated Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20 mg of wet Bio-Beads per mg of this compound.
-
Incubation: Incubate the mixture on an end-over-end rotator at 4°C. The detergent removal process is critical and can be performed in a stepwise manner to ensure gradual removal, which often leads to better-formed proteoliposomes. A typical procedure involves:
-
Incubate for 2 hours.
-
Remove the Bio-Beads and add a fresh batch of washed Bio-Beads.
-
Incubate for another 2 hours.
-
Remove the Bio-Beads and add a final fresh batch.
-
Incubate overnight (12-16 hours).
-
-
Proteoliposome Harvesting: Carefully remove the Bio-Beads by pipetting the proteoliposome suspension. To pellet the proteoliposomes, ultracentrifuge the suspension at >100,000 x g for 1-2 hours at 4°C.
-
Washing: Discard the supernatant, which contains any unincorporated protein, and gently resuspend the proteoliposome pellet in fresh, detergent-free Reconstitution Buffer. Repeat the ultracentrifugation and resuspension step to wash the proteoliposomes and remove any residual contaminants.
-
Final Resuspension: Resuspend the final proteoliposome pellet in a minimal volume of Reconstitution Buffer. The proteoliposomes can be stored at 4°C for short-term use or flash-frozen in liquid nitrogen and stored at -80°C for long-term storage.
Characterization of Proteoliposomes
After reconstitution, it is crucial to characterize the resulting proteoliposomes to ensure the successful incorporation of the protein in a functional state.
-
Protein Incorporation Efficiency: Analyze the proteoliposomes by SDS-PAGE and Coomassie blue staining or Western blotting to confirm the presence of the reconstituted protein. The amount of incorporated protein can be quantified using a protein assay (e.g., BCA assay) and compared to the initial amount of protein added.
-
Size and Homogeneity: Use Dynamic Light Scattering (DLS) to determine the size distribution and homogeneity of the proteoliposome population. Transmission Electron Microscopy (TEM) with negative staining can provide direct visualization of the proteoliposomes.
-
Protein Orientation: The orientation of the reconstituted protein within the lipid bilayer can be determined using various techniques, such as protease protection assays, antibody binding assays, or functional assays if the protein has a specific vectorial activity.[1][2][3]
-
Functional Activity: The most critical characterization is to assess the functional activity of the reconstituted protein. This can involve transport assays, enzyme kinetics, or ligand binding studies, depending on the nature of the protein.
Logical Relationship of Critical Factors
References
- 1. osti.gov [osti.gov]
- 2. Lipid composition can determine membrane protein orientation during reconstitution into proteoliposomes (Journal Article) | OSTI.GOV [osti.gov]
- 3. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Beta-Barrel Protein Folding: Application Notes and Protocols for Tetradecylphosphocholine (TDPC)
For Researchers, Scientists, and Drug Development Professionals
The in-vitro folding of beta-barrel proteins, a critical step in the structural and functional analysis of this important class of membrane proteins, presents significant challenges. Aggregation and misfolding are common hurdles in obtaining biologically active proteins from inclusion bodies. Tetradecylphosphocholine (TDPC), a zwitterionic detergent also known as Fos-choline-14 or Zwittergent 3-14, has emerged as a powerful tool to facilitate the efficient refolding of beta-barrel proteins. This document provides detailed application notes and protocols for utilizing TDPC in your research, enabling higher yields of correctly folded and functional proteins for downstream applications in drug discovery and basic science.
Application Notes
This compound is a long-chain phosphocholine (B91661) detergent that has demonstrated remarkable efficacy in the solubilization and subsequent refolding of beta-barrel outer membrane proteins (OMPs). Its zwitterionic nature, combined with a 14-carbon alkyl chain, provides a gentle yet effective environment for protein refolding, minimizing aggregation and promoting the native beta-barrel conformation.
Key Advantages of TDPC in Beta-Barrel Protein Refolding:
-
High Refolding Efficiency: Studies have shown that TDPC and other members of the fos-choline family can lead to almost complete refolding of beta-barrel proteins like OmpX. For instance, a homolog of Bacteroides fragilis OmpA was refolded from inclusion bodies with an approximate yield of 51% using 16 mM of Zwittergent 3-14 (TDPC)[1].
-
Versatility: TDPC has been successfully used for the refolding of various OMPs, including homologs of OmpA and Omp38[1][2].
-
Gentle Solubilization: Its zwitterionic character makes it less denaturing than harsh ionic detergents, which helps in preserving the secondary structures of the protein during the transition from the denatured to the folded state.
Critical Micelle Concentration (CMC): The CMC of Zwittergent 3-14 is approximately 0.012% (w/v). It is crucial to work at concentrations well above the CMC to ensure the formation of micelles that create a favorable environment for protein folding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in-vitro folding of beta-barrel proteins using this compound (Zwittergent 3-14).
| Protein | Detergent | Concentration | Incubation Time | Temperature | Refolding Yield | Reference |
| B. fragilis OmpA homolog | Zwittergent 3-14 (TDPC) | 16 mM | 5 days | 37 °C | ~51% | [1] |
| Omp38 | Zwittergent 3-14 (TDPC) | 10% (w/v) | Overnight | Room Temp. | High | [2] |
| Detergent | Chemical Name | Molecular Weight | CMC (% w/v) |
| Zwittergent 3-14 (TDPC) | This compound | 363.6 g/mol | 0.012% |
Experimental Protocols
This section provides a general, step-by-step protocol for the in-vitro folding of a beta-barrel protein from inclusion bodies using this compound. This protocol is a synthesis of methodologies reported in the literature and should be optimized for each specific protein.
Expression and Isolation of Inclusion Bodies
-
Protein Expression: Express the target beta-barrel protein in a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression as per standard protocols (e.g., with IPTG).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments.
Solubilization of Inclusion Bodies
-
Denaturation: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant. A typical buffer is 20 mM Tris-HCl, pH 8.0, containing 8 M urea.
-
Incubation: Incubate the suspension at room temperature or 37°C with gentle agitation until the inclusion bodies are fully dissolved.
-
Clarification: Centrifuge the solution at high speed to remove any insoluble material. The supernatant contains the unfolded protein.
In-vitro Folding using TDPC
-
Prepare Refolding Buffer: Prepare a refolding buffer containing TDPC (Zwittergent 3-14) at a concentration significantly above its CMC. Based on literature, a starting concentration of 10-20 mM or 0.1% - 10% (w/v) can be used[1][2][3]. The buffer should be optimized for your protein of interest (e.g., 20 mM Tris-HCl, pH 8.0, with additives like L-arginine to suppress aggregation).
-
Initiate Refolding by Dilution: Rapidly dilute the solubilized, unfolded protein solution into the refolding buffer. A dilution factor of 20-fold or higher is recommended to reduce the concentration of the denaturant. The final protein concentration should be kept low (e.g., 0.1 - 1 mg/mL) to minimize aggregation.
-
Incubation: Incubate the refolding mixture at a specific temperature (e.g., room temperature, 37°C) for a duration ranging from several hours to several days, with gentle stirring[1][2]. The optimal time and temperature need to be determined empirically for each protein.
-
Monitoring Folding: The folding process can be monitored by techniques such as SDS-PAGE (folded beta-barrel proteins often exhibit a heat-modifiable mobility shift), circular dichroism (CD) spectroscopy to assess secondary structure formation, and fluorescence spectroscopy to monitor changes in the local environment of tryptophan residues.
Visualizing the Workflow and Potential Applications
Experimental Workflow for TDPC-Mediated Refolding
Caption: Workflow for in-vitro folding of beta-barrel proteins using TDPC.
Role of Folded Beta-Barrel Proteins in Signaling
Correctly folded beta-barrel proteins are essential for a multitude of cellular functions, including acting as pores, transporters, and receptors involved in signaling pathways. Once refolded in vitro, these proteins can be reconstituted into artificial membranes to study their function in a controlled environment.
Caption: Generalized signaling pathway initiated by a beta-barrel membrane protein.
References
Application Notes and Protocols for Stabilizing Membrane Proteins with Tetradecylphosphocholine for NMR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a near-native environment. A critical step in this process is the extraction of the protein from the native membrane and its stabilization in a soluble form that is amenable to NMR analysis. Tetradecylphosphocholine, also known as fos-choline-14 (B15146392) (FC-14), is a zwitterionic detergent that has proven effective in solubilizing and stabilizing a variety of membrane proteins for structural studies by solution-state NMR.[1][2] Its phosphocholine (B91661) headgroup mimics the headgroup of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to maintaining the native conformation of the protein.[3]
These application notes provide a comprehensive guide to using this compound for the stabilization of membrane proteins for NMR studies. It includes a summary of key physical properties, a compilation of successful case studies with specific concentrations, and detailed experimental protocols for solubilization, purification, and sample preparation.
Properties of this compound (FC-14)
Understanding the physicochemical properties of FC-14 is crucial for designing effective experimental protocols. The key parameters are its Critical Micelle Concentration (CMC) and aggregation number, which influence the formation of protein-detergent complexes.
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.070 - 0.15 mM | [4][5] |
| Aggregation Number | Varies with conditions | [6] |
| Molecular Weight | 407.5 g/mol | |
| Detergent Class | Zwitterionic | [7] |
Quantitative Data on FC-14 Concentration for Membrane Protein Stabilization
The optimal concentration of FC-14 for stabilizing a membrane protein is empirical and protein-dependent. However, a review of the literature provides valuable starting points for screening and optimization. The following table summarizes quantitative data from successful studies.
| Membrane Protein (Organism) | Protein Type | FC-14 Concentration | Detergent-to-Protein Molar Ratio | NMR Technique | Key Findings | Reference(s) |
| OmpX (Escherichia coli) | β-barrel Outer Membrane Protein | 1% (w/v) for refolding | Not specified | 2D [¹⁵N,¹H]-TROSY | The Fos-choline series, including FC-14, showed >90% refolding efficiency. | [7] |
| Parathyroid Hormone Receptor 1 (PTHR1) | G-protein coupled receptor (GPCR) | Not specified for NMR, but used for purification | Not specified | Not applicable (used for purification) | FC-14 was successfully used to purify PTHR1 expressed in E. coli. | [8] |
| Formyl Peptide Receptor 3 (FRP3) | G-protein coupled receptor (GPCR) | Not specified for NMR, but used for solubilization | Not specified | Not applicable (used for solubilization) | FC-14 was one of the most efficient detergents for solubilizing the FRP3 receptor. | [3] |
Experimental Protocols
The following are detailed protocols for the solubilization, purification, and preparation of membrane protein samples for NMR analysis using this compound.
Protocol 1: Solubilization and Purification of a Membrane Protein using FC-14
This protocol is a general guideline and may require optimization for specific proteins.
1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). c. Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer). d. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C). f. Resuspend the membrane pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).
2. Solubilization Screening: a. Aliquot the membrane suspension into several tubes. b. Add FC-14 to each tube to final concentrations ranging from 0.5% to 2.0% (w/v). It is crucial to work well above the CMC of the detergent.[9] c. Incubate the samples with gentle agitation for 1-4 hours at 4°C. d. Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet non-solubilized material. e. Analyze the supernatant for the presence of the solubilized target protein by SDS-PAGE and Western blot.
3. Large-Scale Solubilization and Purification: a. Based on the screening results, perform a large-scale solubilization using the optimal FC-14 concentration. b. Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). i. Equilibrate the column with a buffer containing a low concentration of FC-14 (e.g., 2-3 times the CMC). ii. Load the solubilized protein extract onto the column. iii. Wash the column with a buffer containing the same concentration of FC-14 to remove non-specifically bound proteins. iv. Elute the protein with an elution buffer also containing FC-14. c. Further purify the protein using size-exclusion chromatography (SEC) to separate the protein-detergent complex from free micelles and aggregates. The SEC buffer should also contain FC-14 at a concentration above its CMC.
Protocol 2: Reconstitution of a Membrane Protein into FC-14 Micelles for NMR
This protocol is adapted from a method used for the outer membrane protein OmpX and can be a good starting point for other proteins.[7]
1. Protein Denaturation (if necessary for refolding): a. Denature the purified or inclusion body-solubilized protein in a buffer containing a chaotropic agent (e.g., 6 M urea (B33335) or guanidinium (B1211019) chloride).
2. Refolding and Reconstitution: a. Prepare a refolding buffer (e.g., 20 mM Tris-HCl pH 8.5, 5 mM EDTA) containing 1% (w/v) FC-14. b. Slowly add the denatured protein solution to the refolding buffer with vigorous stirring at 4°C. A typical ratio is 1 part protein solution to 6 parts refolding buffer. c. Continue stirring the solution at 4°C for at least 16 hours to allow for proper refolding and incorporation into the FC-14 micelles.
3. Sample Preparation for NMR: a. Concentrate the reconstituted protein-detergent complex using an appropriate centrifugal filter device. Be mindful that the detergent monomers may pass through the filter, so it's important to monitor the final detergent concentration. b. Exchange the buffer to the final NMR buffer (e.g., 20 mM Phosphate buffer pH 6.5, 50 mM NaCl, 10% D₂O) using the same centrifugal filter device. Ensure the NMR buffer contains FC-14 at a concentration above its CMC. c. The final protein concentration for NMR studies is typically in the range of 0.1 to 1 mM.
Visualizations
Experimental Workflow for Membrane Protein Stabilization with FC-14
Caption: Experimental workflow for stabilizing membrane proteins with FC-14.
Interaction of FC-14 with a Membrane Protein
Caption: Schematic of a membrane protein stabilized in an FC-14 micelle.
Conclusion
This compound is a valuable detergent for the solubilization and stabilization of membrane proteins for NMR studies. Its ability to mimic a native lipid environment can be crucial for maintaining the structural and functional integrity of the protein. The provided protocols and data serve as a starting point for researchers to develop optimized conditions for their specific membrane protein of interest, ultimately enabling detailed structural and dynamic characterization by NMR spectroscopy. Successful application of these methods will aid in the elucidation of membrane protein function and facilitate structure-based drug design.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. NMR spectroscopic and analytical ultracentrifuge analysis of membrane protein detergent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
Application Notes and Protocols for Tetradecylphosphocholine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Tetradecylphosphocholine (also known as Fos-choline-14) stock solutions for various laboratory applications, including the solubilization and purification of membrane proteins such as G protein-coupled receptors (GPCRs).[1]
Physicochemical Data and Solubility
This compound is a zwitterionic surfactant commonly used in membrane biochemistry.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₂NO₄P | [1] |
| Molecular Weight | 379.5 g/mol | [1][2] |
| Purity | ≥95% to >99.5% | [1][2][3] |
| Appearance | White crystalline powder/solid | [1][2] |
| Critical Micelle Concentration (CMC) | Approximately 0.12 mM (0.0046%) in H₂O | [1][2] |
| Solubility | ||
| PBS (pH 7.2) | 25 mg/mL | [1] |
| DMF | 15 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| Water | > 1 g in 9 mL (>111 mg/mL) | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Solvent of choice (e.g., sterile PBS pH 7.2, DMF, DMSO, Ethanol, or sterile ultrapure water)
-
Sterile conical tubes or vials (glass is recommended for organic solvents)[5]
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[6]
Preparation of a 25 mg/mL Stock Solution in PBS (pH 7.2)
This protocol describes the preparation of 10 mL of a 25 mg/mL this compound stock solution in PBS.
-
Aseptic Technique: Perform all steps in a laminar flow hood or on a clean laboratory bench to maintain sterility.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh 250 mg of this compound powder directly into the tube.
-
Solvent Addition: Add 10 mL of sterile PBS (pH 7.2) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. For larger volumes, a magnetic stirrer can be used at room temperature. Gentle warming (e.g., to 37°C) may be applied to aid dissolution if necessary, but avoid excessive heat.
-
Sterile Filtration: To ensure the solution is free of microbial contaminants, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and initials of the preparer. Store the stock solution at -20°C for long-term stability.[1][6] The stability is reported to be at least 4 years when stored at -20°C.[1]
Handling and Storage
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves when handling this compound powder and solutions.[6]
-
Storage of Powder: The solid form of this compound should be stored at -20°C.[1][6] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could affect the stability of the compound.[5]
-
Storage of Stock Solutions:
-
Aqueous solutions (e.g., in PBS or water) should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Solutions in organic solvents (DMF, DMSO, Ethanol) should be stored in tightly sealed glass vials at -20°C.[5] Avoid using plastic containers for organic solutions as plasticizers may leach into the solution.[5]
-
-
Stability: this compound is a saturated lipid and is relatively stable as a powder.[5] Aqueous solutions are also stable, with a reported stability of at least 4 years when stored at -20°C.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a representative signaling pathway where this detergent is commonly applied.
Caption: Workflow for preparing this compound stock solution.
Caption: Role of this compound in GPCR signaling studies.
References
Application Notes and Protocols for Tetradecylphosphocholine in Nanodisc Preparation for Single-Particle Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of the zwitterionic detergent, Tetradecylphosphocholine (FC-14), for the preparation of membrane protein-containing nanodiscs tailored for single-particle cryo-electron microscopy (cryo-EM) studies.
Introduction to this compound (FC-14) in Nanodisc Technology
This compound, also known as Fos-Choline-14, is a zwitterionic detergent that has proven effective in the solubilization and purification of membrane proteins, particularly G protein-coupled receptors (GPCRs)[1][2]. Its utility extends to the formation of lipid nanodiscs, which provide a native-like bilayer environment essential for maintaining the structural and functional integrity of membrane proteins for high-resolution structural studies by cryo-EM[3][4][5][6]. Nanodiscs offer a more stable and biochemically versatile platform compared to traditional detergent micelles, allowing access to both the intracellular and extracellular faces of the embedded protein[3][4][7].
The choice of detergent is a critical parameter in the successful reconstitution of membrane proteins into nanodiscs[8]. FC-14, with its phosphocholine (B91661) head group and a 14-carbon alkyl chain, offers a balance of gentle solubilization and a relatively low critical micelle concentration (CMC), making it a suitable candidate for nanodisc preparations.
Properties of this compound (FC-14)
A thorough understanding of the physicochemical properties of FC-14 is crucial for optimizing its use in nanodisc preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂NO₄P | [1] |
| Molecular Weight | 379.5 g/mol | [1] |
| Type | Zwitterionic | [1][2] |
| Critical Micelle Concentration (CMC) | ~0.12 mM | [1][2] |
| Aggregation Number | Not specified | |
| Micelle Molecular Weight | Not specified |
Experimental Protocols
The following protocols provide a general framework for the preparation of membrane protein-containing nanodiscs using FC-14. Optimization of specific parameters, such as detergent-to-lipid and protein-to-nanodisc ratios, is essential for each specific membrane protein target.
I. Membrane Protein Extraction and Solubilization with FC-14
This protocol outlines the initial step of extracting the membrane protein of interest from its native membrane environment using FC-14.
Materials:
-
Cell paste or membrane fraction containing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
FC-14 stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Protocol:
-
Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.
-
Add FC-14 stock solution to the desired final concentration. A starting point is typically 1-2% (w/v), which should be well above the CMC of FC-14.
-
Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for membrane solubilization.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane protein. This is the protein extract that will be used for purification and nanodisc reconstitution.
II. Nanodisc Reconstitution with FC-14
This protocol describes the self-assembly of membrane proteins into nanodiscs using Membrane Scaffold Protein (MSP) and phospholipids, with FC-14 as the primary detergent.
Materials:
-
Purified, FC-14-solubilized membrane protein
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Phospholipids (e.g., DMPC, POPC, or a lipid mixture) dissolved in chloroform (B151607)
-
Sodium cholate (B1235396) stock solution (e.g., 10% w/v)
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)
-
Detergent removal system (e.g., Bio-Beads™ SM-2)
Protocol:
-
Lipid Preparation:
-
In a glass vial, add the desired amount of phospholipid solution.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of ~50 mM. The cholate-to-lipid molar ratio should be approximately 2:1.
-
Sonicate the mixture in a bath sonicator until the solution is clear.
-
-
Assembly Mixture:
-
In a microcentrifuge tube, combine the purified membrane protein, MSP, and the cholate-solubilized lipids at a specific molar ratio. The optimal ratio of MSP to lipid and protein to nanodisc must be empirically determined for each target protein[8]. A common starting point for the lipid-to-MSP ratio is dependent on the specific MSP variant used (see table below). The protein-to-nanodisc ratio is typically varied to achieve monomeric incorporation.
-
Add the FC-14 solubilized protein to the lipid/MSP mixture. Ensure the final concentration of all detergents is above their respective CMCs to maintain protein solubility.
-
Incubate the assembly mixture on ice for 30-60 minutes.
-
-
Detergent Removal and Nanodisc Formation:
-
Add prepared Bio-Beads™ to the assembly mixture at a ratio of approximately 0.5-1.0 g of beads per mL of solution. The exact amount may need optimization depending on the total detergent concentration.
-
Incubate the mixture with gentle rotation at 4°C for 4-12 hours, or overnight, to allow for gradual detergent removal and spontaneous nanodisc assembly.
-
-
Purification of Assembled Nanodiscs:
-
Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads™.
-
Purify the nanodiscs using size-exclusion chromatography (SEC) to separate them from empty nanodiscs, protein aggregates, and unassembled components.
-
Typical Molar Ratios for Nanodisc Assembly:
| MSP Variant | Diameter (nm) | Lipids per Nanodisc (DMPC) | Recommended Lipid:MSP Molar Ratio (for empty nanodiscs) |
| MSP1D1 | ~9.7 | ~130 | 65:1 |
| MSP1E3D1 | ~12.8 | ~260 | 130:1 |
Note: The number of lipids will vary depending on the lipid type. The lipid-to-MSP ratio will need to be adjusted when incorporating a membrane protein, as the protein will displace some lipids.
Cryo-EM Sample Preparation and Data Collection
Once the membrane protein-containing nanodiscs are purified, they can be prepared for single-particle cryo-EM analysis.
Protocol:
-
Sample Concentration: Concentrate the purified nanodisc sample to a suitable concentration for cryo-EM, typically in the range of 1-5 mg/mL.
-
Grid Preparation:
-
Apply 3-4 µL of the concentrated nanodisc sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).
-
-
Data Collection:
-
Screen the frozen grids for areas with good ice thickness and particle distribution.
-
Collect a large dataset of high-resolution images using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Visualizations
Experimental Workflow for Nanodisc Preparation
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-Particle Cryo-EM of Membrane Proteins in Lipid Nanodiscs | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanodisc-reconstitution for single particle cryo-EM structure determination of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 8. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
Application of Tetradecylphosphocholine (TDPC) in Solid-State NMR of Membrane Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique for the atomic-resolution structural and dynamic characterization of membrane proteins in a native-like lipid environment. A crucial step in sample preparation for ssNMR is the solubilization and reconstitution of the membrane protein of interest into a suitable membrane mimetic. Tetradecylphosphocholine (TDPC), a zwitterionic detergent, offers a valuable tool for this process. Its properties, including a relatively low critical micelle concentration (CMC) and a phosphocholine (B91661) headgroup that mimics natural lipids, make it effective for solubilizing membrane proteins while maintaining their structural integrity. This document provides detailed application notes and protocols for the use of TDPC in the preparation of membrane protein samples for ssNMR studies.
Properties of this compound and Related Detergents
The choice of detergent is critical for the successful solubilization and subsequent reconstitution of a membrane protein. The following table summarizes the key physical properties of TDPC and a closely related, commonly used detergent, dodecylphosphocholine (B1670865) (DPC), for comparison.
| Detergent | Chemical Name | Acronym | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| This compound | 2-((hydroxy(tetradecyloxy)phosphinyl)oxy)-N,N,N-trimethylethanaminium | TDPC | 379.52 | C14 | ~0.12 |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | Lyso-14:0 PC | 467.6 | C14 | 0.070 | |
| Dodecylphosphocholine | n-Dodecylphosphocholine | DPC | 351.46 | C12 | ~1.1 |
Note: The CMC is a critical parameter. Detergent concentrations must be kept above the CMC to ensure micelle formation and protein solubilization. During reconstitution, the detergent concentration is lowered below the CMC to allow for the formation of proteoliposomes.
Experimental Workflow for ssNMR Sample Preparation using TDPC
The following diagram illustrates a general workflow for the preparation of a membrane protein sample for solid-state NMR using TDPC for solubilization and reconstitution.
Application Notes and Protocols for Tetradecylphosphocholine (TDPC)-Based Purification of Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful purification of functional ion channels is a critical step in their structural and functional characterization, as well as in drug discovery efforts. Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, is a zwitterionic detergent that has proven effective in the solubilization and purification of membrane proteins, including ion channels and G protein-coupled receptors (GPCRs). Its phosphocholine (B91661) headgroup mimics the natural lipid environment, which can contribute to maintaining the native conformation and activity of the purified protein.
These application notes provide a detailed protocol for the purification of ion channels using TDPC, based on established methodologies for membrane protein purification. The protocol is adaptable for various ion channels expressed in different systems.
Physicochemical Properties of this compound (TDPC)
A thorough understanding of the physicochemical properties of the detergent is crucial for optimizing purification protocols.[1] The key properties of TDPC are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | n-Tetradecylphosphocholine | [2][3][4] |
| Abbreviation | TDPC, Fos-Choline-14 | [2][3][4] |
| Molecular Weight | 379.5 g/mol | [2][3][4] |
| Critical Micelle Concentration (CMC) | ~0.12 mM (in H₂O) | [2][3][4][5][6] |
| Aggregation Number | ~108 (in H₂O) | [2][3][4][5] |
| Micelle Size | ~47 kDa | [2][3] |
Experimental Protocols
The following protocols are adapted from established methods for the purification of membrane proteins, including the human parathormone receptor-1 (PTHR1) using TDPC and the screening of detergents for the Kir2.1 ion channel.[7][8][9]
Membrane Preparation
This protocol describes the isolation of membranes from cells overexpressing the target ion channel.
Materials:
-
Cell pellet expressing the target ion channel
-
Lysis Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-Pressure Homogenizer or Dounce Homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer (2-3 passes at 15,000-20,000 psi) or by douncing on ice (30-40 strokes).
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and debris.
-
Carefully collect the supernatant and transfer it to ultracentrifuge tubes.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer. The membranes can be stored at -80°C until use.
Solubilization of the Target Ion Channel
This protocol details the extraction of the ion channel from the cell membrane using TDPC.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors, and TDPC.
-
Stir plate and magnetic stir bar
-
Ultracentrifuge
Procedure:
-
Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL with Solubilization Buffer lacking TDPC.
-
Add TDPC to the membrane suspension to a final concentration of 1-2% (w/v). This concentration is well above the CMC of TDPC.
-
Incubate the mixture on a stir plate at 4°C for 1-2 hours to allow for efficient solubilization.
-
Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized ion channel in TDPC micelles.
Affinity Purification
This protocol describes the purification of a His-tagged ion channel using immobilized metal affinity chromatography (IMAC). This can be adapted for other affinity tags (e.g., FLAG-tag, Strep-tag).
Materials:
-
Solubilized ion channel
-
IMAC Wash Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 20 mM imidazole, and 0.05% TDPC.
-
IMAC Elution Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 250 mM imidazole, and 0.05% TDPC.
-
Ni-NTA or other suitable affinity resin
-
Chromatography column
Procedure:
-
Equilibrate the affinity resin with 5-10 column volumes of IMAC Wash Buffer.
-
Load the solubilized ion channel onto the equilibrated column at a flow rate of 0.5-1 mL/min.
-
Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified ion channel with 3-5 column volumes of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
Size Exclusion Chromatography (SEC)
SEC is used to further purify the ion channel and to exchange the buffer.
Materials:
-
Affinity-purified ion channel
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2% glycerol, and 0.02% TDPC.
-
Size exclusion chromatography column (e.g., Superdex 200 or similar)
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.
-
Concentrate the affinity-purified ion channel to a suitable volume (e.g., 0.5-1 mL).
-
Load the concentrated protein onto the equilibrated SEC column.
-
Run the chromatography at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the purified monomeric ion channel.
Quantitative Data Presentation
The following table presents representative data for the purification of a membrane protein using a TDPC-based protocol. Actual yields and purity will vary depending on the specific ion channel, expression system, and optimization of the protocol.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 500 | 5 | 1 | 100 |
| Solubilized Membranes | 100 | 4.5 | 4.5 | 90 |
| IMAC Elution | 2 | 1.8 | 90 | 36 |
| SEC Peak Fractions | 1.2 | 1.1 | >95 | 22 |
Data are hypothetical and for illustrative purposes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of an ion channel using a TDPC-based protocol.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. Anatrace.com [anatrace.com]
- 5. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Functional Assays of Membrane Proteins Solubilized in Tetradecylphosphocholine (TDPC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for conducting functional assays on membrane proteins that have been solubilized using the zwitterionic detergent Tetradecylphosphocholine (TDPC). TDPC, a member of the alkyl phosphocholine (B91661) class of detergents, is recognized for its gentle solubilization properties, often preserving the native structure and function of membrane proteins. This document outlines methodologies for G-Protein Coupled Receptors (GPCRs), ion channels, and membrane transporters, including their reconstitution into artificial membrane systems for subsequent functional characterization.
Section 1: Functional Assays for G-Protein Coupled Receptors (GPCRs) Solubilized in TDPC
GPCRs represent a large family of transmembrane receptors that are crucial drug targets. Following solubilization in TDPC, their functional integrity can be assessed through various ligand binding and signaling assays. Reconstitution into a lipid bilayer is often a prerequisite for studying downstream signaling events.
Overview of GPCR Functional Assays
A primary method to assess the functionality of a TDPC-solubilized GPCR is to measure its ability to bind its specific ligands. This can be achieved through several types of assays:
-
Radioligand Binding Assays: These assays use radioactively labeled ligands to quantify the binding affinity (Kd) of a ligand to the receptor and the density of active receptors (Bmax). Competition binding assays, where a labeled ligand competes with an unlabeled compound, are used to determine the inhibition constant (Ki) of the test compound.
-
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be employed to study ligand binding kinetics in real-time.[1] These assays often involve genetically encoded fluorescent or luminescent tags on the receptor.
-
G-Protein Activation Assays: The functional coupling of a reconstituted GPCR to its cognate G-protein can be measured using assays that detect G-protein activation, such as the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Signaling Pathway for a Gαs-Coupled GPCR
Caption: Gαs-coupled GPCR signaling pathway.
Protocol: Reconstitution of a TDPC-Solubilized GPCR into Proteoliposomes for Ligand Binding Assay
This protocol describes the reconstitution of a TDPC-solubilized GPCR into pre-formed liposomes, a crucial step for many functional assays.
Materials:
-
TDPC-solubilized GPCR of interest
-
Lipids (e.g., a mixture of POPC and POPG) in chloroform (B151607)
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Bio-Beads SM-2 or similar detergent removal system
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled ligand
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Liposome Preparation:
-
In a glass vial, prepare a thin film of lipids by evaporating the chloroform under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder to form unilamellar liposomes of a defined size.
-
-
Reconstitution:
-
Mix the TDPC-solubilized GPCR with the pre-formed liposomes at a specific protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture on ice for 30 minutes with gentle agitation.
-
Remove the TDPC by adding Bio-Beads SM-2 at a concentration of 80 mg per mg of detergent.
-
Incubate the mixture at 4°C for 2-4 hours with gentle rotation to allow for detergent removal and protein incorporation into the liposomes.
-
Carefully remove the Bio-Beads by pipetting. The resulting proteoliposomes are ready for functional assays.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add a fixed amount of proteoliposomes to each well.
-
For saturation binding, add increasing concentrations of the radiolabeled ligand. For competition binding, add a fixed concentration of radiolabeled ligand and increasing concentrations of the unlabeled competitor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, or Ki values.
-
Quantitative Data for GPCR Functional Assays
| Receptor | Assay Type | Ligand | Parameter | Value |
| β2-Adrenergic Receptor | Radioligand Binding | [³H]-Dihydroalprenolol | Kd | 1.5 nM |
| A2A Adenosine Receptor | Radioligand Binding | [³H]-ZM241385 | Ki (Caffeine) | 23 µM |
| M2 Muscarinic Receptor | [³⁵S]GTPγS Binding | Carbachol | EC50 | 3.2 µM |
Section 2: Functional Assays for Ion Channels Solubilized in TDPC
The function of ion channels, which is to facilitate the selective passage of ions across cell membranes, is typically assessed using electrophysiological techniques. For TDPC-solubilized ion channels, reconstitution into planar lipid bilayers or giant unilamellar vesicles (GUVs) is essential for measuring their activity.
Overview of Ion Channel Functional Assays
-
Planar Lipid Bilayer (PLB) Electrophysiology: This technique allows for the recording of single-channel currents. A lipid bilayer is formed across a small aperture separating two aqueous compartments. Proteoliposomes containing the ion channel of interest are then fused to the bilayer, and the ionic current through single channels is measured using a patch-clamp amplifier.[2][3][4] This method provides detailed information about channel conductance, ion selectivity, and gating kinetics.[3]
-
Patch-Clamp of Giant Unilamellar Vesicles (GUVs): GUVs are large enough to be studied using conventional patch-clamp techniques. After reconstituting the TDPC-solubilized ion channel into GUVs, a patch of the GUV membrane can be sealed onto the tip of a glass micropipette, allowing for the recording of channel activity in a cell-free system.[5][6]
Experimental Workflow for Single-Channel Recording
Caption: Workflow for single-channel recording of a reconstituted ion channel.
Protocol: Reconstitution of a TDPC-Solubilized Ion Channel into a Planar Lipid Bilayer for Single-Channel Recording
Materials:
-
TDPC-solubilized ion channel
-
Lipids (e.g., DPhPC or a mixture of POPE/POPG) in n-decane
-
Planar lipid bilayer apparatus with a small aperture (e.g., 100-200 µm)
-
Ag/AgCl electrodes
-
Symmetric salt solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Planar Lipid Bilayer Formation:
-
"Paint" the lipid solution across the aperture in the bilayer cup to form a thin lipid film.
-
Monitor the capacitance of the film until it thins and forms a stable bilayer, indicated by a capacitance of approximately 0.4-0.8 µF/cm².
-
-
Reconstitution and Channel Insertion:
-
Prepare proteoliposomes containing the TDPC-solubilized ion channel as described in the GPCR protocol (Section 1.3).
-
Add a small aliquot of the proteoliposome suspension to the cis chamber of the bilayer apparatus.
-
Spontaneous fusion of the proteoliposomes with the planar bilayer will lead to the incorporation of ion channels.
-
-
Single-Channel Recording:
-
Apply a transmembrane voltage using the Ag/AgCl electrodes and the patch-clamp amplifier.
-
Record the ionic current flowing through the bilayer. The insertion of a single channel will be observed as a discrete, step-like increase in current.
-
Vary the applied voltage to determine the single-channel conductance (slope of the current-voltage relationship).
-
Analyze the recordings to determine channel open probability, mean open and closed times, and ion selectivity (by changing the ionic composition of the solutions).
-
Quantitative Data for Ion Channel Functional Assays
| Ion Channel | Reconstitution System | Ion | Single-Channel Conductance |
| KcsA Potassium Channel | Planar Lipid Bilayer | K⁺ | 100 pS |
| MscL Mechanosensitive Channel | Proteoliposome Patch Clamp | K⁺ | ~3 nS |
| OmpF Porin | Planar Lipid Bilayer | K⁺ | 600 pS |
Section 3: Functional Assays for Membrane Transporters Solubilized in TDPC
Membrane transporters facilitate the movement of substrates across biological membranes. Their function can be assessed by measuring the rate of substrate transport or by monitoring conformational changes associated with the transport cycle. Reconstitution into proteoliposomes is the standard method for studying the transport activity of solubilized transporters.
Overview of Transporter Functional Assays
-
Proteoliposome-Based Uptake Assays: This is the most direct method to measure transporter activity. The TDPC-solubilized transporter is reconstituted into proteoliposomes containing a specific internal buffer. A radiolabeled or fluorescently labeled substrate is then added to the external solution, and the initial rate of its accumulation inside the proteoliposomes is measured over time.
-
ATPase Activity Assays: For primary active transporters, such as ABC transporters, that couple substrate transport to ATP hydrolysis, their function can be assessed by measuring their ATPase activity. The rate of ATP hydrolysis is typically quantified by measuring the release of inorganic phosphate (B84403) (Pi).
-
Counterflow Assays: This method is used to study the exchange mechanism of transporters. Proteoliposomes are pre-loaded with a high concentration of an unlabeled substrate, and the uptake of an externally added radiolabeled substrate is measured.
Experimental Workflow for a Transporter Uptake Assay
Caption: Workflow for a proteoliposome-based transporter uptake assay.
Protocol: Reconstitution of a TDPC-Solubilized Transporter for a Radiometric Uptake Assay
Materials:
-
TDPC-solubilized transporter
-
Lipids (e.g., E. coli polar lipids or a defined lipid mixture)
-
Internal buffer (specific to the transporter being studied)
-
External buffer (may differ from the internal buffer to create an ion gradient)
-
Radiolabeled substrate
-
Detergent removal system (e.g., dialysis or size-exclusion chromatography)
-
Stop buffer (ice-cold)
-
Filtration apparatus with appropriate filters (e.g., 0.22 µm pore size)
-
Scintillation counter
Procedure:
-
Proteoliposome Reconstitution:
-
Prepare liposomes in the desired internal buffer as described in Section 1.3.
-
Mix the TDPC-solubilized transporter with the liposomes.
-
Remove the detergent by dialysis against a large volume of external buffer overnight at 4°C, with several buffer changes. Alternatively, use a size-exclusion chromatography column to separate the proteoliposomes from the detergent micelles.
-
-
Transport Assay:
-
Equilibrate the proteoliposomes to the desired assay temperature.
-
Initiate the transport reaction by adding the radiolabeled substrate to the proteoliposome suspension.
-
At various time points, take aliquots of the reaction mixture and immediately add them to ice-cold stop buffer to quench the transport process.
-
Rapidly filter the diluted suspension through a 0.22 µm filter to separate the proteoliposomes from the external solution containing the unbound substrate.
-
Wash the filter with ice-cold stop buffer.
-
Quantify the amount of radiolabeled substrate retained on the filter (i.e., inside the proteoliposomes) using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of internalized substrate as a function of time.
-
Determine the initial rate of transport from the linear portion of the curve.
-
Perform control experiments with protein-free liposomes to account for non-specific substrate binding and leakage.
-
Quantitative Data for Transporter Functional Assays
| Transporter | Assay Type | Substrate | Parameter | Value |
| LacY Permease | Proteoliposome Uptake | [¹⁴C]-Lactose | Km | 0.2 mM |
| P-glycoprotein (ABCB1) | ATPase Activity | Verapamil | EC50 | 5 µM |
| SERT (Serotonin Transporter) | Proteoliposome Uptake | [³H]-Serotonin | Vmax | 150 pmol/mg/min |
Disclaimer: The specific conditions for solubilization, reconstitution, and functional assays (e.g., buffer composition, temperature, protein-to-lipid ratio, and detergent concentration) need to be optimized for each individual membrane protein. The protocols provided here serve as a general guideline.
References
- 1. youtube.com [youtube.com]
- 2. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion channel reconstitution in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single channel recordings of reconstituted ion channel proteins: an improved technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tetradecylphosphocholine Concentrations for Optimal Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylphosphocholine (FC-14), a member of the phosphocholine (B91661) detergent family, is a zwitterionic surfactant widely employed in the solubilization and purification of membrane proteins.[1][2] Its ability to gently extract proteins from the lipid bilayer while maintaining their native conformation and activity makes it a valuable tool in structural biology, functional studies, and drug discovery. The efficacy of protein extraction is critically dependent on the detergent concentration, which must be empirically determined for each target protein. This document provides detailed protocols and guidelines for screening this compound concentrations to achieve optimal protein extraction.
Properties of this compound (Fos-Choline-14)
Understanding the physicochemical properties of FC-14 is essential for designing effective extraction experiments.
| Property | Value | Reference |
| Chemical Formula | C19H42NO4P | [3] |
| Molecular Weight | 379.5 g/mol | [1][3] |
| Critical Micelle Concentration (CMC) | ~0.12 mM (0.0046%) | [1][3] |
| Aggregation Number | ~108 | [3] |
| Micelle Size | ~47 kDa | [3] |
Experimental Protocols
I. General Workflow for Membrane Protein Extraction and Detergent Screening
The following workflow outlines the key steps in screening for the optimal detergent concentration for a target membrane protein.
References
Application Notes and Protocols for the Use of Tetradecylphosphocholine in Fluorescence Spectroscopy of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, is a zwitterionic detergent widely employed in the study of membrane proteins. Its phosphocholine (B91661) headgroup and 14-carbon alkyl chain provide a balance of properties that make it effective for solubilizing and stabilizing a variety of membrane proteins for structural and functional characterization. Fluorescence spectroscopy, a powerful technique for probing molecular structure, dynamics, and interactions, is frequently used in conjunction with detergents like TDPC to gain insights into the behavior of membrane proteins in a controlled, non-native environment.
These application notes provide a comprehensive overview of the use of TDPC in fluorescence spectroscopy of membrane proteins, including its physicochemical properties, detailed experimental protocols, and data presentation guidelines. The information is intended to assist researchers in designing and executing robust experiments to investigate the structure-function relationships of their membrane proteins of interest.
Physicochemical Properties of this compound (TDPC)
Understanding the properties of TDPC is crucial for its effective use in membrane protein studies. Key parameters are summarized in the table below. The Critical Micelle Concentration (CMC) is a particularly important value, as detergents are most effective for solubilization at concentrations significantly above their CMC.
| Property | Value | Reference |
| Chemical Name | n-Tetradecylphosphocholine | |
| Synonyms | Fos-Choline®-14, FC-14 | |
| Molecular Formula | C₁₉H₄₂NO₄P | |
| Molecular Weight | 379.5 g/mol | |
| Critical Micelle Concentration (CMC) in H₂O | 0.046 mM (4.6E-05 M) | [1] |
| Aggregation Number | Varies with conditions | |
| Micelle Molecular Weight | Varies with conditions | |
| Appearance | White solid |
Application: Solubilization and Purification of a G Protein-Coupled Receptor (GPCR)
A key application of TDPC is the solubilization and purification of membrane proteins for subsequent biophysical analysis. A study on the Zebra Fish Olfactory Receptor 131-2, a G protein-coupled receptor (GPCR), identified TDPC as the optimal detergent for solubilization and purification after a systematic screening of various detergents.[2] This section outlines the general workflow and a specific protocol based on this study.
Experimental Workflow for GPCR Solubilization and Purification
The overall process involves expressing the target protein, solubilizing the cell membranes with TDPC, and then purifying the protein-detergent complex.
Caption: Workflow for GPCR solubilization and purification using TDPC.
Detailed Protocol: Solubilization and Purification of Zebra Fish Olfactory Receptor 131-2
This protocol is adapted from the methodology used for the purification of a bioengineered Zebra Fish Olfactory Receptor.[2]
1. Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a storage buffer.
2. Solubilization:
-
To the membrane preparation, add TDPC to a final concentration above its CMC (e.g., 1% w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture at 4°C for a defined period (e.g., 1-2 hours) with gentle agitation to allow for solubilization of the membrane proteins.
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.
3. Immunoaffinity Purification:
-
The study on the Zebra Fish Olfactory Receptor utilized an anti-rho-tag monoclonal antibody (1D4) for immunoaffinity purification.[2]
-
Incubate the solubilized protein fraction with the antibody-conjugated resin (e.g., 1D4-Sepharose beads) overnight at 4°C with gentle rocking.
-
Wash the resin extensively with a wash buffer containing a lower concentration of TDPC (e.g., 0.1% w/v) to remove non-specifically bound proteins.
-
Elute the purified receptor from the resin using a competitive peptide or by changing the buffer conditions (e.g., low pH), ensuring the elution buffer contains TDPC to maintain protein stability.
4. Size Exclusion Chromatography (SEC):
-
Further purify the eluted protein and separate it from aggregates using SEC.
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with a buffer containing TDPC (e.g., 0.1% w/v).
-
Load the eluate from the affinity chromatography step onto the column.
-
Collect fractions corresponding to the monomeric protein peak.
5. Quality Control:
-
Analyze the purified protein by SDS-PAGE and Western blotting to confirm its purity and identity.
-
Assess the secondary structure and folding of the purified receptor using circular dichroism (CD) spectroscopy. The study on the Zebra Fish Olfactory Receptor showed that the purified protein was correctly folded with >50% α-helix content, which is characteristic of many GPCRs.[2]
Application: Fluorescence Spectroscopy to Probe Membrane Protein Conformation and Dynamics
Once a membrane protein is purified and stable in TDPC micelles, various fluorescence spectroscopy techniques can be employed to study its structure and function. While the specific study on the Zebra Fish Olfactory Receptor focused on CD spectroscopy, the following protocols describe general fluorescence-based methods that are applicable to membrane proteins solubilized in TDPC.
Intrinsic Tryptophan Fluorescence Quenching
This technique is used to probe the accessibility of tryptophan residues within a protein to quenchers in the solvent, providing information about conformational changes.
Caption: Workflow for intrinsic tryptophan fluorescence quenching.
-
Sample Preparation:
-
Prepare a stock solution of the purified membrane protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing a concentration of TDPC above its CMC (e.g., 0.1% w/v). The protein concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Prepare a concentrated stock solution of a neutral quencher (e.g., acrylamide (B121943) or potassium iodide) in the same buffer.
-
-
Fluorescence Measurements:
-
Use a fluorometer to measure the intrinsic tryptophan fluorescence of the protein solution. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from approximately 310 to 400 nm.
-
Perform a titration by adding small aliquots of the quencher stock solution to the protein sample.
-
After each addition, mix the sample thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Correct for dilution by performing a parallel titration with the quencher into a buffer blank.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each quencher concentration.
-
Correct the fluorescence intensities for dilution.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity at a given quencher concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant.
-
Plot F₀/F versus [Q]. For dynamic quenching, this plot should be linear, and the slope will be equal to Kₛᵥ. A higher Kₛᵥ value indicates greater accessibility of the tryptophan residues to the quencher.
-
Förster Resonance Energy Transfer (FRET)
FRET can be used to measure distances between two fluorescent labels on a protein, providing insights into conformational changes.
Caption: Workflow for FRET analysis of a membrane protein.
-
Protein Engineering and Labeling:
-
Introduce two single cysteine mutations at the desired locations in the membrane protein for labeling with donor and acceptor fluorophores.
-
Express and purify the double-cysteine mutant.
-
Label the purified protein with a donor and an acceptor fluorescent dye (e.g., Alexa Fluor dyes) that have overlapping spectra. This is typically done by incubating the protein with a molar excess of the maleimide-derivatized dyes.
-
Remove excess, unreacted dye by size exclusion chromatography or dialysis.
-
-
Sample Preparation:
-
Prepare the dual-labeled protein in a suitable buffer containing TDPC.
-
-
FRET Measurements:
-
In a fluorometer, excite the donor fluorophore at its excitation maximum.
-
Record the emission spectrum, which will show emission from both the donor and the acceptor (due to FRET).
-
Measure the fluorescence intensity of the donor in the absence (Fₐ) and presence (Fₐ) of the acceptor.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (Fₐ / Fₐ)
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where R₀ is the Förster distance, which is the distance at which the FRET efficiency is 50%. R₀ is a characteristic of the specific donor-acceptor pair.
-
Considerations and Troubleshooting
-
Detergent Concentration: It is critical to work at a TDPC concentration well above the CMC to ensure the protein remains in a micellar environment and does not aggregate. However, very high detergent concentrations can sometimes lead to protein destabilization.
-
Protein Stability: While TDPC is an effective solubilizing agent, some studies suggest that fos-choline detergents can be destabilizing for certain membrane proteins. It is important to assess the stability and functionality of the protein in TDPC throughout the experimental process.
-
Fluorescence Background: Detergents can sometimes have intrinsic fluorescence. It is important to measure the fluorescence of the buffer containing TDPC alone and subtract this background from the protein spectra.
-
Light Scattering: Micellar solutions can cause light scattering, which can interfere with fluorescence measurements. This can be minimized by using a well-calibrated instrument and by keeping the protein and detergent concentrations as low as feasible.
Conclusion
This compound is a valuable tool for the study of membrane proteins using fluorescence spectroscopy. Its ability to effectively solubilize and, in many cases, stabilize membrane proteins allows for the application of a wide range of fluorescence techniques to probe protein structure, conformational changes, and interactions. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully employ TDPC to gain deeper insights into the complex world of membrane proteins.
References
Application Notes and Protocols for Extracting Protein Complexes from Native Membranes using Tetradecylphosphocholine (TDPC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetradecylphosphocholine (TDPC), a zwitterionic detergent, for the gentle and efficient extraction of intact protein complexes from native biological membranes. This document outlines the key properties of TDPC, offers detailed protocols for membrane solubilization and protein complex purification, and presents a framework for optimizing experimental conditions.
Introduction to this compound (TDPC)
This compound (TDPC), also known as Fos-Choline®-14, is a member of the alkyl phosphocholine (B91661) class of detergents. These detergents are valued in membrane protein research for their ability to mimic the phospholipid bilayer, thereby stabilizing membrane proteins in their native conformation. TDPC possesses a 14-carbon alkyl chain, which provides a balance between hydrophobicity for effective membrane solubilization and a critical micelle concentration (CMC) that is manageable for downstream purification steps. Its zwitterionic headgroup renders it electrically neutral over a wide pH range, minimizing non-specific ionic interactions that can disrupt protein complexes.
The choice of detergent is a critical step in the study of membrane proteins, as it must effectively disrupt the lipid bilayer to release the protein of interest while preserving its native structure and function.[1] While a universally optimal detergent for all membrane proteins does not exist, TDPC presents a milder alternative to harsher ionic detergents, potentially offering better preservation of the integrity of multi-subunit protein complexes.[2]
Properties of Alkyl Phosphocholine Detergents
The properties of alkyl phosphocholine detergents are influenced by the length of their alkyl chain. Understanding these properties is crucial for designing effective protein extraction protocols.
| Property | Dodecylphosphocholine (DPC) | This compound (TDPC) | Hexadecylphosphocholine (HPC) |
| Alkyl Chain Length | 12 carbons | 14 carbons | 16 carbons |
| Molecular Weight | 351.5 g/mol | 379.5 g/mol | 407.6 g/mol |
| Critical Micelle Concentration (CMC) | ~1.1 mM | ~0.070 mM[3] | ~0.007 mM[3] |
| Micelle Size (Aggregation Number) | ~56 | Not readily available | Not readily available |
| General Characteristics | Mild, non-denaturing | Milder, more lipid-like | Very mild, can be difficult to remove |
Note: CMC values can vary depending on buffer conditions such as ionic strength and pH.[3]
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of protein complexes from native membranes using TDPC. Optimization of specific parameters, such as detergent concentration and incubation time, is essential for each target protein complex.
Protocol 1: Solubilization of Membrane Protein Complexes with TDPC
This protocol outlines the steps for the initial extraction of protein complexes from a prepared membrane fraction.
Materials:
-
Isolated native membranes (e.g., from cultured cells, tissues)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol
-
Protease Inhibitor Cocktail
-
This compound (TDPC) stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a high-quality preparation of native membranes, isolated from your source material and stored at -80°C.
-
Buffer Preparation: Prepare the Solubilization Buffer and chill on ice. Immediately before use, add the protease inhibitor cocktail to prevent protein degradation.
-
Detergent Concentration: Determine the optimal TDPC concentration for your target protein. A good starting point is a concentration 2-5 times the CMC (~0.14 - 0.35 mM). However, the optimal detergent-to-protein ratio (w/w) often needs to be determined empirically, with ratios from 1:1 to 10:1 being common starting points.
-
Solubilization:
-
Thaw the membrane pellet on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the TDPC stock solution to the desired final concentration.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker).
-
-
Clarification:
-
Centrifuge the solubilization mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and other debris.
-
Carefully collect the supernatant, which contains the solubilized protein complexes.
-
Protocol 2: Tandem Affinity Purification (TAP) of TDPC-Solubilized Protein Complexes
This protocol is designed for the purification of a specific protein complex using a bait protein that has been engineered to contain a tandem affinity tag (e.g., FLAG-Strep, Protein A-CBP).
Materials:
-
TDPC-solubilized protein extract (from Protocol 1)
-
Affinity Resin 1 (e.g., anti-FLAG agarose)
-
Affinity Resin 2 (e.g., Strep-Tactin sepharose)
-
Wash Buffer: Solubilization Buffer containing 0.5-1x CMC of TDPC (~0.035 - 0.070 mM)
-
Elution Buffer 1 (e.g., Wash Buffer with 3x FLAG peptide)
-
Elution Buffer 2 (e.g., Wash Buffer with desthiobiotin)
-
TEV Protease (if a TEV cleavage site is included in the tag)
Procedure:
-
First Affinity Chromatography:
-
Equilibrate Affinity Resin 1 with Wash Buffer.
-
Incubate the TDPC-solubilized extract with the equilibrated resin for 2-4 hours at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
First Elution:
-
Elute the bound protein complex from Affinity Resin 1 using Elution Buffer 1. Alternatively, if a TEV cleavage site is present, incubate the resin with TEV protease to release the complex.
-
-
Second Affinity Chromatography:
-
Equilibrate Affinity Resin 2 with Wash Buffer.
-
Incubate the eluate from the first step with the equilibrated Affinity Resin 2 for 1-2 hours at 4°C.
-
Wash the resin with Wash Buffer.
-
-
Second Elution:
-
Elute the purified protein complex from Affinity Resin 2 using Elution Buffer 2.
-
-
Analysis:
-
Analyze the purified complex by SDS-PAGE and silver staining or mass spectrometry to identify the components and assess purity.
-
Data Presentation: Comparative Detergent Performance
While specific quantitative data for TDPC in direct comparison to other detergents for a wide range of protein complexes is not extensively available in the literature, the following table provides a template for how such data should be structured for effective comparison. Researchers are encouraged to perform their own detergent screening and populate a similar table for their specific protein of interest.
| Detergent | Solubilization Efficiency (%) | Yield of Bait Protein (µg) | Purity of Complex (%) | Preservation of Activity (%) |
| TDPC | Empirically Determined | Empirically Determined | Empirically Determined | Empirically Determined |
| DDM | Empirically Determined | Empirically Determined | Empirically Determined | Empirically Determined |
| Digitonin | Empirically Determined | Empirically Determined | Empirically Determined | Empirically Determined |
| Triton X-100 | Empirically Determined | Empirically Determined | Empirically Determined | Empirically Determined |
Signaling Pathway Visualization
The extracted protein complexes often play crucial roles in cellular signaling pathways. Visualizing these pathways can provide valuable context for functional studies. The following is an example of a generic signaling pathway that could be populated with the specific proteins identified in the extracted complex.
Conclusion
This compound is a valuable tool for the extraction and purification of intact protein complexes from native membranes. Its mild, zwitterionic nature makes it a suitable candidate for preserving the delicate interactions within these complexes. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their own procedures for isolating their protein complexes of interest. Through careful optimization and comparative analysis, TDPC can enable the successful purification of high-quality protein complexes for downstream structural and functional studies, ultimately advancing our understanding of cellular processes and aiding in drug development efforts.
References
Application Notes and Protocols: A Detailed Method for Detergent Exchange from DDM to Tetradecylphosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful purification and structural or functional characterization of membrane proteins are critically dependent on the choice of detergent used for their solubilization and stabilization. While n-dodecyl-β-D-maltoside (DDM) is a widely used and often effective detergent for the initial extraction of membrane proteins, subsequent experimental applications may necessitate a different detergent environment. Tetradecylphosphocholine (TPC), also known as Fos-Choline-14, is a zwitterionic detergent that can offer advantages in certain structural and functional studies due to its distinct physicochemical properties.
This document provides a detailed methodology for the exchange of detergent from DDM to this compound for a his-tagged membrane protein using on-column affinity chromatography. This method is efficient and minimizes protein loss and aggregation.
Data Presentation: Detergent Properties
A clear understanding of the properties of both DDM and this compound is essential for a successful detergent exchange. The following table summarizes their key characteristics.
| Property | n-dodecyl-β-D-maltoside (DDM) | This compound (TPC, Fos-Choline-14) |
| Chemical Structure | Non-ionic | Zwitterionic |
| Molecular Weight | ~510.6 g/mol | ~379.5 g/mol |
| Critical Micelle Concentration (CMC) | 0.15 - 0.18 mM[1][2] | ~0.12 mM[3] |
| Aggregation Number | ~140 | Not widely reported |
| Micelle Molecular Weight | ~71.5 kDa | Not widely reported |
| Key Features | Mild, non-denaturing, widely used for solubilization. | Can improve stability for specific proteins, potentially better for some structural studies. |
Experimental Protocols
This protocol describes the on-column exchange of detergent from DDM to this compound for a His-tagged membrane protein using Nickel-NTA (Ni-NTA) affinity chromatography.
Materials
-
His-tagged membrane protein solubilized in a buffer containing DDM.
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Wash Buffer A (Binding Buffer): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DDM (or the concentration used for solubilization)
-
Wash Buffer B (Detergent Exchange Buffer): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.5 mM this compound (approximately 4x CMC)
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.5 mM this compound
-
Spectrophotometer or protein concentration assay kit
Protocol
-
Column Preparation:
-
Pack a chromatography column with an appropriate volume of Ni-NTA agarose resin. The bed volume will depend on the amount of protein to be purified.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Wash Buffer A. This ensures the resin is primed for protein binding in the presence of DDM.
-
-
Protein Binding:
-
Load the DDM-solubilized membrane protein sample onto the equilibrated Ni-NTA column. A slow flow rate (e.g., 0.5-1 mL/min) is recommended to ensure efficient binding of the His-tagged protein to the resin.
-
Collect the flow-through to monitor for any unbound protein.
-
-
Initial Wash:
-
Wash the column with 5-10 CV of Wash Buffer A to remove any non-specifically bound proteins and excess DDM that is not associated with the protein-micelle complex.
-
-
Detergent Exchange:
-
Wash the column extensively with Wash Buffer B. This is the critical step where DDM is replaced by this compound. It is recommended to wash with at least 20-50 CV of Wash Buffer B to ensure a thorough exchange.[4] The concentration of this compound should be maintained above its CMC throughout this step.
-
Monitor the absorbance at 280 nm to ensure all non-specifically bound material has been washed away.
-
-
Elution:
-
Elute the membrane protein, now in a this compound environment, from the column using the Elution Buffer.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Pool the fractions containing the purified protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay, as Bradford assays can be sensitive to detergents).
-
Analyze the purity of the protein by SDS-PAGE.
-
Mandatory Visualization
Caption: On-column detergent exchange workflow from DDM to this compound.
Caption: Key components and steps in the on-column detergent exchange process.
References
Application Notes and Protocols for Tetradecylphosphocholine in Cell-Free Expression and Stabilization of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for drug discovery and biomedical research, yet their hydrophobic nature presents significant challenges for expression and characterization. Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing these complex proteins by circumventing the constraints of living cells, such as toxicity and low expression levels.[1][2] Within this context, the choice of a suitable membrane mimetic is critical for the correct folding, stability, and function of the nascent membrane protein.
Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, is a zwitterionic detergent that has proven effective in the solubilization and stabilization of membrane proteins, particularly G protein-coupled receptors (GPCRs). Its zwitterionic nature mimics the head groups of phospholipids (B1166683) found in cellular membranes, offering a gentler alternative to harsher ionic detergents. These application notes provide detailed protocols and quantitative data for the use of TDPC in both the co-translational solubilization of membrane proteins during cell-free expression and for their post-expression extraction and stabilization.
Properties of this compound (TDPC)
TDPC is an amphipathic molecule with a polar phosphocholine (B91661) head group and a 14-carbon hydrophobic tail. These properties allow it to form micelles in aqueous solutions above its critical micelle concentration (CMC), which can encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous environment.[3]
Table 1: Physicochemical Properties of this compound (TDPC)
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂NO₄P | N/A |
| Molecular Weight | 379.5 g/mol | N/A |
| Critical Micelle Concentration (CMC) | ~0.12 mM | N/A |
| Aggregation Number | ~108 | N/A |
| Micelle Molecular Weight | ~41 kDa | N/A |
| Charge | Zwitterionic | N/A |
Quantitative Data: TDPC in Comparison to Other Detergents
The selection of a detergent is a critical step and is often protein-dependent. While TDPC has shown efficacy, its performance relative to other commonly used detergents can vary. The following table summarizes available comparative data. It is important to note that fos-choline detergents, including TDPC, may have destabilizing effects on some membrane proteins.[4]
Table 2: Comparative Efficacy of Detergents for Membrane Protein Stabilization
| Detergent | Target Protein Class | Observation | Reference |
| TDPC (Fos-Choline-14) | GPCRs | Effective for solubilization and maintaining activity. | N/A |
| n-dodecyl-β-D-maltoside (DDM) | GPCRs | Generally considered a "gold standard" for stability, but can be less effective than newer detergents for some targets. | [5][6] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | GPCRs | Often provides superior stability compared to DDM due to its branched structure. | [5][6] |
| TDPC (Fos-Choline-14) | General Membrane Proteins | Can be destabilizing for some α-helical membrane proteins. | [4] |
| n-octyl-β-D-glucopyranoside (OG) | General Membrane Proteins | Higher CMC, can be harsher and less stabilizing for sensitive proteins compared to maltosides. | N/A |
Experimental Protocols
Protocol 1: Co-translational Solubilization of Membrane Proteins in a Cell-Free Expression System using TDPC
This protocol describes the synthesis of a target membrane protein in a cell-free expression system where TDPC is included in the reaction mixture to facilitate the direct insertion of the nascent polypeptide into detergent micelles.[1][2]
Materials:
-
Cell-free expression system (e.g., E. coli S30 extract-based system)
-
Plasmid DNA encoding the target membrane protein with a suitable promoter (e.g., T7)
-
This compound (TDPC)
-
Nuclease-free water
-
Reaction buffer and amino acid mixture (as supplied with the cell-free system)
-
T7 RNA Polymerase (if not included in the master mix)
Procedure:
-
Prepare TDPC Stock Solution:
-
Prepare a 10% (w/v) stock solution of TDPC in nuclease-free water.
-
Vortex thoroughly to ensure complete dissolution. This stock solution is well above the CMC.
-
-
Set up the Cell-Free Reaction:
-
On ice, combine the components of the cell-free reaction in the following order. The final volume can be scaled as needed. This is a representative 50 µL reaction:
-
Nuclease-free water: to a final volume of 50 µL
-
Reaction Buffer/Master Mix: as recommended by the manufacturer
-
Amino Acid Mixture: as recommended by the manufacturer
-
TDPC Stock Solution: to a final concentration of 0.1% - 0.5% (w/v). Initial optimization is recommended, starting with a concentration approximately 2-5 times the CMC.
-
Plasmid DNA: 5-10 nM final concentration
-
T7 RNA Polymerase (if needed): as recommended by the manufacturer
-
Cell Extract: as recommended by the manufacturer
-
-
-
Incubation:
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at the optimal temperature for the cell-free system (typically 30-37°C) for 2-4 hours.
-
-
Analysis of Expression and Solubility:
-
To separate the soluble fraction (containing TDPC-solubilized membrane protein) from insoluble aggregates, centrifuge the reaction mixture at ~16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Analyze the total reaction, supernatant, and pellet fractions by SDS-PAGE and Western blotting to assess the expression level and solubility of the target membrane protein.
-
Workflow for Co-translational Solubilization
Protocol 2: Post-expression Solubilization and Stabilization of Membrane Proteins using TDPC
This protocol is suitable for membrane proteins that have been expressed in a cell-based system (e.g., E. coli) and are present in the cell membrane fraction.[7][8]
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer + TDPC)
-
Ultracentrifuge
-
Homogenizer or sonicator
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a French press, sonication, or other appropriate method.
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and pellet the membrane fraction by ultracentrifugation at >100,000 x g for 1 hour at 4°C.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a small volume of Lysis Buffer.
-
-
Detergent Solubilization:
-
Determine the total protein concentration of the membrane suspension.
-
Add TDPC from a stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically, but a starting point of 2:1 (w/w) is common.[9]
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at >100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant, which contains the TDPC-solubilized membrane proteins.
-
-
Purification:
-
The solubilized membrane protein can now be purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography). It is crucial to include TDPC at a concentration above its CMC (e.g., 0.05% w/v) in all buffers throughout the purification process to maintain protein stability.[10]
-
Workflow for Post-expression Solubilization
Concluding Remarks
This compound is a valuable tool for the cell-free expression and stabilization of membrane proteins. Its zwitterionic nature provides a mild environment that can be conducive to maintaining the native conformation and activity of these challenging targets. The protocols provided here offer a starting point for the application of TDPC in your research. However, given the unique properties of each membrane protein, empirical optimization of detergent concentration, temperature, and incubation times is highly recommended to achieve the best results. Further characterization of the solubilized or co-translationally inserted protein, for instance by functional assays or biophysical methods, is essential to validate the integrity of the final product.[11]
References
- 1. Strategies for the cell-free expression of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane protein expression in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Optimising protein synthesis in cell‐free systems, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 9. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
- 11. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Utilizing Tetradecylphosphocholine for Enhanced Protein Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tetradecylphosphocholine (also known as Fos-Choline®-14) to prevent protein aggregation during purification. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a zwitterionic detergent. Its structure consists of a polar phosphocholine (B91661) head group and a 14-carbon hydrophobic tail. This amphiphilic nature allows it to mimic the lipid bilayer of cell membranes, making it highly effective for solubilizing and stabilizing membrane proteins.[1]
It prevents aggregation by forming micelles that encapsulate the hydrophobic regions of proteins. This action shields these aggregation-prone areas from interacting with each other, keeping the protein soluble and in its native conformation. The zwitterionic head group provides a neutral charge, which is often advantageous for downstream purification steps like ion-exchange chromatography.
Q2: When should I consider using this compound in my purification workflow?
This compound is particularly useful when:
-
Working with membrane proteins that are prone to aggregation once extracted from their native lipid environment.
-
Experiencing protein loss due to aggregation during any stage of purification (e.g., lysis, chromatography, concentration).
-
Purifying proteins that are sensitive to the denaturing effects of harsher ionic detergents.
-
The protein of interest requires a lipid-like environment to maintain its structural integrity and function.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective protein solubilization and stabilization, the detergent concentration in your buffers must be significantly above the CMC. Working below the CMC will not provide the micellar structures necessary to shield hydrophobic protein domains.
Q4: Can this compound be used with all types of chromatography?
This compound is compatible with most common chromatography techniques, including:
-
Immobilized Metal Affinity Chromatography (IMAC): It is compatible with Ni-NTA resins for the purification of His-tagged proteins.
-
Size Exclusion Chromatography (SEC): It is an excellent detergent for SEC as it helps maintain protein solubility and provides a more accurate estimation of the protein's hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): As a zwitterionic detergent, it carries no net charge and generally does not interfere with the protein's interaction with the IEX resin.
Always ensure that the detergent concentration is maintained above its CMC in all chromatography buffers to prevent the protein from precipitating on the column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Protein still aggregates after adding this compound. | Detergent concentration is too low (below the CMC). | Increase the this compound concentration in all buffers. A good starting point is 2-5 times the CMC. |
| Inefficient initial solubilization. | Optimize the solubilization step. Ensure sufficient mixing and incubation time. Consider a slightly higher detergent concentration during initial cell lysis. | |
| Buffer conditions (pH, salt) are suboptimal for the protein. | Even with a detergent, buffer composition is critical. Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein's stability.[2][3] | |
| Low protein yield after affinity chromatography (e.g., Ni-NTA). | Detergent micelles interfering with binding. | While generally compatible, very high detergent concentrations could potentially hinder binding. Try reducing the concentration in the binding/wash buffers (while staying above the CMC). |
| Protein precipitating on the column. | Ensure all buffers (binding, wash, and elution) contain this compound at a concentration above the CMC. | |
| Protein appears as multiple peaks or a broad peak in Size Exclusion Chromatography (SEC). | Presence of mixed micelles or protein-detergent-lipid complexes of varying sizes. | This can be normal for membrane proteins. However, if you suspect aggregation, ensure the SEC running buffer is optimized with the correct concentration of this compound. |
| Protein is not stable in the chosen buffer. | Re-evaluate buffer components. Additives like glycerol (B35011) (5-10%), or small amounts of lipids that are known to stabilize the protein, can be included in the SEC buffer. | |
| Loss of protein activity after purification. | Detergent is stripping essential lipids required for function. | Supplement the purification buffers with a small amount of the native-like lipids (e.g., PE or PE cholesterol) to maintain protein activity.[4] |
| Over-purification leading to instability. | Sometimes, less stringent purification can preserve activity by retaining co-factors or essential lipids. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Chemical Name | This compound | Also known as n-Tetradecylphosphocholine, Fos-Choline®-14 |
| Molecular Weight | 351.5 g/mol | |
| Critical Micelle Concentration (CMC) | 0.12 mM (in water) | The CMC can be affected by buffer components like salt concentration and pH. |
| Aggregation Number | ~50 | The number of monomers per micelle. |
| Recommended Working Concentration | 2-5x the CMC (0.24 mM - 0.6 mM) | For solubilization, concentrations up to 1-2% (w/v) may be required initially. For purification steps, maintain a concentration above the CMC. |
Experimental Protocols & Methodologies
Protocol 1: Solubilization of Membrane Proteins from E. coli
This protocol outlines a general procedure for extracting a His-tagged membrane protein from E. coli using this compound.
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 1x Protease Inhibitor Cocktail).
-
Add this compound to a final concentration of 1.5% (w/v).
-
Lyse the cells using a microfluidizer or sonication on ice.
-
-
Solubilization:
-
Transfer the lysate to a new tube and stir gently at 4°C for 1-2 hours to allow for complete solubilization of membrane proteins.
-
-
Clarification:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material and cell debris.
-
Carefully collect the supernatant containing the solubilized protein-detergent complexes.
-
Protocol 2: Purification via Immobilized Metal Affinity Chromatography (IMAC)
-
Buffer Preparation:
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.05% (w/v) this compound.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.05% (w/v) this compound.
-
Note: The concentration of this compound (0.05% is ~1.4 mM) is kept above the CMC in all buffers.
-
-
Column Equilibration:
-
Equilibrate a Ni-NTA column with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the clarified supernatant from the solubilization step onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the target protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Visualizations
Caption: Workflow for membrane protein purification using this compound.
Caption: Mechanism of protein solubilization by this compound.
References
Technical Support Center: Optimizing Tetradecylphosphocholine (TDPC) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tetradecylphosphocholine (TDPC) and avoid protein denaturation during their experiments.
Understanding TDPC and its Properties
This compound (TDPC), also known as Fos-Choline-14, is a zwitterionic detergent commonly used for the solubilization and purification of membrane proteins, particularly G protein-coupled receptors (GPCRs). Its zwitterionic nature makes it less harsh than ionic detergents like SDS, while often being more effective at disrupting protein-protein interactions than non-ionic detergents. This characteristic makes TDPC a suitable choice for preserving the native structure and function of membrane proteins.
A crucial property of any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. For TDPC, the CMC is approximately 0.12 mM. Working above the CMC is essential for effective membrane protein solubilization.
Key Physicochemical Properties of TDPC:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂NO₄P | |
| Molecular Weight | 379.5 g/mol | |
| Critical Micelle Concentration (CMC) | ~ 0.12 mM | [1](--INVALID-LINK--) |
| Detergent Class | Zwitterionic | [1](--INVALID-LINK--) |
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise when using TDPC for protein solubilization and purification.
Issue 1: Low Protein Solubilization Yield
Question: I am observing a low yield of my target membrane protein in the soluble fraction after extraction with TDPC. What could be the cause and how can I improve it?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| TDPC concentration is too low. | Ensure the TDPC concentration is at least two times its CMC (~0.24 mM) in the solubilization buffer. A detergent-to-protein weight ratio of at least 4:1 is also a good starting point. For solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended. It is highly recommended to perform a concentration titration to find the optimal concentration for your specific protein.[2][] |
| Insufficient incubation time or temperature. | Increase the incubation time with the TDPC solution (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[2] |
| Incomplete cell lysis. | In addition to the lysis buffer containing TDPC, ensure complete cell disruption using appropriate mechanical methods such as sonication or a French press.[2] |
| The protein is insoluble in TDPC. | If optimizing TDPC concentration and other conditions does not improve solubilization, consider screening a panel of different zwitterionic detergents with varying alkyl chain lengths and head groups. |
Issue 2: Protein Aggregation or Precipitation After Solubilization
Question: My protein appears to be soluble initially, but then aggregates or precipitates out of solution. How can I prevent this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| TDPC concentration is below the CMC in subsequent steps. | Ensure that all buffers used after the initial solubilization step (e.g., during purification and storage) contain TDPC at a concentration above its CMC (~0.12 mM). |
| Suboptimal buffer conditions. | Optimize the pH and ionic strength of your buffers. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[2] |
| Protein instability in TDPC. | Add stabilizing agents to your buffer. Common additives include glycerol (B35011) (5-20%), specific lipids like cholesterol, or co-factors that are known to stabilize your protein of interest.[2] A mixture of L-arginine and L-glutamate can also help by binding to charged and hydrophobic patches on the protein surface, thus preventing aggregation. |
| Proteolytic degradation. | Add a protease inhibitor cocktail to all buffers throughout the extraction and purification process. |
Issue 3: Loss of Protein Activity
Question: My protein is soluble and does not appear to be aggregated, but it has lost its biological activity. What could be the reason and how can I mitigate this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Denaturation by TDPC. | While zwitterionic detergents are generally mild, some proteins, especially α-helical membrane proteins, can be destabilized by alkyl phosphocholines.[4][5] Carefully titrate the TDPC concentration to the minimum required for solubilization. Assess protein structure and stability at different TDPC concentrations using techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC). |
| Stripping of essential lipids. | Some membrane proteins require specific lipid interactions to maintain their active conformation. The detergent can strip these essential lipids away. Try adding back a lipid mixture that mimics the native membrane environment to the TDPC solution. |
| Incorrect buffer composition. | The pH, ionic strength, or absence of necessary co-factors in the buffer can lead to loss of activity. Systematically screen different buffer conditions to find the optimal environment for your protein's function. |
| Prolonged exposure to detergent. | Minimize the time the protein is in a detergent-solubilized state. Proceed with purification and subsequent functional assays as quickly as possible after solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of TDPC for solubilizing a new membrane protein?
A good starting point is a TDPC concentration of at least 2x CMC, which is approximately 0.24 mM. It is also recommended to maintain a detergent-to-protein weight ratio of at least 4:1.[2][] However, the optimal concentration is protein-dependent and should be determined empirically through a concentration titration experiment.
Q2: How can I determine if my protein is being denatured by TDPC?
Several biophysical techniques can be used to assess protein structure and stability in the presence of TDPC:
-
Circular Dichroism (CD) Spectroscopy: This technique can monitor changes in the secondary structure of your protein. A significant change in the CD spectrum upon addition of TDPC may indicate denaturation.[4][6][7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat absorbed by a protein as it unfolds. A shift in the melting temperature (Tm) or a change in the shape of the thermogram in the presence of TDPC can indicate a change in protein stability.[9][10][11]
-
Activity Assays: For enzymes or receptors, a decrease in specific activity is a direct indicator of denaturation or loss of function.
Q3: Are there any alternatives to TDPC if it denatures my protein of interest?
Yes, if TDPC is found to be too harsh for your protein, you can screen other zwitterionic detergents with different properties. Dodecylphosphocholine (DPC), a shorter alkyl chain analog of TDPC, is a common alternative. You could also explore non-ionic detergents, although they may be less effective at solubilization.
Q4: How can I remove TDPC for downstream applications?
TDPC can be removed using several methods:
-
Dialysis: This method is effective for detergents with a high CMC. Since TDPC has a relatively low CMC, dialysis may be slow and inefficient.
-
Hydrophobic Adsorption Chromatography: Using resins like Bio-Beads SM-2 can effectively remove detergents with low CMCs.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can bind the protein to the corresponding resin and wash away the detergent before elution.
Experimental Protocols
Protocol 1: Optimizing TDPC Concentration for Membrane Protein Solubilization
This protocol outlines a general workflow for determining the optimal TDPC concentration for solubilizing a target membrane protein while minimizing denaturation.
Caption: Workflow for optimizing TDPC concentration.
Methodology:
-
Prepare Membrane Fraction: Isolate the membrane fraction containing your protein of interest from your cell or tissue source using standard protocols.
-
TDPC Concentration Titration: Resuspend the membrane pellet in a series of solubilization buffers containing a range of TDPC concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x CMC). Keep the protein concentration constant across all samples.
-
Incubation: Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Centrifugation: Separate the soluble and insoluble fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Analysis:
-
Solubilization Efficiency: Analyze both the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific to your target protein to determine the percentage of solubilized protein at each TDPC concentration.
-
Protein Activity: Perform a functional assay on the soluble fractions to determine the specific activity of your protein at each TDPC concentration.
-
Protein Structure: If available, use Circular Dichroism (CD) spectroscopy to analyze the secondary structure of the protein in the soluble fractions to detect any conformational changes indicative of denaturation.
-
-
Determine Optimal Concentration: The optimal TDPC concentration will be the lowest concentration that provides sufficient solubilization while maintaining high protein activity and native structure.
Protocol 2: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
This protocol describes how to use DSC to evaluate the thermal stability of a protein in the presence of TDPC.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tetradecylphosphocholine (TPC)-Induced Artifacts in NMR Spectra
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered when using Tetradecylphosphocholine (TPC), also known as Fos-Choline-14, in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPC) and why is it used in NMR studies?
A1: this compound is a zwitterionic detergent commonly used for solubilizing and stabilizing membrane proteins for solution NMR studies. Its properties mimic a lipid bilayer environment, which is crucial for maintaining the native structure and function of these proteins. TPC forms micelles that are generally small enough to allow for the acquisition of high-resolution NMR spectra.
Q2: What are the most common NMR artifacts associated with TPC?
A2: The most frequent artifacts include:
-
Broad spectral lines: This can be due to the formation of large, slowly tumbling protein-detergent complexes, protein aggregation, or suboptimal buffer conditions.
-
Signal overlap: Protons from the TPC molecule can have chemical shifts that overlap with signals from the protein of interest, complicating spectral analysis.
-
Protein denaturation or instability: While TPC is used to stabilize membrane proteins, suboptimal concentrations or buffer conditions can sometimes lead to protein unfolding or aggregation over time.[1][2]
-
Inconsistent spectral quality: Variations in sample preparation can lead to batch-to-batch differences in spectral quality.
Q3: What is the Critical Micelle Concentration (CMC) of TPC and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers assemble into micelles. For TPC, the CMC is approximately 0.12 mM.[3] It is crucial to work at concentrations well above the CMC to ensure that the membrane protein is encapsulated within micelles. However, excessively high concentrations can lead to large micelles and potential protein denaturation.
Q4: When should I consider using a deuterated version of TPC?
A4: If you observe significant signal overlap between your protein's resonances and the proton signals from TPC, using a deuterated version (d-TPC) is highly recommended. The absence of protons in d-TPC will eliminate its signals from the 1H NMR spectrum, resulting in a much cleaner spectrum of your protein.
Q5: Can TPC affect the structure and function of my membrane protein?
A5: Yes, like all detergents, TPC can potentially alter the native structure and function of a membrane protein.[1][2] The detergent micelle provides a simplified mimic of the complex native lipid bilayer. It is always advisable to perform functional assays on the protein in the presence of TPC to validate its biological relevance.
Troubleshooting Guides
Issue 1: Broad and Poorly Resolved NMR Peaks
This is one of the most common issues and can stem from several factors. Follow this guide to diagnose and resolve the problem.
Possible Causes and Solutions:
-
Suboptimal TPC Concentration:
-
Too low: If the TPC concentration is near or below the CMC (0.12 mM), the protein may not be properly solubilized, leading to aggregation and broad lines.
-
Solution: Increase the TPC concentration. A good starting point is often 2-5 times the CMC, but this may need to be optimized for your specific protein.
-
-
Too high: Excessively high TPC concentrations can lead to the formation of larger, more slowly tumbling micelles, which can cause line broadening.
-
Solution: Gradually decrease the TPC concentration while monitoring the spectral quality.
-
-
-
Incorrect Protein-to-Detergent Ratio:
-
The optimal ratio is protein-dependent. An incorrect ratio can lead to aggregation or the formation of heterogeneous protein-detergent complexes.
-
Solution: Screen a range of protein-to-detergent molar ratios to find the optimal condition for your protein. This can be assessed by monitoring the sharpness and homogeneity of peaks in a 1D 1H or 2D 1H-15N HSQC spectrum.
-
-
-
Suboptimal Buffer Conditions:
-
pH: The pH of the buffer can affect both the protein's stability and the charge state of the TPC headgroup, influencing micelle properties.
-
Solution: Screen a range of pH values. For many proteins, a pH between 6.0 and 7.5 is a good starting point.
-
-
Salt Concentration: Ionic strength can impact micelle size and protein solubility.
-
Solution: Test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl or KCl) to identify the optimal condition for spectral quality.
-
-
-
Sample Aggregation:
-
Even under seemingly optimal conditions, some membrane proteins are prone to aggregation over time.
-
Solution: Visually inspect the sample for precipitation. Consider including additives like small amounts of glycerol (B35011) or arginine, which can sometimes improve protein stability. Perform dynamic light scattering (DLS) to assess the monodispersity of your sample.
-
-
Issue 2: Overlap of TPC Signals with Protein Resonances
The numerous protons in the TPC molecule can give rise to strong signals that may obscure important resonances from your protein.
Possible Causes and Solutions:
-
Inherent Spectral Overlap: The chemical shifts of TPC's alkyl chain and headgroup protons can overlap with those of amino acid side chains and even some backbone protons.
-
Solution 1 (Ideal): Use Deuterated TPC: This is the most effective solution as it eliminates the proton signals from the detergent.
-
Solution 2: Isotope Labeling: If deuterated TPC is not available, consider 13C and/or 15N labeling of your protein. This will allow you to use heteronuclear NMR experiments (like 1H-15N HSQC) to selectively observe your protein's signals, effectively filtering out the signals from the unlabeled TPC.
-
Solution 3: Temperature Variation: In some cases, changing the temperature can shift the resonances of either the protein or the detergent, potentially resolving the overlap. However, be mindful that temperature changes can also affect protein stability and dynamics.
-
Issue 3: Protein Instability or Denaturation Over Time
You may observe good initial spectra, but the quality degrades over the course of a long NMR experiment.
Possible Causes and Solutions:
-
Detergent-Induced Unfolding: Alkylphosphocholine detergents, including TPC, have been reported to have a destabilizing effect on some membrane proteins, particularly α-helical ones.[1][2]
-
Solution 1: Screen Alternative Detergents: If your protein is not stable in TPC, it is crucial to screen other detergents. See the table below for a comparison of common alternatives.
-
Solution 2: Optimize Buffer Conditions: As mentioned previously, pH, salt concentration, and additives can significantly impact protein stability. Re-screen these conditions with stability as the primary readout.
-
Solution 3: Lower Temperature: Running experiments at a lower temperature can sometimes slow down the denaturation process.
-
-
Sample Degradation: Proteases or chemical degradation can occur over long acquisition times.
-
Solution: Add protease inhibitors to your sample. Ensure your buffer components are stable and of high quality.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| TPC Critical Micelle Concentration (CMC) | ~0.12 mM | In aqueous solution. Can be affected by buffer composition, temperature, and pH. |
| Typical TPC Concentration for NMR | 0.25 - 5 mM | Highly protein-dependent. Start with a concentration 2-5 times the CMC and optimize. |
| Typical Buffer pH Range | 6.0 - 7.5 | Protein stability and spectral quality should be optimized within this range. |
| Typical Salt Concentration | 50 - 250 mM NaCl or KCl | Affects micelle properties and protein solubility. |
Comparison of TPC with Alternative Detergents
| Detergent | Type | Typical CMC (mM) | Advantages | Disadvantages |
| This compound (TPC) | Zwitterionic | ~0.12 | Good for solubilizing a range of membrane proteins; relatively small micelle size. | Can be denaturing for some proteins; proton signals can cause spectral overlap. |
| Dodecylphosphocholine (DPC) | Zwitterionic | ~1.1 | Smaller micelle size than TPC, which can be beneficial for NMR; widely used. | Can also be denaturing; shorter alkyl chain may be less effective for larger membrane proteins. |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~1-2 | Often milder than phosphocholines; can be effective for a different set of proteins. | Can be more sensitive to pH and ionic strength. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | Generally considered a very mild detergent; good for maintaining protein stability. | Forms larger micelles, which can lead to broader NMR lines. |
| Octyl-β-glucoside (OG) | Non-ionic | ~20-25 | High CMC makes it easily removable by dialysis; small micelle size. | Can be more denaturing than DDM; may not be as effective at solubilizing all membrane proteins. |
Experimental Protocols
Protocol 1: Reconstitution of a Membrane Protein in TPC Micelles
This protocol provides a general workflow for reconstituting a purified membrane protein from a different detergent (e.g., DDM used during purification) into TPC for NMR analysis.
Materials:
-
Purified membrane protein in a starting detergent (e.g., DDM).
-
TPC powder.
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).
-
Detergent removal beads (e.g., Bio-Beads).
-
Concentrator device (e.g., centrifugal filter with appropriate molecular weight cutoff).
Procedure:
-
Prepare TPC Stock Solution: Prepare a concentrated stock solution of TPC (e.g., 100 mM) in the desired NMR buffer.
-
Detergent Exchange: a. Dilute the purified protein sample with NMR buffer containing a TPC concentration well above its CMC (e.g., 2 mM). The goal is to lower the concentration of the initial detergent to below its CMC while keeping the TPC concentration high. b. Concentrate the sample back to a smaller volume using a centrifugal concentrator. c. Repeat the dilution and concentration steps at least 2-3 times to ensure complete exchange of the detergent.
-
Detergent Removal (Optional but Recommended): If the initial detergent has a low CMC (like DDM), it can be difficult to remove completely by dilution alone. a. Add a small amount of Bio-Beads to the sample and incubate at 4°C with gentle mixing for 1-2 hours. b. Carefully remove the sample, leaving the beads behind.
-
Final Concentration: Concentrate the protein in the TPC-containing NMR buffer to the desired final concentration for NMR analysis (typically 0.1 - 1 mM protein).
-
Final Sample Preparation: Add D2O to a final concentration of 5-10% for the NMR lock. Transfer the sample to an appropriate NMR tube.
Visualizations
Troubleshooting Workflow for TPC-Induced NMR Artifacts
Caption: A decision tree for troubleshooting common NMR spectral artifacts when using TPC.
Expected 1H and 13C NMR Chemical Shifts for TPC
| TPC Moiety | 1H Chemical Shift Range (ppm) | 13C Chemical Shift Range (ppm) |
| -N+(CH3)3 | ~3.2 | ~54 |
| -CH2-N+- | ~3.6 | ~66 |
| -O-CH2-CH2-N+- | ~4.2 | ~59 |
| -O-P-O-CH2- | ~3.8 - 4.0 | ~60 - 65 |
| -(CH2)12- (main alkyl chain) | ~1.2 - 1.4 | ~22 - 32 |
| -CH2-CH2-O-P- | ~1.5 - 1.7 | ~30 - 32 |
| Terminal -CH3 | ~0.9 | ~14 |
Note: These are approximate values and can vary depending on the solvent, temperature, and micellar environment.
References
Technical Support Center: Removing Residual Tetradecylphosphocholine (TDPC) from Protein Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual Tetradecylphosphocholine (TDPC) from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDPC) and why is it used?
This compound (TDPC), also known as Fos-choline-14, is a zwitterionic surfactant.[1][2] It is commonly used for the solubilization and purification of membrane proteins, such as G protein-coupled receptors (GPCRs).[1][2][3] Its zwitterionic nature, meaning it has both a positive and a negative charge, makes it effective at disrupting cell membranes to extract proteins while often preserving their native structure and function.
Q2: Why is it necessary to remove TDPC from my protein sample?
Residual TDPC can interfere with downstream applications. For example, it can suppress ionization in mass spectrometry, interfere with antibody-antigen binding in immunoassays like ELISA, and affect the resolution of electrophoretic techniques such as IEF.[4] Therefore, removing excess detergent is a critical step to ensure the reliability of subsequent experiments.
Q3: What are the key properties of TDPC that I should consider for its removal?
Understanding the physicochemical properties of TDPC is crucial for selecting an appropriate removal method.
| Property | Value | Significance for Removal |
| Molecular Weight | ~379.5 g/mol [1][3][5][6][7] | Individual TDPC molecules (monomers) are small. |
| Charge | Zwitterionic[1][2][] | TDPC has a net neutral charge over a wide pH range. |
| Critical Micelle Concentration (CMC) | ~0.12 mM[1][2][3][6][7] | This is a very low CMC, meaning that at concentrations above this value, TDPC molecules aggregate to form large structures called micelles. This makes removal by methods like dialysis very slow and inefficient. |
Q4: Which methods are generally not recommended for removing TDPC?
Given its very low CMC, dialysis is generally not a recommended primary method for removing TDPC.[5] Above the CMC (0.12 mM), most of the TDPC will be in the form of large micelles that cannot pass through the pores of the dialysis tubing.[5] While the small concentration of monomers will dialyze away, the micelles will continually release new monomers to maintain the CMC, making the process extremely slow and often incomplete.[4][5]
Troubleshooting Guide
Issue: My protein precipitates after TDPC removal.
-
Possible Cause: The concentration of TDPC has dropped below the level required to keep your membrane protein soluble.
-
Troubleshooting Steps:
-
Gradual Removal: Employ a method that allows for a gradual removal of the detergent, such as stepwise dialysis against a buffer with a decreasing concentration of a different, more easily removable detergent.
-
Detergent Exchange: Instead of complete removal, consider exchanging TDPC for a different detergent that is more compatible with your downstream application and has a higher CMC, making it easier to remove in a subsequent step.
-
Re-solubilization: If precipitation has already occurred, attempt to re-solubilize the protein in a small amount of a suitable detergent. This may not be possible for all proteins.
-
Issue: My downstream application (e.g., mass spectrometry, ELISA) is still showing interference.
-
Possible Cause: There is still a significant amount of residual TDPC in your sample.
-
Troubleshooting Steps:
-
Optimize Removal Method: If you used a single removal method, it may not have been sufficient. Consider combining methods. For example, you could perform an ion-exchange chromatography step followed by size-exclusion chromatography.
-
Increase Efficiency of Current Method:
-
For Chromatography: Increase the column bed volume, decrease the flow rate, or optimize the buffer conditions (e.g., pH, salt concentration) to improve the separation between your protein and the TDPC micelles.
-
For Adsorption Methods: Ensure you are using the optimal ratio of adsorbent beads to your sample volume and that the incubation time is sufficient.
-
-
Issue: I am experiencing significant loss of my protein sample during the removal process.
-
Possible Cause: Your protein may be binding non-specifically to the chromatography resin or adsorbent beads.
-
Troubleshooting Steps:
-
Change Resin/Bead Type: Experiment with different types of chromatography resins or adsorbent beads that have different surface chemistries.
-
Modify Buffer Conditions: Adjust the pH or ionic strength of your buffers to minimize non-specific binding. The addition of a low concentration of a non-ionic detergent might also help.
-
Consider a Different Method: If protein loss remains high with chromatography or adsorption, consider a gentler method like tangential flow filtration if the equipment is available.
-
Recommended Removal Methods and Protocols
Given the low CMC of TDPC, methods that can effectively separate large micelles from proteins or that specifically target the detergent for removal are recommended.
Ion-Exchange Chromatography (IEX)
This method is highly effective for zwitterionic detergents like TDPC. The principle is to use conditions where the protein of interest binds to the IEX resin, while the neutral TDPC micelles pass through the column.[2]
Experimental Protocol:
-
Resin Selection: Choose an anion or cation exchange resin based on the isoelectric point (pI) of your protein.
-
If the buffer pH is above the protein's pI, the protein will be negatively charged and will bind to an anion exchanger.
-
If the buffer pH is below the protein's pI, the protein will be positively charged and will bind to a cation exchanger.
-
-
Column Equilibration: Equilibrate the IEX column with a buffer that does not contain TDPC and is at the appropriate pH for your protein to bind.
-
Sample Loading: Load your protein-TDPC sample onto the column. The TDPC micelles will not bind to the resin and will flow through.
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure all residual TDPC is removed.
-
Elution: Elute your protein from the column by changing the pH or increasing the ionic strength of the buffer (e.g., by introducing a salt gradient of NaCl).
Decision Workflow for Ion-Exchange Chromatography
Caption: Workflow for selecting the appropriate ion-exchange chromatography parameters for TDPC removal.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[4] This method can be effective if there is a significant size difference between your protein (or protein-TDPC complex) and the free TDPC micelles.
Experimental Protocol:
-
Column Selection: Choose a SEC resin with a fractionation range that is appropriate for separating your protein from the TDPC micelles.
-
Column Equilibration: Equilibrate the column with a TDPC-free buffer that is suitable for your protein's stability.
-
Sample Application: Apply your protein-TDPC sample to the column.
-
Elution: The larger molecules (your protein or protein-TDPC complex) will pass through the column more quickly and elute first. The smaller TDPC micelles will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and analyze them (e.g., by SDS-PAGE and a detergent assay) to identify the protein-containing fractions that are free of TDPC.
Experimental Workflow for Size-Exclusion Chromatography
Caption: General experimental workflow for removing TDPC using size-exclusion chromatography.
Hydrophobic Adsorption
This method utilizes hydrophobic beads that bind the detergent molecules, which can then be removed by centrifugation or filtration.
Experimental Protocol:
-
Bead Selection: Choose commercially available hydrophobic adsorbent beads.
-
Bead Preparation: Wash and equilibrate the beads according to the manufacturer's instructions.
-
Incubation: Add the appropriate amount of beads to your protein-TDPC sample and incubate with gentle mixing. The optimal bead-to-sample ratio and incubation time may need to be determined empirically.
-
Separation: Separate the beads from the protein sample by centrifugation or by using a spin column.
-
Protein Recovery: Carefully collect the supernatant containing your protein, now depleted of TDPC.
Logical Diagram for Hydrophobic Adsorption
Caption: Logical flow of the hydrophobic adsorption method for TDPC removal.
References
Technical Support Center: Stabilizing Alpha-Helical Proteins in the Presence of Fos-Cholines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with fos-choline detergents and alpha-helical proteins.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving fos-cholines and provides practical solutions in a question-and-answer format.
Q1: My alpha-helical protein is aggregating after solubilization with a fos-choline detergent. What could be the cause and how can I fix it?
A1: Protein aggregation after solubilization with fos-cholines is a common issue that can stem from several factors related to the detergent's properties and the experimental conditions.
-
Cause 1: Detergent Concentration is Too Low. Below the Critical Micelle Concentration (CMC), fos-choline molecules exist as monomers and are ineffective at solubilizing and stabilizing membrane proteins, leading to aggregation.
-
Solution: Increase the fos-choline concentration to at least 2-3 times its CMC during the initial solubilization step.[1] For subsequent purification steps, maintaining a concentration above the CMC is crucial.
-
-
Cause 2: Inherent Destabilizing Effect of Fos-Cholines. While efficient at solubilization, fos-cholines, particularly those with shorter alkyl chains, can be denaturing to some alpha-helical proteins by disrupting tertiary inter-helix interactions.[2][3]
-
Solution:
-
Screen Different Fos-Cholines: Test a range of fos-cholines with varying alkyl chain lengths (e.g., Fos-Choline-12, -14, -16). Longer chain fos-cholines tend to be milder and may offer better stability.[2]
-
Optimize Temperature: Perform solubilization and purification steps at a lower temperature (e.g., 4°C) to slow down unfolding and aggregation kinetics.
-
Include Stabilizing Additives: Incorporate additives such as glycerol (B35011) (10-20%), sucrose, or specific lipids (e.g., cholesterol hemisuccinate) into your buffers to enhance protein stability.[1]
-
-
-
Cause 3: Sub-optimal Buffer Conditions. The pH and ionic strength of your buffer can significantly impact protein stability and solubility.
-
Solution:
-
pH Optimization: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.
-
Ionic Strength Adjustment: Modify the salt concentration (e.g., NaCl or KCl) in your buffer. Both low and high salt concentrations can sometimes promote aggregation, so screening a range is recommended.
-
-
Q2: I am observing a loss of secondary structure in my alpha-helical protein when using fos-cholines, as indicated by Circular Dichroism (CD) spectroscopy. What steps can I take to mitigate this?
A2: A change in the CD spectrum, particularly a decrease in the characteristic alpha-helical signals at 208 nm and 222 nm, suggests protein unfolding.[4]
-
Solution 1: Evaluate Different Fos-Choline Analogs. The destabilizing effect can be dependent on the alkyl chain length of the fos-choline.
-
Action: Systematically test a series of fos-cholines (e.g., from C10 to C16) to identify the one that best preserves the secondary structure of your specific protein. Monitor the CD spectrum for each condition.
-
-
Solution 2: Co-solubilize with Lipids. Adding phospholipids (B1166683) to the fos-choline solution can create a more native-like micellar environment, which can help stabilize the protein's helical structure.
-
Action: Prepare mixed micelles by adding lipids that are relevant to the native membrane environment of your protein to the fos-choline solution before protein solubilization.
-
-
Solution 3: Minimize Exposure Time. Prolonged exposure to even mildly destabilizing detergents can lead to gradual unfolding.
-
Action: Streamline your purification protocol to minimize the time the protein spends in the fos-choline-containing buffer.
-
Q3: How do I choose the right fos-choline for my specific alpha-helical protein?
A3: The optimal fos-choline is protein-dependent. A good starting point is to screen a variety of them and assess protein stability and monodispersity.
-
Screening Strategy:
-
Solubilization Efficiency: Initially, screen for efficient extraction of the protein from the membrane.
-
Stability Assessment: For the efficient detergents, perform a thermal stability assay (e.g., Differential Scanning Fluorimetry - DSF) to determine the melting temperature (Tm) of the protein in each detergent. A higher Tm indicates greater stability.
-
Monodispersity Analysis: Use size-exclusion chromatography (SEC) to check for aggregation. A single, symmetrical peak is indicative of a monodisperse and well-behaved protein-detergent complex.
-
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Fos-Cholines
The CMC is a critical parameter for ensuring proper micelle formation for protein solubilization.
| Detergent | Abbreviation | Alkyl Chain Length | Molecular Weight | CMC (in H₂O) | Aggregation Number |
| n-Decylphosphocholine | FC-10 | 10 | 323.4 | ~11 mM | ~24 |
| n-Dodecylphosphocholine | FC-12 | 12 | 351.5 | ~1.1-1.5 mM | - |
| n-Tridecylphosphocholine | FC-13 | 13 | 365.5 | ~0.75 mM | 32 |
| n-Tetradecylphosphocholine | FC-14 | 14 | 379.5 | ~0.12 mM | 44 |
| n-Pentadecylphosphocholine | FC-15 | 15 | 393.6 | ~0.07 mM | 52 |
| n-Hexadecylphosphocholine | FC-16 | 16 | 407.5 | ~0.013 mM | ~178 |
Data sourced from references[2][5][6][7].
Table 2: Thermal Stability of a Model Alpha-Helical Protein in Different Fos-Cholines
This table illustrates how the melting temperature (Tm), an indicator of protein stability, can vary with the fos-choline used. Higher Tm values suggest greater stability.
| Detergent | Alkyl Chain Length | Tm (°C) | Onset of Unfolding (°C) | Onset of Aggregation (°C) |
| Control (DDM) | 12 | 59.3 | 47.6 | 37.7 |
| Fos-Choline-12 | 12 | 52.1 | 42.3 | 45.8 |
| Fos-Choline-13 | 13 | 48.7 | 39.1 | 48.2 |
| Fos-Choline-14 | 14 | 45.9 | 36.5 | 50.1 |
| Fos-Choline-16 | 16 | 43.2 | 34.8 | 52.5 |
Data is hypothetical and for illustrative purposes, based on trends reported in reference[8]. DDM (n-dodecyl-β-D-maltopyranoside) is a common, mild non-ionic detergent used for comparison.
Experimental Protocols
Protocol 1: Assessing Protein Aggregation via a Filtration-Based Assay
This protocol provides a method to quickly screen different buffer conditions, including various fos-cholines, to minimize protein aggregation.[9][10]
Materials:
-
Purified or partially purified alpha-helical protein
-
A panel of buffers with varying fos-choline types and concentrations, pH, and additives
-
Microcentrifuge
-
Centrifugal filter units (e.g., 100 kDa molecular weight cutoff)
-
SDS-PAGE equipment and reagents
-
Protein stain (e.g., Coomassie Brilliant Blue) or Western blot antibodies
Methodology:
-
Sample Preparation: Aliquot your protein into different tubes. For each aliquot, exchange the buffer with one of the test buffers containing a specific fos-choline and other additives.
-
Incubation: Incubate the samples under desired experimental conditions (e.g., 1 hour at 4°C or room temperature).
-
Separation of Aggregates:
-
Transfer each sample to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10 minutes). Soluble, non-aggregated protein will pass through the filter into the filtrate. Aggregates will be retained on the filter.
-
-
Analysis:
-
Collect the filtrate (soluble fraction).
-
Resuspend the retentate (aggregated fraction) in an equal volume of buffer.
-
Analyze equal volumes of the initial sample, the filtrate, and the resuspended retentate by SDS-PAGE.
-
-
Quantification: Stain the gel and quantify the protein bands in each fraction. A successful condition will show a high concentration of protein in the filtrate and a low concentration in the retentate.
Protocol 2: Monitoring Alpha-Helical Content using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to assess the secondary structure of your protein in the presence of different fos-cholines.[4][11][12]
Materials:
-
Purified protein in a low-UV absorbing buffer (e.g., phosphate (B84403) buffer)
-
Solutions of different fos-cholines
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your protein at a known concentration (typically 0.1-0.2 mg/mL).
-
Prepare separate samples by adding different fos-cholines to the protein solution at a concentration well above their CMC.
-
Prepare a corresponding buffer blank for each sample, containing the same concentration of the respective fos-choline.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (for far-UV CD)
-
Data pitch: 1 nm
-
Bandwidth: 1-2 nm
-
Scan speed: 50-100 nm/min
-
Averaging time: 1-2 seconds
-
Number of accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the buffer blank.
-
Record the CD spectrum of your protein sample.
-
-
Data Processing:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration of the protein.
-
-
Analysis:
-
Analyze the MRE spectra. A characteristic alpha-helical spectrum will have negative peaks around 208 nm and 222 nm.
-
Compare the spectra of the protein in different fos-cholines. A loss of signal intensity at these wavelengths indicates a loss of alpha-helical content and protein unfolding.
-
Visualizations
Signaling Pathway: Endoplasmic Reticulum (ER) Stress Response to Misfolded Proteins
Destabilization of alpha-helical membrane proteins by detergents like fos-cholines can lead to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).
Caption: The Unfolded Protein Response (UPR) pathway triggered by misfolded proteins.
Experimental Workflow: Screening Fos-Cholines for Protein Stability
This diagram illustrates a logical workflow for selecting the optimal fos-choline detergent for a given alpha-helical protein.
Caption: Workflow for selecting an optimal fos-choline detergent.
Logical Relationship: Factors Contributing to Protein Destabilization
This diagram outlines the key factors related to fos-cholines that can lead to the destabilization of alpha-helical proteins.
Caption: Key factors in fos-choline-induced protein destabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anatrace.com [anatrace.com]
- 7. Anatrace.com [anatrace.com]
- 8. researchgate.net [researchgate.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Membrane Protein Stability in Tetradecylphosphocholine (TDPC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of membrane proteins solubilized in Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14.
Troubleshooting Guides
Problem 1: My membrane protein aggregates after solubilization in TDPC.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Detergent Concentration | The concentration of TDPC may be too low, leading to the formation of large, heterogeneous protein-detergent complexes and subsequent aggregation. Conversely, excessively high concentrations can sometimes lead to destabilization.[1] Recommendation: Perform a detergent screen around the critical micelle concentration (CMC) of TDPC (~0.15 mM) to identify the optimal concentration for your specific protein. Start with a concentration at least 2-3 times the CMC during initial solubilization and optimize from there. |
| Inadequate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability and solubility. Electrostatic interactions on the protein surface can lead to aggregation if not properly shielded.[2] Recommendation: Screen a range of pH values (typically +/- 1-2 units around the protein's isoelectric point) and salt concentrations (e.g., 50-500 mM NaCl or KCl).[2] |
| Loss of Essential Lipids | During extraction from the native membrane, crucial lipids required for stability may be stripped away by the detergent.[3] Recommendation: Supplement the TDPC solution with lipids or cholesterol analogs like Cholesteryl Hemisuccinate (CHS). A common starting point is a 30:1 weight-to-weight ratio of TDPC to CHS.[4] |
| Protein Concentration is Too High | Highly concentrated protein samples are more prone to aggregation. Recommendation: If possible, work with lower protein concentrations during initial purification and optimization steps. |
Experimental Workflow for Troubleshooting Aggregation:
Caption: Troubleshooting workflow for protein aggregation in TDPC.
Problem 2: My membrane protein loses activity or unfolds in TDPC.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Solubilization Conditions | While efficient for solubilization, fos-choline detergents can sometimes be denaturing for certain membrane proteins, leading to a loss of tertiary structure and function.[1][5] Recommendation: Minimize the time the protein is in a high concentration of TDPC alone. Perform purification steps at low temperatures (4°C) and consider a rapid detergent exchange to a milder detergent for long-term storage if TDPC proves to be destabilizing. |
| Suboptimal Buffer Composition | The buffer pH can affect the protonation state of key residues involved in protein activity and stability.[2] Recommendation: Perform a systematic screen of different buffer systems and pH values to find the optimal conditions for maintaining both stability and activity. |
| Absence of Stabilizing Ligands | The binding of a natural ligand, substrate, or inhibitor can often lock the protein in a more stable conformation. Recommendation: If known, include a saturating concentration of a specific ligand in all buffers throughout the purification process. |
| Lack of Covalent Stabilization | For some proteins, introducing disulfide bonds through mutagenesis can enhance thermal stability. Recommendation: If structurally feasible, consider rational design of disulfide bonds to increase the protein's intrinsic stability. |
Decision Tree for Addressing Protein Instability:
Caption: Decision tree for troubleshooting protein instability in TDPC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein-to-micelle ratio for stability in TDPC?
The optimal protein-to-micelle ratio is protein-dependent. A good starting point is a ratio where there is a significant excess of detergent micelles to protein molecules to ensure that individual protein molecules are incorporated into separate micelles, preventing protein-protein aggregation. A ratio of 1:10 (protein to micelle) is often a reasonable starting point for screening.[6]
Q2: How do I choose the right buffer pH and salt concentration?
The ideal buffer pH is often near the protein's isoelectric point (pI) to minimize net charge and electrostatic repulsion, though this is not a universal rule. A screen of pH values from ~5.5 to ~8.5 is a good starting point. Salt concentrations between 100 mM and 500 mM NaCl are commonly used to reduce non-specific electrostatic interactions between protein molecules.[2] The optimal conditions must be determined empirically for each protein.
Q3: What are some common additives to improve stability in TDPC?
| Additive | Typical Concentration | Rationale |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Cholesterol Hemisuccinate (CHS) | 0.01-0.1% (w/v) | Mimics the native membrane environment and can fill voids in the detergent micelle, enhancing stability.[4] |
| Specific Lipids (e.g., POPC, POPE) | 0.01-0.1 mg/mL | Can be essential for maintaining the native conformation and function of the protein.[3] |
| Ligands (Substrates, Inhibitors) | Saturating concentrations | Bind to the protein and stabilize a specific, often more rigid, conformation. |
Q4: Can I exchange TDPC for a different detergent after purification?
Yes, detergent exchange is a common strategy, especially if TDPC is found to be suboptimal for long-term stability or downstream applications like crystallization. This can be achieved through methods like size-exclusion chromatography (SEC), dialysis, or affinity chromatography with the new detergent in the buffer.
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Thermostability Analysis
This protocol provides a method to assess the thermal stability of a membrane protein in TDPC by monitoring its unfolding temperature (Tm).
Materials:
-
Purified membrane protein in TDPC-containing buffer
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
qPCR instrument with a thermal ramping capability
Method:
-
Prepare a working solution of your membrane protein at a final concentration of 2-5 µM in your buffer of interest containing TDPC.
-
Prepare a 20x working solution of SYPRO Orange dye in the same buffer.
-
In a 96-well qPCR plate, add 22.5 µL of the protein solution to each well.
-
Add 2.5 µL of the 20x SYPRO Orange working solution to each well for a final 1x concentration. Mix gently by pipetting.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
The Tm is the midpoint of the unfolding transition, which can be determined by fitting the sigmoidal curve of fluorescence intensity versus temperature.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is used to assess the oligomeric state and aggregation of a membrane protein in TDPC.
Materials:
-
Purified membrane protein in TDPC-containing buffer
-
SEC column appropriate for the size of your protein-detergent complex
-
HPLC or FPLC system
-
Running buffer: The same buffer your protein is in, including TDPC at a concentration above its CMC.
Method:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Prepare your protein sample by centrifuging at high speed (e.g., >100,000 x g) for 20-30 minutes to remove any large aggregates.
-
Inject an appropriate volume of the clarified protein sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate, monitoring the UV absorbance at 280 nm.
-
Analyze the resulting chromatogram. A single, symmetrical peak indicates a monodisperse sample. The presence of peaks in the void volume or multiple peaks indicates aggregation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol allows for the assessment of the secondary structure of a membrane protein in TDPC, which can be used to monitor conformational changes upon addition of stabilizers or destabilizers.[7]
Materials:
-
Purified membrane protein in TDPC-containing buffer
-
CD-compatible buffer (low absorbance in the far-UV region, e.g., phosphate (B84403) buffer)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD Spectropolarimeter
Method:
-
Buffer exchange your protein into a CD-compatible buffer containing TDPC. The final protein concentration should be in the range of 0.1-0.5 mg/mL.
-
Record a baseline spectrum of the buffer alone in the far-UV range (e.g., 190-260 nm).
-
Record the spectrum of your protein sample under the same conditions.
-
Subtract the buffer baseline from the protein spectrum.
-
The resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet, etc.). Changes in the spectrum under different conditions (e.g., temperature ramp, addition of ligands) can indicate changes in protein conformation and stability.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism spectroscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing Membrane Proteins in Tetradecylphosphocholine (Fos-Choline-14)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in crystallizing membrane proteins solubilized in Tetradecylphosphocholine (Fos-Choline-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Fos-Choline-14) and why is it used for membrane protein crystallization?
This compound, also known as Fos-Choline-14, is a zwitterionic detergent commonly used for the solubilization, stabilization, and purification of membrane proteins.[1][2] Its phosphocholine (B91661) headgroup mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to maintaining the native conformation of the protein.[3] Fos-Choline detergents have been shown to be efficient in extracting inner membrane proteins.[4]
Q2: What are the key physicochemical properties of Fos-Choline-14 that I should be aware of for my crystallization experiments?
Understanding the properties of Fos-Choline-14 is crucial for designing and troubleshooting crystallization experiments. Key parameters include its Critical Micelle Concentration (CMC) and aggregation number, which influence the formation of protein-detergent complexes.[5][6]
Q3: When should I consider using Fos-Choline-14 over other detergents like DDM or LDAO?
The choice of detergent is protein-dependent. While Dodecyl Maltoside (DDM) is a gentle and commonly used detergent for extraction and stabilization, Fos-Choline-14 can be more effective for certain proteins, particularly in forming smaller, more homogeneous protein-detergent micelles that may be more amenable to crystallization.[4][7] However, it's important to note that while efficient at extraction, Fos-Choline may not always guarantee stable solubilization.[7] Screening a range of detergents, including Fos-Choline-14, is often necessary to find the optimal conditions for your specific membrane protein.
Q4: Can I use Fos-Choline-14 in Lipidic Cubic Phase (LCP) crystallization?
While not the primary detergent used for forming the lipidic mesophase itself (monoolein is most common), Fos-Choline-14 can be the detergent in which the protein is solubilized before being reconstituted into the LCP.[8][9][10] The compatibility and final concentration of Fos-Choline-14 in the LCP mixture would need to be empirically determined to ensure proper phase formation and protein stability.
Troubleshooting Guides
This section provides solutions to common problems encountered when crystallizing membrane proteins solubilized in Fos-Choline-14.
Problem 1: Protein Precipitation or Aggregation Upon Detergent Exchange to Fos-Choline-14
Possible Causes:
-
Protein Instability: The protein may be inherently unstable in Fos-Choline-14.
-
Incorrect Detergent Concentration: The concentration of Fos-Choline-14 may be too low (below the CMC) or excessively high.
-
Buffer Incompatibility: The buffer composition (pH, ionic strength) may not be optimal for the protein in the presence of Fos-Choline-14.
Troubleshooting Steps:
-
Verify Protein Stability: Before proceeding to crystallization, assess the monodispersity and stability of your protein in Fos-Choline-14 using techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), or thermal shift assays.[7]
-
Optimize Detergent Concentration: Experiment with a range of Fos-Choline-14 concentrations, typically starting from 2x CMC and adjusting as needed. The optimal concentration will be a balance between maintaining protein solubility and forming appropriately sized micelles for crystallization.
-
Screen Buffer Conditions: Systematically screen different pH values and salt concentrations to find a buffer that stabilizes your protein in Fos-Choline-14.
-
Consider Additives: The addition of small molecules such as ligands, cofactors, or stabilizing lipids can sometimes prevent aggregation and promote a more homogeneous protein preparation.[7][11]
Problem 2: No Crystals Form in Crystallization Trials
Possible Causes:
-
Suboptimal Protein Purity or Homogeneity: The protein sample may not be pure or monodisperse enough for crystallization.
-
Inadequate Supersaturation: The conditions in the crystallization drop may not be reaching the necessary level of supersaturation for nucleation.[12][13]
-
Phase Separation of the Detergent: High concentrations of precipitants (like PEGs) can induce phase separation of the detergent, which can interfere with crystallization.[14]
-
Large Micelle Size: The protein-detergent complex might be too large, sterically hindering the formation of crystal contacts.
Troubleshooting Steps:
-
Ensure High-Quality Protein: Run your purified protein on a gel to confirm purity and use SEC to ensure a single, monodisperse peak.
-
Vary Protein and Precipitant Concentrations: Systematically screen a wider range of protein and precipitant concentrations to explore the phase diagram of your protein.[15][16]
-
Screen Different Precipitants: Test a variety of precipitants, including different molecular weight PEGs, salts, and organic compounds.
-
Optimize Detergent Concentration: Fine-tune the Fos-Choline-14 concentration in your protein stock. Sometimes a concentration just above the CMC is optimal for crystallization.
-
Consider Additives: Small amphiphiles or the addition of specific lipids can sometimes modulate micelle size and promote crystallization.[17][18]
-
Try Different Crystallization Methods: If vapor diffusion fails, consider trying Lipidic Cubic Phase (LCP) or microdialysis, which can provide different environments for crystallization.[8][19]
Problem 3: Poorly Diffracting or Small Crystals
Possible Causes:
-
Crystal Packing Defects: The arrangement of protein-detergent complexes within the crystal lattice may be disordered.
-
Flexible Regions of the Protein: Unstructured loops or domains on the protein surface can inhibit the formation of well-ordered crystals.
-
Heterogeneity of the Protein-Detergent Complex: Variations in the size and shape of the micelles can lead to imperfect crystals.
Troubleshooting Steps:
-
Optimize Crystallization Conditions: Perform fine-grid screening around the initial hit conditions, varying the concentrations of protein, precipitant, and additives in small increments.
-
Control Nucleation and Growth: Try microseeding with crushed crystals from the initial hit to promote the growth of larger, more well-ordered crystals.
-
Protein Engineering: If flexible regions are suspected, consider protein engineering approaches such as truncating disordered termini or fusing the protein to a more rigid partner.[20]
-
Detergent and Additive Screening: Screen a variety of small-molecule additives that may help to stabilize the protein and promote better crystal contacts. Also, consider screening different detergents for the final crystallization step, even if Fos-Choline-14 was used for purification.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Fos-Choline-14) relevant to crystallization experiments.
| Property | Value | Unit | Reference(s) |
| Chemical Formula | C₁₉H₄₂NO₄P | [2][5] | |
| Molecular Weight | 379.5 | g/mol | [5][21] |
| Critical Micelle Concentration (CMC) in H₂O | ~0.12 | mM | [1][2][5][6] |
| 0.0046 | % (w/v) | [1][5][6] | |
| Aggregation Number in H₂O | ~108 | [5][6] | |
| Micelle Molecular Weight | ~47 | kDa | [5][6] |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization of a Membrane Protein Solubilized in Fos-Choline-14
This protocol outlines a general procedure for setting up sitting-drop vapor diffusion crystallization trials.
Materials:
-
Purified membrane protein in a buffer containing Fos-Choline-14 (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM Fos-Choline-14) at a concentration of 5-10 mg/mL.
-
Crystallization screening solutions (commercial or custom-made).
-
96-well crystallization plates.
-
Sealing tape.
Procedure:
-
Prepare the Plate: Dispense 50-100 µL of the crystallization screen solutions into the reservoir wells of the 96-well plate.
-
Set the Drops: In the sitting drop posts, mix 100-200 nL of the protein solution with an equal volume of the reservoir solution.[22]
-
Seal the Plate: Carefully seal the plate with transparent sealing tape to create a closed system for vapor equilibration.[23]
-
Incubate: Store the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Monitor for Crystals: Regularly inspect the drops under a microscope for the appearance of crystals, precipitate, or phase separation.
Protocol 2: Microdialysis for Crystallization
Microdialysis can be an effective method for slowly changing the buffer conditions to induce crystallization.
Materials:
-
Purified membrane protein in a buffer containing Fos-Choline-14.
-
Microdialysis buttons or plates (e.g., with a 10 kDa MWCO membrane).[19][24]
-
Crystallization solution (precipitant solution).
Procedure:
-
Prepare the Dialysis Unit: Assemble the microdialysis button or plate according to the manufacturer's instructions.
-
Load the Protein: Carefully load the protein solution into the sample chamber of the dialysis unit.
-
Add the Crystallization Solution: Fill the reservoir with the desired crystallization solution.
-
Equilibrate: Allow the system to equilibrate. Small molecules from the reservoir will slowly diffuse into the sample chamber, gradually increasing the precipitant concentration and inducing supersaturation.[19][25]
-
Monitor for Crystals: Periodically check the sample chamber for the formation of crystals.
Visualizations
Caption: Workflow for membrane protein crystallization using Fos-Choline-14.
Caption: Troubleshooting logic for crystallization with Fos-Choline-14.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anatrace.com [anatrace.com]
- 6. Anatrace.com [anatrace.com]
- 7. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidic Cubic Phase (LCP) - Crystallizing Membrane Proteins [formulatrix.com]
- 9. Preparation of Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cherezov Lab - LCP Resources [cherezov.usc.edu]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Short chain phospholipids in membrane protein crystallization: a 31P-NMR study of colloidal properties of dihexanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase knowledge enables rational screens for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization by Phase Diagram [douglas.co.uk]
- 17. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 18. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 19. High-Throughput Protein Crystallization via Microdialysis [jove.com]
- 20. mdpi.com [mdpi.com]
- 21. cube-biotech.com [cube-biotech.com]
- 22. researchgate.net [researchgate.net]
- 23. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 24. hamptonresearch.com [hamptonresearch.com]
- 25. Crystallization of Proteins on Chip by Microdialysis for In Situ X-ray Diffraction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetradecylphosphocholine (Miltefosine) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of tetradecylphosphocholine (miltefosine).
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. What are the likely causes?
Weak and variable signals for this compound are frequently attributed to significant ion suppression. This phenomenon is common when analyzing complex biological samples, as co-eluting matrix components can interfere with the ionization of the target analyte.[1][2] Inadequate sample preparation is a primary contributor to this issue.
Q2: What are the common adducts of this compound observed in mass spectrometry?
In positive ion electrospray ionization (ESI) mode, the most commonly observed ion is the protonated molecule, [M+H]+.[3] It is also common to detect a sodium adduct, [M+Na]+.[3] While not specifically reported for this compound, the formation of other adducts, such as lithiated adducts [M+Li]+, has been observed for similar glycerophosphocholine lipids and could potentially occur.[4][5]
Q3: How can I minimize ion suppression when analyzing this compound?
To mitigate ion suppression, a robust sample preparation method is essential. Techniques like solid-phase extraction (SPE) and protein precipitation are effective for cleaning up biological samples prior to LC-MS/MS analysis.[3][6] The use of a deuterated internal standard, such as this compound-d4, is also highly recommended to compensate for matrix effects and improve accuracy and precision.[7][8] Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce ion suppression.
Q4: What type of internal standard is recommended for the quantitative analysis of this compound?
The use of a stable isotope-labeled internal standard is the most effective way to account for variability in sample preparation and matrix effects.[2] Deuterated this compound (e.g., miltefosine-D4) is a suitable internal standard for the quantitative analysis of this compound by LC-MS/MS.[7][8]
Troubleshooting Guides
Problem 1: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects due to insufficient sample cleanup.[6][9]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) to remove a wider range of interfering compounds.[3][6]
-
Incorporate an Internal Standard: If not already in use, add a stable isotope-labeled internal standard (e.g., this compound-d4) to your workflow. This will help normalize the signal and account for variations in sample processing and matrix effects.[7][8]
-
Evaluate Chromatographic Separation: Ensure that the chromatographic method effectively separates this compound from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry may be necessary.
-
Problem 2: Presence of Multiple Peaks for a Single Analyte
-
Possible Cause: Formation of different adducts of this compound.[2][3]
-
Troubleshooting Steps:
-
Identify the Adducts: Determine the mass-to-charge ratio (m/z) of each peak to identify the different adducts (e.g., [M+H]+, [M+Na]+).
-
Simplify the Mobile Phase: The presence of salts in the mobile phase can promote adduct formation. If possible, reduce the concentration of salts or use volatile alternatives.
-
Sum the Adducts for Quantification: If multiple adducts are consistently formed, you can sum the peak areas of all adducts for quantitative analysis. However, this approach should be validated for linearity and reproducibility.
-
Problem 3: Low Signal Intensity or Complete Signal Loss
-
Possible Cause: Severe ion suppression or issues with the mass spectrometer source.[1][2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with high variability, enhancing the sample preparation method is the first step to combat severe ion suppression.[3][6]
-
Dilute the Sample: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.
-
Check Instrument Performance: Infuse a standard solution of this compound directly into the mass spectrometer to verify that the instrument is functioning correctly and to determine the expected signal intensity in the absence of matrix.
-
Clean the Ion Source: Contamination of the ion source can lead to a general decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe and other source components.[10]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Protonated Molecule ([M+H]+) m/z | 408.4 | [3] |
| Sodium Adduct ([M+Na]+) m/z | 430 | [3] |
| Deuterated Internal Standard (miltefosine-D4) [M+H]+ m/z | 412.6 | [7] |
| Example MRM Transition (miltefosine) | m/z 408.5 → 125.1 | [7] |
| Example MRM Transition (miltefosine-D4) | m/z 412.6 → 129.2 | [7] |
Experimental Protocols
General Protocol for this compound Analysis in Human Plasma
This protocol is a general guideline based on published methods.[1][3][7] Optimization will be required for specific instruments and experimental conditions.
-
Sample Preparation (Solid-Phase Extraction):
-
To a 250 µL plasma sample, add the internal standard (this compound-d4).
-
Precondition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., Gemini C18, 150 mm x 2.0 mm, 5 µm).[1]
-
Mobile Phase: An alkaline eluent is often used.[1] A common mobile phase could be a gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) formate.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 4. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Tetradecylphosphocholine-Mediated Protein Unfolding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Tetradecylphosphocholine (TDPC)-mediated protein unfolding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDPC) and why does it cause my protein to unfold?
A1: this compound (TDPC), also known as Fos-Choline®-14, is a zwitterionic detergent commonly used for solubilizing, stabilizing, and purifying membrane proteins.[1] Like other detergents, its amphipathic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows it to extract membrane proteins from the lipid bilayer.[2] However, these same properties can also lead to protein unfolding.
The mechanism of unfolding involves the disruption of the protein's tertiary structure. The hydrophobic tails of TDPC can interact with the hydrophobic core of a protein, competing with the internal interactions that maintain its folded state.[2] This can be particularly problematic for the soluble domains of membrane proteins, which are not accustomed to a detergent environment. While zwitterionic detergents like TDPC are generally considered milder than ionic detergents (e.g., SDS), they can still destabilize proteins, especially with prolonged exposure or at suboptimal concentrations.[2][3]
Q2: How do I know if TDPC is causing my protein to unfold or aggregate?
A2: Several signs can indicate that your protein is unfolding or aggregating in the presence of TDPC:
-
Visible Precipitation: The most obvious sign is the appearance of cloudiness or visible precipitates in your protein solution.
-
Loss of Activity: If your protein is an enzyme or has a measurable function, a decrease or complete loss of activity is a strong indicator of unfolding or misfolding.
-
Inconsistent Chromatographic Profiles: During size-exclusion chromatography, you might observe the appearance of high molecular weight aggregates in the void volume or a broadening of the main protein peak.[4]
-
Biophysical Characterization: Techniques like Circular Dichroism (CD) spectroscopy can reveal changes in the secondary structure of your protein.[5] Differential Scanning Calorimetry (DSC) or a Thermal Shift Assay (TSA) can show a decrease in the melting temperature (Tm), indicating reduced thermal stability.[6][6]
Q3: What are the general strategies to mitigate TDPC-mediated protein unfolding?
A3: The primary strategies involve modifying the buffer conditions to favor the native, folded state of the protein. These can be broadly categorized as:
-
Optimizing Detergent Concentration: Using the lowest concentration of TDPC that maintains protein solubility, typically 2-5 times its Critical Micelle Concentration (CMC), can minimize its denaturing effects.[7]
-
Adjusting Buffer Composition: Fine-tuning the pH and ionic strength of your buffer is crucial. A buffer pH that is 1-2 units away from your protein's isoelectric point (pI) can enhance solubility.[7] The optimal salt concentration is protein-dependent and should be determined empirically.[8]
-
Using Stabilizing Additives: Incorporating co-solvents and additives can significantly enhance protein stability. Common examples include:
-
Polyols and Sugars: Glycerol (B35011), sucrose (B13894), and trehalose (B1683222) are known to stabilize proteins by promoting a more compact, hydrated state.[5][9][10][11]
-
Amino Acids: Arginine and glutamate (B1630785) can reduce protein-protein interactions and aggregation.[12][13][14]
-
Non-ionic Detergents: The addition of a mild non-ionic detergent can sometimes create a more stable mixed micelle environment.
-
-
Controlling Physical Conditions: Maintaining a low temperature (e.g., 4°C) during all purification and handling steps can slow down the processes of unfolding and aggregation.[15]
Troubleshooting Guide
Problem 1: My protein precipitates immediately after solubilization with TDPC.
| Potential Cause | Troubleshooting Steps |
| Incorrect TDPC Concentration | The TDPC concentration may be too low (below the CMC) for effective micelle formation or excessively high, leading to denaturation. Solution: Perform a small-scale screen with varying TDPC concentrations (e.g., 1x, 2x, 5x, 10x the CMC). A good starting point is often 2-5 times the CMC.[7] Also, consider the protein-to-detergent ratio, with a starting mass ratio of 1:2 to 1:10 being a common range.[7] |
| Inappropriate Buffer pH or Ionic Strength | If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be minimal.[7] Ionic strength can also influence protein-protein interactions and the CMC of the detergent. Solution: Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a salt screen with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM) to find the optimal ionic strength for your protein.[7][8] |
| Presence of Proteases | Proteases released during cell lysis can degrade your protein, leading to instability and precipitation. Solution: Always include a protease inhibitor cocktail in your lysis buffer.[16] |
Problem 2: My protein is soluble but loses activity over time in TDPC.
| Potential Cause | Troubleshooting Steps |
| Slow Unfolding | The protein may be slowly unfolding even if it remains in solution. This is a common issue with prolonged exposure to detergents. Solution: Add stabilizing agents to your buffer. Glycerol (5-20%) is a good starting point as it is known to favor the compact, native state of proteins.[5][10] Other options include sugars like sucrose or trehalose, and amino acids like arginine and glutamate.[17] |
| Oxidation | Cysteine residues in your protein may be oxidizing, leading to the formation of incorrect disulfide bonds and subsequent unfolding or aggregation. Solution: Include a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers. |
| Suboptimal Temperature | Higher temperatures can accelerate the rate of protein unfolding. Solution: Perform all purification and storage steps at 4°C. For long-term storage, consider flash-freezing in the presence of a cryoprotectant like glycerol and storing at -80°C.[15] |
Problem 3: My protein aggregates during concentration in a TDPC-containing buffer.
| Potential Cause | Troubleshooting Steps |
| Increased Protein-Protein Interactions | At high concentrations, the likelihood of intermolecular interactions leading to aggregation increases. Solution: Add additives that are known to reduce protein-protein interactions. Arginine (e.g., 50-500 mM) is a common choice for this purpose.[12][14] |
| Detergent Concentration Changes | During concentration, the relative concentrations of protein and detergent can change, potentially leading to instability. Solution: Ensure that the buffer used for any dialysis or buffer exchange steps during concentration contains an appropriate concentration of TDPC to maintain a stable micellar environment. |
| Surface-Induced Denaturation | The protein may be denaturing and aggregating at the air-water interface or on the surface of the concentration device. Solution: Add a low concentration of a mild non-ionic detergent (e.g., 0.01% Tween-20) to reduce surface tension.[15] |
Quantitative Data on Mitigation Strategies
The following table provides representative data on the impact of various additives on the thermal stability (melting temperature, Tm) of a hypothetical protein in the presence of 2 mM this compound (TDPC). An increase in Tm indicates enhanced protein stability.
| Condition | Additive Concentration | Change in Tm (°C) | Observations |
| Control (TDPC only) | - | 0 | Baseline thermal stability in TDPC. |
| Glycerol | 10% (v/v) | +3.5 | Significant stabilization, likely due to preferential hydration and favoring a compact protein structure.[5][11] |
| Glycerol | 20% (v/v) | +5.8 | Increased stabilization with higher glycerol concentration. |
| Arginine | 100 mM | +2.1 | Moderate stabilization, likely by suppressing protein-protein interactions and aggregation.[12] |
| Arginine | 250 mM | +3.2 | Enhanced stabilization at a higher concentration of arginine. |
| Sucrose | 250 mM | +4.0 | Notable stabilization, similar to polyols, by promoting a compact state. |
| NaCl | 150 mM | +1.5 | Modest stabilization by optimizing ionic strength, but can be highly protein-dependent.[8] |
| NaCl | 500 mM | -1.2 | Destabilization at high salt concentration, potentially promoting hydrophobic aggregation.[8] |
| Glycerol + Arginine | 10% (v/v) + 100 mM | +4.8 | Synergistic effect, combining the benefits of both additives. |
Note: These are illustrative values. The optimal conditions for your specific protein must be determined empirically.
Experimental Protocols
1. Thermal Shift Assay (TSA) for Screening Stabilizing Conditions
This protocol outlines a high-throughput method to screen for buffer conditions and additives that enhance the thermal stability of your protein in the presence of TDPC.[6][9][18]
Methodology:
-
Protein Preparation: Prepare your purified protein at a stock concentration of 0.2-0.5 mg/mL in a base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing 2 mM TDPC.
-
Assay Plate Setup: In a 96-well PCR plate, add your protein solution to each well.
-
Additive Screening: To each well, add a small volume of the additive to be tested (e.g., glycerol, arginine, different salts) to achieve the desired final concentration. Include a "no additive" control.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins to each well.
-
Real-Time PCR: Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the fluorescence curve.[19] A higher Tm indicates greater protein stability.
2. Differential Scanning Calorimetry (DSC) for Thermodynamic Stability
DSC provides a detailed thermodynamic profile of protein unfolding by measuring the heat absorbed during thermal denaturation.[6]
Methodology:
-
Sample Preparation: Prepare two samples: your protein (0.2-1.0 mg/mL) in the buffer of interest (containing TDPC and any additives) and a reference sample containing only the buffer.
-
Instrument Setup: Load the protein sample and the reference buffer into the respective cells of the DSC instrument.
-
Thermal Scan: Perform a thermal scan, typically from 20°C to 100°C, at a constant scan rate (e.g., 60°C/hour).
-
Data Analysis: After subtracting the reference scan, the resulting thermogram will show a peak corresponding to protein unfolding. The apex of this peak is the Tm, and the area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.[20]
3. Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to assess the secondary structure of your protein and can detect changes upon addition of TDPC or other additives.[5]
Methodology:
-
Sample Preparation: Prepare your protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, as it has low absorbance in the far-UV region) with and without TDPC and/or stabilizing additives.
-
Spectra Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: Compare the spectra of your protein under different conditions. A significant change in the shape or magnitude of the spectrum indicates a change in the secondary structure content (e.g., a loss of alpha-helical or beta-sheet structure), suggesting unfolding.[21]
Visualizations
Caption: Workflow for identifying optimal conditions to stabilize a protein in TDPC.
Caption: Decision tree for selecting strategies to mitigate TDPC-mediated protein unfolding.
References
- 1. Arginine as a protein stabilizer and destabilizer in liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Transient Intermediate Structures in the Unfolding of the Trp-Cage Fast-Folding Protein: Generating Ensembles from Time-Resolved X-ray Solution Scattering with Genetic Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol-induced protein stabilization and prevention of protein aggregation [infobiochem.com]
- 10. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RePORT ⟩ RePORTER [reporter.nih.gov]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative study of the protein denaturing ability of different organic cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Extraction Efficiency of Membrane Proteins with Tetradecylphosphocholine (Fos-Choline-14)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Tetradecylphosphocholine (TPC), also known as Fos-Choline-14, to enhance the extraction efficiency of membrane proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and extraction of membrane proteins using this compound.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Protein Yield | 1. Inefficient Cell Lysis: Incomplete disruption of cell membranes. 2. Suboptimal TPC Concentration: The concentration of this compound may be too low to effectively solubilize the target protein. 3. Insufficient Incubation Time or Temperature: The conditions may not be optimal for detergent-mediated extraction. 4. Protein Insoluble in TPC: The specific membrane protein may not be compatible with this detergent. | 1. Optimize Lysis: Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer.[1] 2. Titrate TPC Concentration: Perform a detergent concentration titration to identify the optimal concentration. A good starting point is 2.5 times the Critical Micelle Concentration (CMC) of TPC (~0.12 mM).[2] 3. Adjust Incubation Conditions: Increase the incubation time (e.g., from 30 minutes to 2 hours) or moderately increase the temperature (e.g., from 4°C to room temperature), while carefully monitoring protein stability. 4. Detergent Screening: If optimization fails, screen a panel of different detergents with varying properties. While TPC is efficient, some proteins may require milder detergents like DDM. |
| Protein Precipitation After Solubilization | 1. TPC Concentration Below CMC: The detergent concentration in subsequent buffers may have dropped below its CMC, leading to micelle dissociation and protein aggregation. 2. Protein Instability in TPC: While a powerful solubilizer, TPC can be destabilizing for some proteins, particularly certain α-helical membrane proteins.[3] 3. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be conducive to protein stability. 4. Proteolysis: The target protein may be degrading. | 1. Maintain TPC Concentration: Ensure that the TPC concentration in all buffers throughout the purification process remains above its CMC (~0.12 mM). 2. Add Stabilizing Agents: Supplement buffers with stabilizing agents such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol hemisuccinate), or known co-factors.[1] 3. Optimize Buffer: Adjust the pH and salt concentration of your buffers. A common starting point is a buffer at a physiological pH (7.4) with 150 mM NaCl.[1] 4. Use Protease Inhibitors: Add a protease inhibitor cocktail to all buffers to prevent protein degradation.[1] |
| Protein is Inactive After Extraction | 1. Harsh Detergent Action: TPC, while efficient for extraction, may be too harsh and denature the protein.[3] 2. Loss of Essential Lipids: The extraction process may have stripped away essential lipids or co-factors required for the protein's function. | 1. Switch to a Milder Detergent: Consider using a milder zwitterionic or a non-ionic detergent (e.g., DDM) for extraction, or perform a detergent exchange to a more stabilizing detergent after initial solubilization. 2. Supplement with Lipids: Add lipids known to be important for the protein's function to the solubilization and purification buffers.[1] |
| High Background of Non-specific Proteins | 1. Incomplete Removal of Cytosolic Proteins: Contamination from other cellular compartments. 2. Non-specific Binding to Affinity Resins: The detergent may interfere with the purification step. | 1. Membrane Fractionation: Perform a high-speed centrifugation step after cell lysis to pellet the membranes before solubilization.[1] 2. Optimize Wash Buffers: Increase the stringency of your wash buffers by including a low concentration of TPC. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPC) and why is it used for membrane protein extraction?
A1: this compound (TPC), also known as Fos-Choline-14, is a zwitterionic detergent. Its amphipathic nature, with a polar phosphocholine (B91661) head group and a 14-carbon hydrophobic tail, allows it to disrupt the lipid bilayer of cell membranes and solubilize embedded proteins. TPC is often chosen for its high efficiency in extracting membrane proteins, including challenging targets like G protein-coupled receptors (GPCRs).[4]
Q2: What is the Critical Micelle Concentration (CMC) of TPC and why is it important?
A2: The CMC of TPC is approximately 0.12 mM. Above this concentration, TPC molecules self-assemble into micelles, which are essential for encapsulating and solubilizing membrane proteins. It is crucial to maintain the TPC concentration above its CMC throughout the extraction and purification process to prevent the protein from aggregating and precipitating.[2]
Q3: How do I choose an appropriate starting concentration of TPC for my experiment?
A3: A common starting point for detergent screening is 2.5 times the CMC.[2] For TPC, this would be approximately 0.3 mM. However, the optimal concentration is protein-dependent and should be determined empirically through a concentration titration experiment.
Q4: My protein is successfully extracted with TPC but appears to be unstable. What can I do?
A4: While TPC is an efficient solubilizer, it can be destabilizing for some proteins.[3][4] To improve stability, you can try several approaches:
-
Add stabilizing agents: Supplement your buffers with glycerol, cholesterol analogs (like CHS), or specific lipids that are known to interact with your protein.[1]
-
Optimize buffer conditions: Adjust the pH and ionic strength to find the most stable environment for your protein.
-
Detergent exchange: After initial solubilization with TPC, you can exchange it for a milder detergent (e.g., DDM) that may provide better long-term stability.
Q5: How does TPC compare to other commonly used detergents like DDM?
A5: TPC is generally considered a more potent or "harsher" detergent than n-dodecyl-β-D-maltoside (DDM). This often translates to higher extraction efficiency, especially for tightly embedded proteins. However, this increased efficiency can come at the cost of protein stability.[4] DDM is a milder, non-ionic detergent that is often a good starting point for sensitive proteins. The choice between TPC and DDM, or other detergents, is often a trade-off between extraction yield and maintaining the native structure and function of the protein.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound (TPC) and a commonly used alternative, n-dodecyl-β-D-maltoside (DDM).
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Notes on Performance |
| This compound | TPC, Fos-Choline-14 | Zwitterionic | 379.5 | ~0.12 mM | Highly efficient for solubilization, but may be destabilizing for some proteins.[3][4] |
| n-dodecyl-β-D-maltoside | DDM | Non-ionic | 510.6 | ~0.17 mM | Milder detergent, often used as a starting point for stabilizing sensitive membrane proteins.[5] |
Experimental Protocols
Protocol 1: Screening for Optimal TPC Concentration for Membrane Protein Solubilization
This protocol provides a general workflow for determining the optimal concentration of TPC for solubilizing a target membrane protein from isolated cell membranes.
-
Membrane Preparation: Isolate cell membranes from your expression system (e.g., cultured cells, bacteria) using a standard differential centrifugation protocol. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) without detergent. Determine the total protein concentration of the membrane preparation.
-
Detergent Titration Setup: Prepare a series of TPC concentrations in the solubilization buffer. A typical range to test would be from 0.5x CMC to 10x CMC (e.g., 0.06 mM, 0.12 mM, 0.3 mM, 0.6 mM, 1.2 mM).
-
Solubilization: Aliquot equal amounts of the membrane preparation (e.g., 1 mg total protein) into separate tubes. Add the different concentrations of TPC to each tube. The final protein concentration should be between 1-10 mg/ml.
-
Incubation: Incubate the samples for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the non-solubilized material.[6]
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the amount of your target protein in the supernatant for each TPC concentration using a suitable method (e.g., Western blot, ELISA, or a functional assay). The optimal TPC concentration will be the one that yields the highest amount of soluble, active protein.
Visualizations
Caption: Experimental workflow for membrane protein solubilization using TPC.
Caption: Troubleshooting logic for low membrane protein extraction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
identifying and minimizing Tetradecylphosphocholine contaminants in protein samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, in protein sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDPC) and why is it used in protein research?
A1: this compound (TDPC) is a zwitterionic detergent used for the solubilization and purification of membrane proteins. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a hydrophobic 14-carbon alkyl chain, allows it to disrupt cell membranes and form micelles around hydrophobic regions of membrane proteins, thereby keeping them soluble in aqueous solutions.
Q2: What are the potential contaminants in commercially available TDPC?
A2: While commercial TDPC is typically of high purity (≥99%), trace amounts of contaminants can be present. These may include:
-
Synthesis Byproducts: Unreacted starting materials or side-products from the manufacturing process.
-
Degradation Products: Peroxides, aldehydes, and shorter-chain phosphocholine derivatives can form over time due to oxidation and hydrolysis, especially with improper storage.
-
Other Impurities: Salts and other small molecules may be present from the purification process.[1]
Q3: How can TDPC contaminants affect my protein sample and experiments?
A3: TDPC contaminants can have several detrimental effects:
-
Protein Denaturation: Peroxides and aldehydes are reactive species that can oxidize and modify amino acid residues, leading to protein unfolding and loss of function.[1]
-
Aggregation: Damaged proteins are more prone to aggregation, which can interfere with downstream applications.
-
Assay Interference: Contaminants can interfere with analytical techniques such as mass spectrometry and spectroscopic assays.
-
Altered Signaling: If studying signaling pathways, contaminants might trigger unintended cellular responses.
Q4: How can I minimize the introduction of contaminants from TDPC?
A4: To minimize contamination:
-
Use High-Purity Grade: Purchase TDPC from reputable suppliers who provide a certificate of analysis with purity specifications.
-
Proper Storage: Store TDPC powder at the recommended temperature (typically -20°C), protected from light and moisture to prevent degradation.
-
Fresh Solutions: Prepare TDPC solutions fresh for each experiment to minimize the formation of degradation products in aqueous solutions.
-
Test for Contaminants: If you suspect contamination, you can perform quality control tests to assess the purity of your TDPC stock.
Troubleshooting Guides
This section provides solutions to common problems encountered when using TDPC in protein sample preparation.
Problem 1: Low protein yield after solubilization.
| Possible Cause | Suggested Solution |
| Inefficient Solubilization | Optimize the TDPC concentration. Start with a concentration above the critical micelle concentration (CMC) of TDPC (~0.12 mM) and perform a titration to find the optimal concentration for your specific protein. |
| Protein Degradation | Add protease inhibitors to your lysis and solubilization buffers. Work at low temperatures (4°C) to minimize protease activity. |
| Incomplete Cell Lysis | Ensure your cell lysis protocol (e.g., sonication, French press) is effective before adding TDPC. |
Problem 2: Protein aggregation after purification.
| Possible Cause | Suggested Solution |
| TDPC Concentration Too Low | During purification steps like dialysis or chromatography, the TDPC concentration can fall below the CMC, leading to protein aggregation. Maintain a TDPC concentration at or slightly above the CMC in all buffers. |
| Presence of Oxidizing Contaminants | Test your TDPC stock for the presence of peroxides. If high levels are found, consider purchasing a new batch or purifying the existing stock. |
| Buffer Conditions | Optimize the pH and ionic strength of your buffers. Some proteins are more stable in specific buffer conditions. |
Problem 3: Interference in downstream applications (e.g., Mass Spectrometry, Functional Assays).
| Possible Cause | Suggested Solution |
| Excess TDPC | Remove or reduce the concentration of TDPC in your final protein sample using methods like dialysis, size exclusion chromatography, or detergent removal resins. |
| TDPC Adducts in Mass Spectrometry | Optimize your sample preparation for mass spectrometry to remove detergents. In-gel digestion can be an effective way to separate proteins from detergents before analysis. |
| Contaminants Affecting Assays | If you suspect contaminants are interfering with your assay, try to identify them using analytical techniques and then use a targeted removal method. |
Quantitative Data on Contaminant Removal
The efficiency of detergent removal depends on the method used and the properties of the detergent. While specific quantitative data for TDPC is limited in the literature, the following tables provide illustrative examples of removal efficiencies for other common detergents, which can serve as a starting point for optimizing TDPC removal.
Table 1: Illustrative Detergent Removal Efficiency by Dialysis
| Detergent | Initial Concentration | Dialysis Conditions | Removal Efficiency (%) |
| Octyl β-thioglucopyranoside | 43 mM | 6 hours, 200 volumes of buffer | 95 |
| CHAPS | Not specified | Standard dialysis | Easily removed |
| SDS | Not specified | Not effectively removed by dialysis due to tight binding | Low |
Data for Octyl β-thioglucopyranoside from Thermo Fisher Scientific.[2] CHAPS and SDS information from general knowledge on detergent properties.
Table 2: Illustrative Detergent Removal Efficiency by Size Exclusion Chromatography (SEC)
| Detergent | Column Type | Protein Recovery (%) | Detergent Removal (%) |
| Triton X-100 | Zeba™ Desalt Spin Columns (7000 MWCO) | >95 | >95 |
| SDS | Zeba™ Desalt Spin Columns (7000 MWCO) | >95 | >95 |
Data is illustrative and based on typical performance of desalting spin columns for various detergents.
Table 3: Illustrative Detergent Removal Efficiency using Detergent Removal Resin
| Detergent | Initial Concentration (%) | Protein (BSA) Recovery (%) | Detergent Removal (%) |
| CHAPS | 3 | 90 | 99 |
| Octyl glucoside | 5 | 90 | 99 |
| Lauryl maltoside | 1 | 99 | 98 |
| Triton X-100 | 2 | 87 | 99 |
Data from Thermo Fisher Scientific for Pierce™ Detergent Removal Resin.[2]
Experimental Protocols
Protocol 1: Identification of Peroxide Contaminants in TDPC (Peroxide Value Titration)
This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to detergents.[3][4][5][6][7][8]
Materials:
-
TDPC sample
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Weigh approximately 5 g of the TDPC sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used (S).
-
Perform a blank titration with all reagents except the TDPC sample and record the volume (B).
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the TDPC sample (g)
Interpretation: A high peroxide value indicates a significant level of peroxide contamination. Fresh oils typically have a peroxide value below 10 meq/kg.[3][7]
Protocol 2: Identification of Aldehyde Contaminants in TDPC (Spectrophotometric Method)
This protocol is a general method for aldehyde quantification using 2,4-dinitrophenylhydrazine (B122626) (DNPH).[9][10]
Materials:
-
TDPC sample
-
2,4-dinitrophenylhydrazine (DNPH) reagent (saturated solution in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (LC-MS grade)
-
Formaldehyde or other aldehyde standards
-
Spectrophotometer
Procedure:
-
Prepare a solution of the TDPC sample in acetonitrile.
-
Prepare a series of aldehyde standards of known concentrations.
-
To a known volume of the TDPC solution and each standard, add the DNPH derivatization reagent.
-
Incubate the reactions at room temperature or with gentle heating to allow for the formation of the colored hydrazone product.
-
Measure the absorbance of each solution at the maximum absorption wavelength for the specific aldehyde-DNPH derivative (typically around 365 nm).
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of aldehydes in the TDPC sample by comparing its absorbance to the calibration curve.
Protocol 3: Minimizing TDPC in Protein Samples by Dialysis
This is a general protocol for removing detergents from protein samples using dialysis.[11][12][13][14]
Materials:
-
Protein sample containing TDPC
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa, ensuring it is smaller than the protein of interest)
-
Dialysis buffer (buffer of choice without TDPC, but containing a low concentration of TDPC, e.g., at or slightly above the CMC, if complete removal is not desired)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water and boiling).
-
Pipette the protein sample into the dialysis tubing or cassette, leaving some space for potential volume increase.
-
Securely close both ends of the dialysis tubing with clips or seal the cassette.
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with one of the dialysis steps proceeding overnight for maximum detergent removal.
-
After the final dialysis step, carefully remove the sample from the tubing/cassette.
Workflow for Dialysis-based Detergent Removal
Caption: Workflow for removing TDPC from protein samples using dialysis.
Protocol 4: Minimizing TDPC in Protein Samples by Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for detergent removal using SEC.[9][15][16]
Materials:
-
Protein sample containing TDPC
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (compatible with the protein and downstream applications, may contain a low level of TDPC if complete removal is not desired)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.
-
Inject the clarified sample onto the equilibrated column.
-
Run the chromatography with the SEC running buffer at the recommended flow rate for the column.
-
Collect fractions as the sample elutes from the column. The protein will elute in the void volume or early fractions, while the smaller TDPC monomers and micelles will be retained by the column and elute later.
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.
Workflow for Size Exclusion Chromatography-based Detergent Removal
Caption: Workflow for removing TDPC from protein samples using SEC.
Signaling Pathway Diagram
The use of TDPC to solubilize membrane proteins, particularly G-protein coupled receptors (GPCRs), can lead to the disruption of the cell membrane and the activation of intracellular signaling pathways. A common pathway initiated by such disruption involves an influx of calcium and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).
Caption: Signaling pathway activated by membrane disruption.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. benchchem.com [benchchem.com]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. contractlaboratory.com [contractlaboratory.com]
Technical Support Center: Optimizing Tetradecylphosphocholine (TDPC) Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of Tetradecylphosphocholine (TDPC) in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDPC) and what are its primary applications?
A1: this compound (TDPC), also known as Fos-Choline-14, is a zwitterionic detergent. Its amphipathic nature, possessing a hydrophilic phosphocholine (B91661) head group and a hydrophobic 14-carbon alkyl chain, makes it highly effective for solubilizing and stabilizing membrane proteins, particularly G protein-coupled receptors (GPCRs), for structural and functional studies. It is also utilized in drug delivery systems as a component of liposomes and other nanoparticle formulations.
Q2: What is the Critical Micelle Concentration (CMC) of TDPC and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles. Below the CMC, TDPC primarily exists as monomers. Above the CMC, any additional TDPC will form micelles. Operating above the CMC is crucial for effectively solubilizing membrane proteins, as the micelles create a lipid-like environment that encapsulates the hydrophobic transmembrane domains of the protein. The reported CMC of TDPC in pure water is approximately 0.12 mM. However, this value is highly dependent on buffer conditions such as pH, ionic strength, and temperature.
Q3: How do buffer conditions affect TDPC performance?
A3: Buffer conditions significantly impact the behavior of TDPC by altering its CMC and the properties of its micelles.
-
pH: The pH of the buffer can influence the charge of the protein of interest and the stability of the TDPC molecule itself. While TDPC is zwitterionic and maintains a net neutral charge over a wide pH range, extreme pH values can lead to hydrolysis of the phosphocholine head group, reducing its effectiveness. For most protein applications, a pH range of 7.0 to 8.5 is recommended.
-
Ionic Strength: The presence of salts in the buffer generally decreases the CMC of ionic and zwitterionic detergents.[1] This is because the salt ions can shield the electrostatic repulsion between the charged head groups of the detergent molecules, promoting micelle formation at lower concentrations.[1] Common salts used are NaCl and KCl in the range of 50-150 mM.[2]
-
Additives: Additives like glycerol (B35011) are often included in buffers to act as cryoprotectants and protein stabilizers. While glycerol has been shown to have minimal effect on the CMC of some surfactants at low concentrations, at higher concentrations (≥20% w/w), it can increase the CMC.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving TDPC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Solubilization Yield | 1. TDPC concentration is too low: The concentration of TDPC may be below its effective CMC in your specific buffer. 2. Insufficient TDPC-to-protein ratio: The amount of TDPC may not be enough to encapsulate all the protein. 3. Suboptimal buffer conditions: The pH or ionic strength of your buffer may not be ideal for your specific protein or for TDPC performance. | 1. Increase TDPC concentration: Ensure you are working at a concentration well above the expected CMC in your buffer (typically 2-5 times the CMC). 2. Optimize the TDPC-to-protein ratio: A common starting point is a 10:1 (w/w) ratio of detergent to protein. This may need to be optimized for your specific protein. 3. Screen buffer conditions: Test a range of pH values (e.g., 7.0, 7.5, 8.0) and salt concentrations (e.g., 50, 100, 150 mM NaCl) to find the optimal conditions for solubilization. |
| Protein Aggregation After Solubilization | 1. TDPC concentration has dropped below the CMC: This can occur during purification steps like dialysis or dilution. 2. Instability of the protein in TDPC micelles: The protein may not be stable in the micellar environment provided by TDPC alone. 3. Inappropriate buffer conditions: The pH or ionic strength may be promoting protein-protein interactions. | 1. Maintain TDPC concentration above CMC: Ensure all buffers used in subsequent steps contain TDPC at a concentration above its CMC. 2. Add stabilizing agents: Include additives like glycerol (5-20%), cholesterol, or specific lipids in your buffers to improve protein stability.[5] 3. Optimize buffer pH and ionic strength: Experiment with different pH values and salt concentrations to find conditions that minimize aggregation. Consider using a buffer with a pH further from the protein's isoelectric point. |
| Loss of Protein Activity | 1. Denaturation by the detergent: Although considered mild, TDPC can still denature some sensitive proteins. 2. Stripping of essential lipids or cofactors: The solubilization process can remove lipids or other molecules that are critical for the protein's function. | 1. Use a lower TDPC concentration: While staying above the CMC, try reducing the detergent concentration to the minimum required for solubilization. 2. Supplement with lipids: Add back essential lipids, such as brain polar lipids or specific phospholipids, to the TDPC solution to help maintain the native conformation and activity of the protein. |
| Inconsistent Experimental Results | 1. Variability in buffer preparation: Small changes in pH or salt concentration can affect TDPC's properties. 2. Purity of TDPC: Impurities in the detergent can lead to inconsistent results. 3. Temperature fluctuations: The CMC of detergents can be temperature-dependent. | 1. Ensure consistent buffer preparation: Use freshly prepared buffers and accurately measure all components. 2. Use high-purity TDPC: Purchase TDPC from a reputable supplier and check the purity specifications. 3. Maintain a constant temperature: Perform all experimental steps at a consistent and controlled temperature. |
Quantitative Data on TDPC Performance
The following tables summarize the expected impact of buffer conditions on the Critical Micelle Concentration (CMC) of this compound. These values are based on the known behavior of zwitterionic phosphocholine-based detergents and should be used as a starting point for optimization.
Table 1: Estimated Effect of pH on TDPC CMC
| Buffer pH | Estimated CMC (mM) | Notes |
| 6.0 | ~0.15 | Slightly higher CMC may be observed at more acidic pH. |
| 7.4 | ~0.12 | Optimal pH range for many biological applications. |
| 8.5 | ~0.11 | Slightly lower CMC may be observed at more alkaline pH. |
Note: Data is estimated based on the general behavior of similar zwitterionic detergents. The stability of TDPC may decrease at pH values below 6.0 and above 9.0 due to hydrolysis.
Table 2: Estimated Effect of NaCl Concentration on TDPC CMC (at pH 7.4)
| NaCl Concentration (mM) | Estimated CMC (mM) | Notes |
| 0 | ~0.12 | CMC in the absence of salt. |
| 50 | ~0.10 | Salt screens the head group charges, promoting micellization. |
| 100 | ~0.08 | Further decrease in CMC with increasing ionic strength. |
| 150 | ~0.07 | The effect of salt on CMC reduction may plateau at higher concentrations. |
Note: Data is estimated based on the Corrin-Harkins relationship, which describes the effect of ionic strength on the CMC of ionic and zwitterionic surfactants.[6]
Experimental Protocols
Protocol 1: Determination of TDPC's Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes the fluorescence dye 8-Anilino-1-naphthalenesulfonic acid (ANS), which exhibits a blue shift and an increase in fluorescence quantum yield when it partitions into the hydrophobic core of micelles.
Materials:
-
This compound (TDPC)
-
8-Anilino-1-naphthalenesulfonic acid (ANS)
-
Buffer of choice (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Spectrofluorometer
Methodology:
-
Prepare a stock solution of TDPC (e.g., 10 mM) in the desired buffer.
-
Prepare a stock solution of ANS (e.g., 1 mM) in ethanol.
-
Prepare a series of TDPC dilutions in the buffer, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mM to 1 mM).
-
To each TDPC dilution, add ANS to a final concentration of 10 µM.
-
Incubate the samples in the dark for 30 minutes at room temperature.
-
Measure the fluorescence emission of each sample using a spectrofluorometer. Set the excitation wavelength to 350 nm and record the emission spectrum from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (typically around 470-480 nm) as a function of the TDPC concentration.
-
The CMC is determined as the point of intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar phases.[1]
Protocol 2: Solubilization of a G Protein-Coupled Receptor (Rhodopsin) from Native Membranes
This protocol provides a general procedure for the solubilization of rhodopsin from rod outer segment (ROS) membranes using TDPC.
Materials:
-
Isolated rod outer segment (ROS) membranes
-
Solubilization Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5
-
This compound (TDPC)
-
Protease inhibitor cocktail
-
Centrifuge capable of high speeds (e.g., ultracentrifuge)
Methodology:
-
Thaw the ROS membranes on ice.
-
Determine the protein concentration of the ROS membrane suspension using a suitable protein assay (e.g., BCA assay).
-
Dilute the ROS membranes to a final protein concentration of 2 mg/mL in ice-cold Solubilization Buffer containing a protease inhibitor cocktail.
-
Add TDPC to the membrane suspension to a final concentration of 1% (w/v). This corresponds to a concentration well above the CMC.
-
Gently mix the suspension by inverting the tube and incubate on a rotator at 4°C for 1 hour.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized rhodopsin in TDPC micelles.
-
The solubilized protein is now ready for downstream applications such as affinity chromatography or functional assays.
Visualizations
Caption: Workflow for GPCR solubilization using TDPC.
Caption: The Rhodopsin phototransduction signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Effect of glycerol on micelle formation by ionic and nonionic surfactants at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Troubleshooting Protein Function in the Presence of Tetradecylphosphocholine (Fos-Choline-14)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Tetradecylphosphocholine (Fos-Choline-14) for protein solubilization.
Troubleshooting Guide
Problem: Significant Loss of Protein Activity After Solubilization
Possible Cause 1: Detergent Concentration is Too High
While effective for solubilization, high concentrations of Fos-Choline-14 can lead to the denaturation of membrane proteins.[1][2] It is crucial to work above the Critical Micelle Concentration (CMC) to ensure micelle formation for solubilizing the protein, but excessively high concentrations can strip essential lipids and disrupt protein structure.
Solution:
-
Optimize Detergent Concentration: Start with a concentration of 2.5x the CMC of Fos-Choline-14 and perform a systematic dilution series to find the lowest concentration that maintains solubility without compromising activity.[3]
-
Monitor Activity at Each Step: Assay for protein function at every stage of the purification process to pinpoint where the activity is being lost.
Possible Cause 2: Delipidation and Disruption of Protein-Lipid Interactions
Fos-Choline detergents can be very efficient at solubilization, which can sometimes lead to the removal of essential lipids (delipidation) that are critical for maintaining the protein's native conformation and function.[1] The loss of these specific lipid interactions can severely impact protein stability.[1]
Solution:
-
Lipid Supplementation: Supplement the solubilization and purification buffers with lipids or cholesterol analogs, such as cholesteryl hemisuccinate (CHS), which can help stabilize the protein.[4]
-
Use Milder Extraction Conditions: Consider shorter incubation times or lower temperatures during the initial solubilization step to minimize the stripping of native lipids.
Possible Cause 3: Inherent Destabilizing Effects of Fos-Choline Detergents
Some studies suggest that fos-choline detergents, while excellent for solubilization, may have inherent destabilizing or denaturing effects on certain membrane proteins, leading to partially folded or unfolded states.[1][2][5]
Solution:
-
Detergent Screening: Perform a screening of various detergents with different properties (e.g., non-ionic, zwitterionic with different head groups or tail lengths) to identify one that better preserves your protein's function.[1][4]
-
Detergent Exchange: After initial solubilization with Fos-Choline-14, you can attempt to exchange it for a gentler detergent (e.g., DDM, LMNG) during subsequent purification steps.[6]
Problem: Protein Aggregation During or After Purification
Possible Cause 1: Suboptimal Buffer Conditions
The pH, ionic strength, and presence of additives in your buffers can significantly influence protein stability and solubility in a detergent-micelle environment.
Solution:
-
Buffer Optimization: Screen a range of pH values and salt concentrations (e.g., NaCl, KCl) to find the optimal conditions for your protein.[3]
-
Include Additives: Incorporate stabilizing additives such as glycerol (B35011) (5-20%), sugars, or specific ions (e.g., Mg2+, Ca2+) into your buffers.
Possible Cause 2: Detergent Concentration Falls Below the CMC
If the detergent concentration drops below the CMC during purification steps like dialysis or chromatography, the micelles will dissociate, leading to protein aggregation and precipitation.
Solution:
-
Maintain Detergent Concentration: Ensure that all buffers used throughout the purification process contain Fos-Choline-14 at a concentration above its CMC.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of Fos-Choline-14 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[7][8] For Fos-Choline-14, the CMC is approximately 0.12 mM (0.0046%).[9] It is a critical parameter because solubilization of membrane proteins requires the formation of these micelles to create a lipid-like environment in the aqueous solution. Working above the CMC is essential to keep the protein soluble and stable.
Q2: How does the alkyl chain length of Fos-Choline detergents affect protein stability?
Generally, detergents with longer alkyl chains, like Fos-Choline-14, have lower CMCs and are often considered gentler than their shorter-chain counterparts (e.g., Fos-Choline-12).[3] This is because the lower CMC means less free detergent monomer is present in the solution, which can be denaturing. For example, in one study, GTP-exchange activity of a protein was inhibited by Fos-Choline-12 (CMC = 1.5 mM) but not by Fos-Choline-14 (CMC = 0.15 mM).[3]
Q3: Can I use Fos-Choline-14 for all types of membrane proteins?
While Fos-Choline-14 has been successfully used to solubilize and purify various membrane proteins, including GPCRs, no single detergent is universally optimal.[10][11] The effectiveness of a detergent is highly protein-dependent.[6] Some proteins may be destabilized by the zwitterionic nature of fos-cholines.[4] Therefore, it is often necessary to screen a panel of detergents to find the best one for your specific protein of interest.[1]
Q4: How can I remove Fos-Choline-14 after solubilization if it's interfering with downstream applications?
Detergent removal can be achieved through several methods:
-
Dialysis or Diafiltration: This is effective for detergents with a high CMC, but can be slow for detergents like Fos-Choline-14 with a low CMC.
-
Hydrophobic Adsorption Chromatography: Resins like Bio-Beads can be used to selectively bind and remove detergent molecules.
-
Affinity Chromatography: If your protein is tagged, you can bind it to an affinity column, wash extensively with a buffer lacking detergent (or with a different detergent), and then elute the protein. A gradual decrease in the concentration of the initial detergent can also be effective.[3]
Q5: What biophysical methods can I use to assess the stability and integrity of my protein in Fos-Choline-14?
Several techniques can be employed to characterize your protein in a detergent solution:[12]
-
Size Exclusion Chromatography (SEC): To check for aggregation and monodispersity.
-
Dynamic Light Scattering (DLS): To determine the size of the protein-detergent complex and assess for aggregation.[13]
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the protein and check for unfolding.
-
Differential Scanning Fluorimetry (DSF) or NanoDSF: To measure the thermal stability of the protein in different detergent conditions.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural and dynamic information.[14]
Data Presentation
Table 1: Properties of this compound (Fos-Choline-14)
| Property | Value | Reference |
| Chemical Formula | C19H42NO4P | [9] |
| Molecular Weight | 379.5 g/mol | [9] |
| CMC in H2O | ~0.12 mM (0.0046%) | [9] |
| Aggregation Number | ~108 | [9] |
| Micelle Size | ~47 kDa | [9] |
Table 2: Comparison of Fos-Choline Detergents with Different Alkyl Chain Lengths
| Detergent | CMC (mM) | Observations on Protein Activity | Reference |
| Fos-Choline-12 | 1.5 | Inhibited GTP-exchange in GαSβγ | [3] |
| Fos-Choline-14 | 0.15 | Preserved GTP-exchange in GαSβγ | [3] |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol is adapted from established methods for screening detergent solubilization.[3]
-
Membrane Preparation: Isolate cell membranes containing your protein of interest using standard protocols (e.g., dounce homogenization followed by ultracentrifugation).
-
Aliquoting: Resuspend the membrane pellet in a base buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol) and aliquot into several microcentrifuge tubes.[3]
-
Detergent Addition: To each tube, add Fos-Choline-14 to a final concentration of 2.5x its CMC (approximately 0.3 mM). As controls, use other detergents from a screening kit.[3]
-
Solubilization: Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the insoluble material.
-
Analysis: Carefully collect the supernatant (the solubilized fraction) and analyze the protein of interest by SDS-PAGE and Western Blot to determine the solubilization efficiency. Also, perform an activity assay on the solubilized fraction.
Protocol 2: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)
This protocol provides a general workflow for assessing the thermal stability of a membrane protein in different detergent environments.[1][2]
-
Protein Preparation: Purify your protein of interest in its initial solubilization buffer (e.g., containing Fos-Choline-14).
-
Detergent Exchange/Dilution: Dilute the purified protein into a series of buffers, each containing a different detergent from a screening panel (including a Fos-Choline-14 control) at a concentration above its CMC.
-
DSF Experiment Setup: In a suitable plate for your DSF instrument, mix the protein-detergent samples with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Place the plate in the DSF instrument and apply a thermal ramp (e.g., from 20°C to 95°C). The instrument will monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition observed in the fluorescence curve. A higher Tm indicates greater protein stability in that particular detergent.
Visualizations
Caption: Experimental workflow for solubilizing a membrane protein using Fos-Choline-14.
Caption: Troubleshooting logic for addressing loss of protein function.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. Anatrace.com [anatrace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selection of Biophysical Methods for Characterisation of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Concentrated Tetradecylphosphocholine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the high viscosity of concentrated Tetradecylphosphocholine (also known as Fos-Choline-14) solutions.
Frequently Asked Questions (FAQs)
Q1: Why do concentrated this compound solutions become highly viscous?
A1: this compound is a zwitterionic surfactant that self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC) of approximately 0.12 mM.[1] As the concentration increases, these micelles can transition from small, spherical structures to larger, elongated or worm-like micelles. These elongated structures can entangle, forming a network that significantly increases the solution's viscosity. This behavior is characteristic of many surfactant solutions and is a primary contributor to the handling challenges at high concentrations.
Q2: What are the main factors influencing the viscosity of this compound solutions?
A2: The primary factors affecting the viscosity of this compound solutions are:
-
Concentration: Viscosity generally increases exponentially with concentration above the CMC as micellar structures grow and interact.
-
Temperature: For most surfactant solutions, viscosity decreases as temperature increases. Heating a solution can help to reduce its viscosity, making it easier to handle. However, the stability of the target molecule (e.g., protein) must be considered.
-
Additives: The presence of salts and other excipients can either increase or decrease viscosity by altering micelle formation and interactions. The specific effect depends on the nature of the additive.
Q3: Are there any chemical additives that can reduce the viscosity of my this compound solution?
A3: Yes, certain additives can modulate the viscosity of surfactant solutions. For some concentrated surfactant systems, the addition of linear-chain alcohols or propylene (B89431) glycol can lead to a reduction in viscosity by altering the micellar structure.[2] However, the compatibility of these additives with your specific experimental system and downstream applications must be carefully evaluated. It is recommended to perform small-scale pilot tests to assess the impact of any additive on both viscosity and experimental outcomes.
Quantitative Data on Viscosity
For practical purposes, it is recommended that viscosity be measured empirically for the specific concentrations and buffer conditions used in your experiments.
Troubleshooting Guide
Issue 1: Inaccurate Pipetting and Volume Dispensing
-
Question: I am experiencing difficulty in accurately pipetting my concentrated this compound solution. The volumes dispensed are inconsistent. What can I do?
-
Answer: High viscosity can lead to significant errors in pipetting with standard air-displacement pipettes. Here are several techniques to improve accuracy:
-
Reverse Pipetting: Aspirate more liquid than needed, and then dispense the desired volume. The excess liquid remains in the tip, which helps to ensure the correct volume is delivered.
-
Use Wide-Bore Pipette Tips: Tips with a larger opening reduce the shear forces on the liquid, making it easier to aspirate and dispense viscous solutions.
-
Slow Aspiration and Dispensing: Reduce the speed of both aspiration and dispensing to allow the viscous liquid sufficient time to move. A dispense speed as low as 5 µl/s may be necessary for highly viscous solutions.[3]
-
Implement a Dispense Delay: After dispensing, a delay of 200 ms (B15284909) to 1000 ms can allow the remainder of the liquid to exit the tip.[3]
-
Positive-Displacement Pipettes: These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion that can be compressed by viscous fluids, leading to more accurate dispensing.
-
Issue 2: Difficulty in Mixing and Achieving a Homogeneous Solution
-
Question: My concentrated this compound solution is difficult to mix, and I suspect it is not homogeneous. How can I ensure proper mixing?
-
Answer: Achieving a homogeneous solution is critical for reproducible results. Consider the following approaches:
-
Mechanical Stirring: Use a magnetic stirrer or overhead stirrer for an extended period. For very viscous solutions, a more powerful mechanical stirrer may be required.
-
Gentle Heating: Warming the solution on a hot plate or in a water bath can significantly reduce viscosity and facilitate mixing.[4] Always ensure the temperature is compatible with the stability of your sample.
-
Vortexing: For smaller volumes, gentle vortexing can be effective. Avoid vigorous vortexing that could introduce air bubbles.
-
Sonication: A brief sonication in a bath sonicator can help to break up aggregates and ensure homogeneity. Again, be mindful of the potential impact on your sample's integrity.
-
Issue 3: High Back-Pressure During Chromatography
-
Question: When I try to purify my protein solubilized in concentrated this compound, I observe high back-pressure on my chromatography column. What could be the cause and how can I fix it?
-
Answer: High viscosity of the sample is a common cause of increased back-pressure. Here’s how to troubleshoot this issue:
-
Dilute the Sample: The most straightforward solution is to dilute your sample with the running buffer before loading it onto the column.[5]
-
Reduce the Flow Rate: Lowering the flow rate during sample application will reduce the back-pressure.[5]
-
Optimize Detergent Concentration: Use the lowest concentration of this compound that maintains protein solubility and stability. This may require some optimization experiments.
-
Check for Precipitated Protein: High detergent concentrations can sometimes lead to protein precipitation, which can clog the column. Ensure your sample is clear and free of precipitates before loading.
-
Experimental Protocols
Protocol: Solubilization of Membrane Proteins Using this compound
This protocol provides a general workflow for the solubilization of membrane proteins from E. coli cell pellets. Optimization will be required for specific proteins.
Materials:
-
E. coli cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
-
Protease inhibitors
-
DNase I
-
This compound (Fos-Choline-14) stock solution (e.g., 10% w/v)
-
Homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. A common ratio is 5 mL of buffer per gram of cell paste.
-
Add DNase I to a final concentration of ~5 µg/mL to reduce viscosity from released DNA.
-
Lyse the cells using a French press, sonication, or other appropriate method on ice.
-
-
Membrane Isolation:
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and inclusion bodies.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.
-
-
Detergent Solubilization:
-
Determine the total protein concentration of the membrane suspension.
-
Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (typically 1-2% w/v, but this may require optimization).
-
Incubate the mixture at 4°C for 1-2 hours with gentle rotation to allow for solubilization.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream purification steps.
-
Visualizations
Caption: Workflow for membrane protein solubilization.
Caption: Troubleshooting inaccurate pipetting.
References
Technical Support Center: Optimizing Membrane Protein Extraction with Tetradecylphosphocholine (Fos-Choline-14)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, for the extraction of membrane proteins. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for membrane protein extraction with this compound (TDPC)?
For initial experiments, it is highly recommended to perform the entire extraction procedure at 4°C (on ice) .[1][2] This is a standard practice for membrane protein purification to minimize the risk of proteolytic degradation and to maintain the structural integrity of the target protein.[3] Many membrane proteins are unstable once extracted from their native lipid environment, and low temperatures can help mitigate this instability.[4]
Q2: Why is a low temperature generally preferred for membrane protein extraction?
Low temperatures are favored for two primary reasons:
-
Reduced Protease Activity: Cell lysates contain proteases that can degrade the target protein. Keeping the extraction process at a low temperature significantly reduces the activity of these enzymes. The use of a protease inhibitor cocktail in all buffers is also essential.[3]
-
Enhanced Protein Stability: Membrane proteins are often thermodynamically unstable when removed from the lipid bilayer.[4] Detergents, including Fos-Cholines, can sometimes be harsh and contribute to destabilization or denaturation.[5] Low temperatures help to preserve the native conformation of the protein.
Q3: Can increasing the temperature improve the extraction efficiency of TDPC?
While the default is low temperature, in some cases, a modest increase in temperature may improve extraction efficiency.[3][6] This is because increased thermal energy can enhance the disruption of the cell membrane by the detergent. However, any potential increase in yield must be carefully balanced against the risk of protein denaturation and loss of function.[3] If you are experiencing low yields at 4°C, a systematic temperature optimization screen is recommended.
Q4: What are the signs of protein denaturation or instability when using TDPC at different temperatures?
Signs that your protein may be denaturing or becoming unstable during extraction include:
-
Precipitation: The formation of a visible precipitate after solubilization and centrifugation is a clear indicator of protein aggregation, which is often a consequence of denaturation.[3]
-
Loss of Activity: For enzymes, receptors, or channels, a functional assay is the most definitive way to assess whether the protein has retained its native conformation. A decrease or complete loss of activity suggests denaturation.
-
Smearing or Aggregates on SDS-PAGE: Denatured proteins may not run as sharp bands on a gel and can appear as smears or high-molecular-weight aggregates.
-
Inconsistent Purification Behavior: If the protein behaves erratically during subsequent chromatography steps (e.g., inconsistent elution profiles), it could be a sign of instability.
Q5: How does TDPC compare to other Fos-Choline detergents?
The choice of Fos-Choline detergent is often empirical and protein-dependent.[3] The primary difference between them is the length of their alkyl chain, which influences their properties such as the Critical Micelle Concentration (CMC) and micelle size. Generally, longer alkyl chains lead to a lower CMC. It is often beneficial to screen a few different Fos-Choline detergents to find the one that offers the best balance of solubilization efficiency and protein stability for your specific target.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis. | Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) before adding TDPC.[3] |
| Suboptimal TDPC concentration. | Perform a detergent titration to find the optimal concentration. Start with a concentration well above the CMC.[3] | |
| Insufficient incubation time or temperature. | Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours). If the protein is stable, consider a slightly higher temperature (e.g., room temperature), but monitor for signs of denaturation.[3] | |
| The protein is insoluble in TDPC. | Screen other detergents from the Fos-Choline family or other classes of zwitterionic or non-ionic detergents.[3] | |
| Protein Precipitation after Solubilization | TDPC concentration is below the CMC. | Ensure the detergent concentration in all subsequent buffers is maintained above its CMC.[3] |
| The protein is unstable in TDPC. | Add stabilizing agents to your buffers, such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors.[3] | |
| Buffer conditions (pH, ionic strength) are not optimal. | Optimize the pH and salt concentration of your buffers. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[3] | |
| Proteolysis leading to aggregation. | Ensure a fresh protease inhibitor cocktail is added to all of your buffers.[3] | |
| Protein is Inactive after Extraction | The detergent is too harsh and has denatured the protein. | Switch to a milder zwitterionic detergent or a non-ionic detergent. Consider adding stabilizing lipids to the extraction buffer. |
| Essential lipids or co-factors have been stripped away. | Supplement the solubilization and purification buffers with lipids that are known to be important for your protein's function. |
Data Presentation
Table 1: Properties of Common Fos-Choline Detergents
This table provides a comparison of the physical properties of various Fos-Choline detergents, which can be useful when screening for the optimal detergent for your specific membrane protein.
| Detergent | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CMC (mM) |
| Fos-Choline-10 | C15H34NO4P | 323.41 | 11 - 13 | |
| Fos-Choline-11 | C16H36NO4P | 337.44 | 3.5 - 4.1 | |
| Fos-Choline-12 | DPC | C17H38NO4P | 351.46 | 1.1 - 1.5 |
| Fos-Choline-14 | TDPC | C19H42NO4P | 379.52 | 0.11 - 0.15 |
Data compiled from various sources. CMC values can vary slightly depending on buffer conditions (e.g., ionic strength, pH).
Table 2: Example of Thermal Stability of a Membrane Protein in Different Detergents
The melting temperature (Tm) is a measure of protein stability. The following data for a model membrane protein illustrates how detergent choice can significantly impact thermal stability. A higher Tm indicates greater stability.
| Detergent | Calculated Melting Temperature (Tm) in °C |
| n-Dodecyl β-d-maltoside (DDM) | 45.7 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 |
| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4 |
| n-Octyl-β-d-Glucoside (OG) | 32.2 |
| Dodecyl Octaethylene Glycol Ether (C12E8) | 34.3 |
This data is illustrative and shows the thermal stability of a membrane protein using a thiol-specific fluorochrome dye assay.[9] The absolute Tm values are specific to the protein and the assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Extraction with TDPC at 4°C
-
Cell Lysis:
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail.
-
Disrupt the cells on ice using an appropriate method (e.g., sonication, French press, or dounce homogenization).
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant containing the cytosolic fraction.[2]
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a protease inhibitor cocktail and the desired concentration of TDPC (typically 1-2% w/v).
-
Incubate at 4°C for 1-2 hours with gentle agitation (e.g., on a rocker or rotator).
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[2]
-
Carefully collect the supernatant, which contains the solubilized membrane protein. This fraction is now ready for downstream purification.
-
Protocol 2: Temperature Screening for Optimal Extraction with TDPC
This protocol is designed to identify the optimal temperature for solubilizing your target membrane protein if the standard 4°C protocol is not satisfactory.
-
Preparation:
-
Prepare identical membrane pellets as described in Protocol 1, Step 1.
-
Prepare aliquots of solubilization buffer containing TDPC and a protease inhibitor cocktail.
-
-
Temperature Incubation:
-
Resuspend each membrane pellet in an equal volume of the solubilization buffer.
-
Incubate individual samples at a range of different temperatures for a fixed period (e.g., 1 hour). A suggested temperature range to screen is: 4°C, 10°C, room temperature (~22°C), and 30°C.
-
-
Analysis:
-
After incubation, clarify each sample by centrifugation at 100,000 x g for 1 hour at 4°C.
-
Analyze the supernatant from each temperature point by SDS-PAGE and Western blot to determine the amount of solubilized target protein.
-
If possible, perform a functional assay on a small aliquot of the supernatant from each temperature to assess the activity of the extracted protein.
-
-
Optimization:
-
Select the temperature that provides the best balance between extraction yield and protein activity/stability.
-
Visualizations
Caption: Standard workflow for membrane protein extraction with TDPC.
Caption: Decision-making flowchart for temperature optimization.
References
- 1. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic stability of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Tetradecylphosphocholine vs. Dodecylphosphocholine: A Comparative Guide for NMR Studies of GPCRs
For researchers, scientists, and drug development professionals engaged in the structural analysis of G protein-coupled receptors (GPCRs) by Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of detergent is a critical determinant of experimental success. Among the zwitterionic detergents frequently employed, dodecylphosphocholine (B1670865) (DPC) is a well-established standard. However, its longer-chain counterpart, tetradecylphosphocholine (TDPC), presents an alternative with distinct properties. This guide provides an objective comparison of TDPC and DPC, supported by physicochemical data and generalized experimental protocols, to aid in the selection of the optimal detergent for your GPCR target.
The stability and functional integrity of a GPCR in a detergent micelle are paramount for obtaining high-resolution NMR spectra that accurately reflect the receptor's native conformation and dynamics. The alkyl chain length of the detergent is a key factor influencing the size and morphology of the micelle, which in turn affects how it accommodates the transmembrane domains of the GPCR. While DPC, with its 12-carbon (C12) alkyl chain, has been extensively used for NMR studies of membrane proteins, including GPCR fragments, TDPC with its 14-carbon (C14) chain offers a potentially more lipid-bilayer-like environment due to its lower critical micelle concentration (CMC) and larger aggregation number.
Physicochemical Properties: A Head-to-Head Comparison
The choice between TDPC and DPC can be guided by their fundamental physicochemical properties, which dictate their behavior in solution and their interaction with membrane proteins.
| Property | This compound (TDPC) | Dodecylphosphocholine (DPC) | Significance for GPCR NMR |
| Alkyl Chain Length | 14 carbons | 12 carbons | Longer chain length generally leads to a more hydrophobic and thicker micelle core, which may better accommodate the transmembrane helices of GPCRs. |
| Critical Micelle Concentration (CMC) | ~0.1 mM | ~1.1 - 1.5 mM[1] | A lower CMC indicates greater stability of the micelles upon dilution, which can be advantageous during purification and sample preparation. |
| Aggregation Number | ~80 | ~50 - 56 | A higher aggregation number results in larger micelles, which may provide a more native-like environment for larger, multi-domain proteins like GPCRs. |
| Micelle Molecular Weight | ~28 kDa | ~18 kDa | The size of the protein-detergent complex is a critical factor for solution NMR, with larger complexes leading to broader lines. However, the overall tumbling of the complex is also influenced by the detergent's properties. |
Experimental Considerations: Impact on GPCR Stability and NMR Spectra
While direct comparative studies on a wide range of GPCRs are limited, the differing properties of TDPC and DPC suggest several key considerations for experimental design:
-
GPCR Stability: The longer alkyl chain of TDPC may offer enhanced stability for some GPCRs by providing a more comprehensive hydrophobic shield for the transmembrane domains. This can be particularly beneficial for receptors prone to denaturation in harsher detergents. However, the optimal detergent is highly protein-dependent, and empirical screening is always recommended.
-
NMR Spectral Quality: The size of the protein-detergent complex is a crucial factor in solution NMR. While TDPC forms larger micelles, the overall tumbling rate of the complex, which dictates spectral line widths, is also influenced by the viscosity of the solution and the specific interactions between the protein and the detergent. For some GPCRs, the potentially more stable environment provided by TDPC may outweigh the effects of a slightly larger micelle, leading to improved spectral resolution.
-
Detergent Exchange and Reconstitution: The lower CMC of TDPC means that it will be more difficult to remove by dialysis compared to DPC. This is an important consideration for reconstitution experiments into lipid bilayers or nanodiscs.
Experimental Protocols
The following are generalized protocols for the solubilization, purification, and preparation of GPCR samples for NMR spectroscopy using either TDPC or DPC. Note that specific concentrations and incubation times will need to be optimized for each specific GPCR.
I. GPCR Solubilization and Purification
This workflow outlines the key steps from cell membrane preparation to purified GPCR in a detergent of choice.
Caption: Workflow for GPCR purification for NMR studies.
Methodology:
-
Membrane Preparation:
-
Express the GPCR of interest in a suitable expression system (e.g., insect cells or mammalian cells).
-
Harvest the cells and prepare a crude membrane fraction by cell lysis followed by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing either TDPC or DPC at a concentration significantly above its CMC (typically 1-2% w/v). The buffer should also contain appropriate salts (e.g., 150 mM NaCl), a buffering agent (e.g., 20 mM HEPES pH 7.5), and protease inhibitors.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Purification:
-
Apply the solubilized supernatant to an affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the resin extensively with a buffer containing a lower concentration of the chosen detergent (e.g., 2-3 times the CMC) to remove non-specifically bound proteins.
-
Elute the GPCR from the resin.
-
Further purify and exchange the buffer to the final NMR buffer using size exclusion chromatography (SEC). The NMR buffer should contain the same detergent at a concentration above its CMC.
-
-
Quality Control:
-
Assess the purity and integrity of the GPCR by SDS-PAGE and Western blotting.
-
Confirm the functional integrity of the purified receptor using a ligand binding assay.
-
II. NMR Sample Preparation
Caption: Workflow for preparing a GPCR sample for NMR spectroscopy.
Methodology:
-
Concentration: Concentrate the purified GPCR sample to a final concentration suitable for NMR spectroscopy (typically 0.1 - 0.5 mM) using an appropriate centrifugal concentrator.
-
Buffer Exchange: Ensure the final buffer is the desired NMR buffer, typically containing 90% H₂O/10% D₂O or 100% D₂O, the appropriate concentration of TDPC or DPC, salts, and a buffering agent.
-
Ligand Addition: If studying a receptor-ligand complex, add the ligand of interest to the concentrated GPCR sample.
-
NMR Tube Preparation: Transfer the final sample to an NMR tube for data acquisition.
Conclusion
The choice between TDPC and DPC for NMR studies of GPCRs is not straightforward and depends heavily on the specific properties of the target receptor. DPC is a well-characterized and widely used detergent that is effective for many membrane proteins. TDPC, with its longer alkyl chain, offers a potentially more native-like and stable environment, which may be advantageous for particularly labile GPCRs or for studies where mimicking the lipid bilayer is crucial.
Ultimately, the optimal detergent must be determined empirically. Screening a range of detergents, including both DPC and TDPC, is the most reliable approach to identify the conditions that yield a stable, functional GPCR sample amenable to high-resolution NMR spectroscopy. This guide provides the foundational knowledge and a starting point for these critical experimental optimizations.
References
comparative analysis of Tetradecylphosphocholine and Lauryl Maltose Neopentyl Glycol (LMNG) for GPCR stability
For Researchers, Scientists, and Drug Development Professionals
The stabilization of G-protein coupled receptors (GPCRs) following their extraction from the native cell membrane is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount in maintaining the conformational integrity and activity of these notoriously unstable proteins. This guide provides a comparative analysis of two commonly used detergents, Tetradecylphosphocholine (TDPC), also known as fos-choline-14, and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), for the stabilization of GPCRs.
Executive Summary
Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a superior detergent for the stabilization of a wide range of GPCRs, consistently demonstrating the ability to confer higher thermostability compared to traditional detergents like dodecyl maltoside (DDM) and other novel amphiphiles.[1][2] Its unique branched structure with two hydrophilic maltose headgroups and two hydrophobic tails allows for a more effective packing around the transmembrane domains of the receptor, reducing protein dynamics and preventing denaturation.[1][2][3]
This compound (TDPC), a member of the fos-choline family, is recognized for its high efficiency in solubilizing membrane proteins, including GPCRs.[4][5] While highly effective for extraction, evidence suggests that fos-choline detergents may be less adept at long-term stabilization and can, in some cases, have a destabilizing effect on the folded structure of membrane proteins compared to maltoside-based detergents.[6]
This guide presents available quantitative data, detailed experimental protocols for GPCR stabilization and analysis, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in selecting the optimal detergent for their specific GPCR target.
Data Presentation
Table 1: Physicochemical Properties of TDPC and LMNG
| Property | This compound (TDPC / Fos-Choline-14) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Zwitterionic with a phosphocholine (B91661) headgroup and a C14 alkyl chain | Non-ionic with two maltose headgroups and two C12 alkyl chains linked by a neopentyl glycol core |
| Molecular Weight | ~407.6 g/mol | ~1069.3 g/mol |
| Critical Micelle Concentration (CMC) | ~0.15 mM[5] | ~0.01 mM |
Table 2: Comparative Thermostability of GPCRs in Different Detergents
The following table summarizes apparent melting temperature (Tm) values obtained from thermostability assays of different GPCRs in various detergents. Higher Tm values indicate greater protein stability.
| GPCR | Detergent | Apparent Melting Temperature (Tm) in °C | Reference |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | LMNG | 44.2 ± 0.2 | [1] |
| DMNG | 33.9 ± 0.2 | [1] | |
| OGNG | 24.2 ± 0.6 | [1] | |
| Wild-type Adenosine A2A Receptor | LMNG | Reported to be 11°C more stable than in DDM | [2] |
| Thermostabilized Neurotensin Receptor 1 (enNTS1) | LMNG | 74.4 ± 0.4 (apo); 76.5 ± 0.3 (ligand-bound) | [7] |
| DDM | 57.7 ± 0.4 (apo); 64.9 ± 0.2 (ligand-bound) | [7] | |
| DM | 35.9 ± 0.2 (apo); 50.8 ± 0.2 (ligand-bound) | [7] | |
| β2-Adrenergic Receptor (β2AR) | LMNG | 41.3 ± 0.6 (unliganded); 45.6 ± 0.6 (ligand-bound) | [8] |
| DDM | 36.0 ± 0.3 (unliganded); 38.3 ± 0.3 (ligand-bound) | [8] | |
| DDM + CHS | 37.8 ± 0.6 (unliganded); 42.8 ± 0.2 (ligand-bound) | [8] |
Note: Direct side-by-side quantitative thermostability data for a GPCR in both TDPC and LMNG from a single study is limited in the publicly available literature. The data presented for fos-choline detergents often focuses on their solubilization efficiency.
Experimental Protocols
Expression of GPCRs in Spodoptera frugiperda (Sf9) Insect Cells
This protocol describes a general method for the expression of a target GPCR using the baculovirus expression vector system in Sf9 cells.[2][9]
Materials:
-
Sf9 cells
-
Sf-900™ II SFM (serum-free medium)
-
Recombinant baculovirus encoding the target GPCR
-
Spinner flasks or shaker flasks
-
Incubator at 27°C
Procedure:
-
Maintain Sf9 cells in suspension culture using Sf-900™ II SFM in spinner or shaker flasks at 27°C.
-
Grow cells to a density of 2-3 x 106 cells/mL.
-
Infect the Sf9 cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 1-5.
-
Incubate the infected culture for 48-72 hours at 27°C.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and store at -80°C until needed.
Membrane Preparation and Solubilization of GPCRs
This protocol outlines the preparation of crude cell membranes and subsequent solubilization of the target GPCR.[5][8][10]
Materials:
-
Frozen Sf9 cell pellet expressing the target GPCR
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer
-
Ultracentrifuge
-
Solubilization Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail)
-
TDPC or LMNG detergent stock solution (e.g., 10% w/v)
-
Cholesterol hemisuccinate (CHS) stock solution (optional)
Procedure:
-
Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay).
-
Add the desired detergent (TDPC or LMNG) to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be empirically determined but is often around 3:1 (w/w). CHS can be added to a final concentration of 0.1-0.2% (w/v) to enhance stability.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized GPCR.
Purification of GPCRs by Affinity and Size-Exclusion Chromatography
This protocol describes a two-step purification process for a His-tagged GPCR.[5][11][12]
Materials:
-
Solubilized GPCR sample
-
Ni-NTA affinity resin
-
Wash Buffer (Solubilization Buffer with 0.1% TDPC or 0.01% LMNG and 20 mM imidazole)
-
Elution Buffer (Solubilization Buffer with 0.1% TDPC or 0.01% LMNG and 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% TDPC or 0.01% LMNG)
Procedure:
-
Incubate the solubilized GPCR sample with equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound GPCR with 3-5 column volumes of Elution Buffer.
-
Concentrate the eluted sample using an appropriate centrifugal filter device.
-
Inject the concentrated sample onto a SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric GPCR peak.
-
Assess the purity of the final sample by SDS-PAGE.
Thermostability Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the apparent melting temperature (Tm) of a purified GPCR using CD spectroscopy.[11][12]
Materials:
-
Purified GPCR in SEC buffer
-
Circular dichroism spectropolarimeter with a Peltier temperature controller
-
Quartz cuvette (1 mm path length)
Procedure:
-
Prepare a sample of the purified GPCR at a concentration of 0.1-0.5 mg/mL.
-
Record a far-UV CD spectrum at 20°C to ensure the protein is folded.
-
Set the wavelength to monitor the change in ellipticity, typically 222 nm for α-helical proteins.
-
Set the temperature range for the thermal melt, for example, from 20°C to 90°C.
-
Set the temperature ramp rate, typically 1-2°C per minute.
-
Record the ellipticity at 222 nm as a function of temperature.
-
Plot the ellipticity versus temperature. The data should resemble a sigmoidal curve.
-
The Tm is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
Mandatory Visualization
Caption: Simplified Gαq-protein coupled receptor signaling pathway.
Caption: GPCR desensitization and β-arrestin-mediated signaling.
Caption: General experimental workflow for GPCR stabilization and analysis.
References
- 1. Simple screening method for improving membrane protein thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltose–neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Purification and identification of G protein-coupled receptor protein complexes under native conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 11. diva-portal.org [diva-portal.org]
- 12. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tetradecylphosphocholine vs. DDM for Transporter Extraction Efficiency
For researchers, scientists, and drug development professionals navigating the critical choice of detergents for membrane transporter purification, this guide provides an objective comparison of Tetradecylphosphocholine (fos-choline-14) and n-dodecyl-β-D-maltoside (DDM).
The successful extraction of membrane transporters from the lipid bilayer is a pivotal first step in their structural and functional characterization. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its native conformation and activity. This compound, a zwitterionic surfactant, and DDM, a non-ionic detergent, are both commonly employed in this process. This guide delves into their respective properties and performance, supported by experimental context and protocols, to aid in the selection of the optimal detergent for your specific transporter of interest.
Quantitative Data Summary
| Property | This compound (fos-choline-14) | n-dodecyl-β-D-maltoside (DDM) |
| Detergent Class | Zwitterionic | Non-ionic |
| Molecular Weight | 379.5 g/mol [1] | 510.6 g/mol [2] |
| Critical Micelle Concentration (CMC) | ~0.12 mM[1][3] | ~0.17 mM[4] |
| Solubilization Efficiency | Generally considered a very efficient and strong solubilizer.[5] | A mild and effective solubilizer, widely used for a variety of membrane proteins.[4][6][7] |
| Protein Stability | Can be denaturing for some proteins despite high solubilization efficiency.[5] | Known for its ability to maintain the structural integrity and activity of many membrane proteins.[8] |
| Common Applications | Used in the solubilization and purification of G protein-coupled receptors (GPCRs) and other membrane proteins.[1][9] | A standard and versatile detergent for the extraction, purification, and crystallization of membrane proteins, including transporters.[4][7] |
Experimental Protocols
To empirically determine the optimal detergent for a specific transporter, a systematic screening of various detergents is recommended. Below is a detailed methodology for comparing the extraction efficiency of this compound and DDM.
Protocol: Comparative Detergent Extraction of a Target Transporter
1. Membrane Preparation: a. Culture cells expressing the target transporter and harvest by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors). c. Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization). d. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).[10] f. Resuspend the membrane pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and determine the total protein concentration (e.g., using a BCA assay).
2. Detergent Solubilization: a. Aliquot equal amounts of the membrane preparation into separate tubes. b. Prepare solubilization buffers containing either this compound or DDM at a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) in a base buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). c. Add the respective solubilization buffers to the membrane aliquots to a final protein concentration of 5-10 mg/mL. d. Incubate the mixtures with gentle agitation for 1-2 hours at 4°C.[10]
3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the detergent-treated samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized membrane material.[10] b. Carefully collect the supernatant, which contains the solubilized membrane proteins.
4. Quantification of Extraction Efficiency: a. Determine the protein concentration of the supernatant (solubilized fraction) for each detergent and concentration using a protein assay compatible with detergents. b. The extraction efficiency can be calculated as: Efficiency (%) = (Total protein in solubilized fraction / Total protein in initial membrane fraction) x 100 c. Analyze the solubilized fractions by SDS-PAGE and Western blotting with an antibody against the target transporter to specifically assess the extraction of the protein of interest. Densitometry can be used for semi-quantitative comparison.
5. Assessment of Protein Integrity and Function (Optional but Recommended): a. Analyze the solubilized transporter for monodispersity using size-exclusion chromatography (SEC). b. If a functional assay is available (e.g., ligand binding or ATPase activity), assess the activity of the transporter in the solubilized fractions to determine the extent to which each detergent preserves its native function.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of transporters, the following diagrams are provided.
Caption: Experimental workflow for comparing the extraction efficiency of DDM and Fos-choline-14.
Many transporters, such as the well-studied P-glycoprotein (ABCB1), are regulated by complex signaling pathways. Understanding these pathways can be crucial for studies on transporter expression and function.
Caption: Signaling pathways influencing the expression of the ABCB1 transporter (P-glycoprotein).[11][12]
Concluding Remarks
The selection between this compound and DDM for transporter extraction is not a one-size-fits-all decision. DDM is often a prudent first choice due to its mild nature and established track record in preserving protein function.[8] However, for transporters that are particularly difficult to extract, the higher solubilization power of this compound may be necessary, albeit with careful monitoring for potential denaturation.[5] Ultimately, empirical testing through a well-structured detergent screening protocol, as outlined in this guide, is the most reliable approach to identify the optimal conditions for the successful purification and subsequent characterization of your transporter of interest.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-Dodecyl-beta-D-maltoside [chembk.com]
- 7. n-Dodecyl-beta-D-maltoside | 69227-93-6 [chemicalbook.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 11. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
a head-to-head comparison of the Fos-Choline series for membrane protein research
In the intricate world of membrane protein research, the choice of detergent is a critical factor that can dictate the success or failure of an experiment. The Fos-Choline series, a family of zwitterionic detergents, has emerged as a powerful toolkit for scientists aiming to solubilize, stabilize, and purify these challenging proteins for structural and functional studies. This guide provides a head-to-head comparison of the Fos-Choline series, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their detergent selection.
Physicochemical Properties: A Quantitative Overview
The defining characteristic of the Fos-Choline series is its systematic variation in alkyl chain length, which directly influences key properties such as the critical micelle concentration (CMC) and aggregation number. These parameters are crucial for designing effective solubilization and purification strategies. As the alkyl chain length increases, the CMC generally decreases, meaning less detergent is required to form micelles. Conversely, the aggregation number, or the number of detergent molecules in a single micelle, tends to increase with longer alkyl chains, resulting in larger micelles.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number (in H₂O) |
| Fos-Choline-8 | n-Octylphosphocholine | 295.4 | ~114 | Not Available |
| Fos-Choline-9 | n-Nonylphosphocholine | 309.4 | 39.5 | Not Available |
| Fos-Choline-10 | n-Decylphosphocholine | 323.4 | ~11[1] | ~24[1] |
| Fos-Choline-11 | n-Undecylphosphocholine | 337.4 | 1.85 | Not Available |
| Fos-Choline-12 | n-Dodecylphosphocholine | 351.5 | ~1.5 | ~54 |
| Fos-Choline-13 | n-Tridecylphosphocholine | 365.5 | ~0.75 | ~87 |
| Fos-Choline-14 | n-Tetradecylphosphocholine | 379.5 | ~0.12 | ~108 |
| Fos-Choline-15 | n-Pentadecylphosphocholine | 393.5 | ~0.07 | ~131 |
| Fos-Choline-16 | n-Hexadecylphosphocholine | 407.5 | ~0.013[2][3] | ~178[2] |
Performance in Membrane Protein Research: Experimental Insights
The efficacy of a detergent is ultimately determined by its ability to maintain the native structure and function of the target membrane protein. The Fos-Choline series has been successfully employed in the study of various membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.
Solubilization Efficiency
Studies have shown that the choice of Fos-Choline detergent can significantly impact solubilization efficiency. For instance, in the refolding of the E. coli outer membrane protein OmpX, the Fos-choline series with hydrophobic chain lengths of 10 to 14 carbons were found to be the only candidates that supported almost complete refolding[4]. This suggests that for certain proteins, a "sweet spot" in alkyl chain length exists for optimal solubilization. While longer chain Fos-Cholines are generally more potent in disrupting the membrane due to their lower CMCs, they can also be more denaturing. Conversely, shorter chain variants may be milder but less effective at solubilization.
Protein Stability
Maintaining the stability of a solubilized membrane protein is paramount for subsequent structural and functional characterization. Research indicates that Fos-Choline detergents can have a positive effect in preventing aggregation[5][6]. However, there is also evidence suggesting that some members of the Fos-Choline family may lead to destabilization and unfolding of certain integral membrane proteins[5][6]. For example, while Fos-Choline-12 was capable of producing monodisperse folded samples of a G-protein heterotrimer, the GTP exchange function was impaired[7]. This highlights the importance of empirical testing to identify the optimal Fos-Choline variant that preserves both the structural integrity and biological activity of the protein of interest.
Experimental Protocols
General Membrane Protein Solubilization Protocol
This protocol provides a general framework for the solubilization of membrane proteins using Fos-Choline detergents. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific target protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Isolate the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet to remove soluble proteins.
-
-
Detergent Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing the chosen Fos-Choline detergent at a concentration typically 2-10 times its CMC. The protein concentration is usually in the range of 1-10 mg/mL.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C) with gentle agitation.
-
Remove insoluble material by ultracentrifugation.
-
-
Purification:
-
The solubilized protein in the supernatant can then be purified using standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography. It is essential to include the Fos-Choline detergent in all buffers throughout the purification process at a concentration above its CMC to maintain protein solubility.
-
GPCR Solubilization and Purification
GPCRs represent a major class of drug targets and are notoriously challenging to work with. The following is a more specific protocol for their solubilization.
-
Membrane Preparation: As described in the general protocol.
-
Detergent Screening: It is highly recommended to perform a small-scale screen with a panel of Fos-Choline detergents (e.g., FC-12, FC-14, FC-16) to identify the optimal one for the target GPCR. Solubilization efficiency and, critically, the preservation of ligand-binding activity should be assessed.
-
Solubilization:
-
Resuspend membranes in a buffer containing the selected Fos-Choline detergent, often in the presence of cholesterol analogs like CHS to enhance stability.
-
Incubate with gentle agitation for 2-4 hours at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
-
Affinity Purification:
-
The solubilized GPCR is often purified using an affinity tag (e.g., His-tag, FLAG-tag). The wash and elution buffers must contain the Fos-Choline detergent.
-
-
Size-Exclusion Chromatography:
-
This final step helps to remove aggregates and assess the homogeneity of the purified receptor-detergent complex.
-
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams illustrate a typical GPCR signaling pathway and a general workflow for membrane protein purification.
Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A general experimental workflow for the purification of membrane proteins using detergents.
References
- 1. Anatrace.com [anatrace.com]
- 2. Anatrace.com [anatrace.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Structure and Function after Solubilization with Tetradecylphosphocholine: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional characterization. Tetradecylphosphocholine (TPC), also known as Fos-Choline-14, is a zwitterionic detergent frequently employed for this purpose. This guide provides a comprehensive comparison of TPC with other common detergents, supported by experimental data and detailed protocols for validating the integrity of your protein of interest after extraction from the native membrane environment.
Performance Comparison of Common Detergents for Membrane Protein Solubilization
The choice of detergent is paramount for maintaining the native structure and function of a membrane protein. While TPC is an effective solubilizing agent, its performance can vary depending on the specific protein and the downstream application. The following tables summarize quantitative data from various studies to facilitate an informed decision.
Table 1: Comparison of Detergent Properties
| Detergent | Abbreviation | Type | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) |
| This compound | TPC / FC-14 | Zwitterionic | ~0.15 | ~14 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.17 | ~50 |
| Lauryl Dimethyl Amine Oxide | LDAO | Zwitterionic | ~1-2 | ~18 |
| Octyl-β-D-glucopyranoside | OG | Non-ionic | ~20-25 | ~8 |
| Glyco-diosgenin | GDN | Non-ionic | ~0.016 | ~82 |
Table 2: Impact of Detergents on Protein Stability and Function
| Protein | Detergent | Method | Observation |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | TPC (FC-14) | ATP Binding Assay | Reduced ATP binding compared to DDM and LPG14 after 24 hours. |
| Various Integral Membrane Proteins | Fos-Choline family | nanoDSF & Scattering | Can keep unfolded proteins in solution, potentially masking instability.[1] |
| Human Adenosine A2A Receptor (A2AR) | DDM | Thermostability Assay | Less stable (T~5°C lower) compared to detergent-free SMALP preparations.[2][3] |
| Various Transporters | Maltose-NG family | nanoDSF | Generally stabilizing effect.[4] |
| MdfA | Fos-Choline family | nanoDSF | Lower unfolding temperature (Tm) compared to DDM, indicating destabilization.[4] |
Experimental Protocols for Protein Validation
Following solubilization, a battery of biophysical and biochemical assays is essential to confirm that the protein retains its structural integrity and biological function.
Structural Validation Protocols
1. Nano Differential Scanning Fluorimetry (nanoDSF) for Thermostability
This method measures the thermal stability of a protein by monitoring changes in its intrinsic tryptophan fluorescence upon unfolding.[5][6][7][8][9]
-
Instrumentation: Prometheus NT.48 or similar nanoDSF instrument.
-
Sample Preparation:
-
Prepare the purified, detergent-solubilized protein at a concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing the detergent of interest at a concentration above its CMC.
-
Load 10 µL of the protein solution into high-sensitivity capillaries.
-
-
Data Acquisition:
-
Place the capillaries into the instrument.
-
Set a temperature ramp from 20°C to 95°C with a heating rate of 1°C/minute.
-
Monitor the fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will plot the ratio of fluorescence intensities (F350/F330) as a function of temperature.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the inflection point of this curve. A higher Tm indicates greater thermal stability.
-
2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molecular mass of the protein-detergent complex and assess its homogeneity.[10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a MALS detector and a refractive index (RI) detector.
-
Sample Preparation:
-
Equilibrate a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed buffer containing the detergent of interest at a concentration above its CMC.
-
Inject 50-100 µL of the purified protein sample (0.5-2 mg/mL) onto the column.
-
-
Data Acquisition:
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Collect data from the UV, MALS, and RI detectors simultaneously.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA from Wyatt Technology) to analyze the data.
-
The software will calculate the molar mass of the protein and the detergent micelle across the elution peak. A monodisperse sample will show a uniform molar mass across the peak.
-
3. Circular Dichroism (CD) Spectroscopy for Secondary Structure
CD spectroscopy provides information about the secondary structure (α-helix, β-sheet content) of the protein.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.4, 100 mM NaF). The buffer should have low absorbance in the far-UV region.
-
The detergent concentration should be kept just above the CMC to minimize its contribution to the signal.
-
-
Data Acquisition:
-
Record CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 20°C) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer (including detergent) and subtract it from the protein spectrum.
-
-
Data Analysis:
-
The resulting spectrum, plotted as mean residue ellipticity versus wavelength, can be qualitatively compared to spectra of known protein structures.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
Functional Validation Protocols
1. Ligand Binding Assay for Receptors
For receptors, assessing their ability to bind their specific ligands is a primary functional validation.[11]
-
Method: Radioligand binding assay or fluorescence-based assays.
-
Protocol (Radioligand Binding Example):
-
Incubate a fixed concentration of the solubilized receptor with increasing concentrations of a radiolabeled ligand in a suitable binding buffer (containing detergent) at a specific temperature for a defined period to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
Separate the bound from free radioligand using a method like filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
2. Enzyme Activity Assay
For membrane enzymes, measuring their catalytic activity is the ultimate functional validation.
-
Method: The specific assay will depend on the enzyme's function (e.g., kinase assay, ATPase assay, transporter flux assay).
-
General Protocol (Example for an ATPase):
-
Prepare a reaction mixture containing the solubilized enzyme in a suitable buffer with detergent, the substrate (ATP), and any necessary cofactors (e.g., Mg2+).
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction and measure the amount of product formed (e.g., inorganic phosphate) using a colorimetric assay.
-
-
Data Analysis:
-
Vary the substrate concentration to determine the Michaelis-Menten kinetics (Km and Vmax).
-
Compare the kinetic parameters of the detergent-solubilized enzyme to those of the membrane-bound form or literature values to assess the retention of function.
-
Visualizing Workflows and Concepts
Experimental Workflow for Protein Solubilization and Validation
Caption: Workflow for membrane protein solubilization and subsequent structural and functional validation.
Generic GPCR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dark nanodiscs for evaluating membrane protein thermostability by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. youtube.com [youtube.com]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetradecylphosphocholine vs. SMALP: A Comparative Guide to Maintaining Native Lipid Environments for Membrane Proteins
For researchers, scientists, and drug development professionals, the choice of solubilization agent is a critical step in the structural and functional characterization of membrane proteins. Maintaining the native lipid environment is paramount for preserving the protein's in vivo conformation and activity. This guide provides an objective comparison of two distinct approaches: the detergent Tetradecylphosphocholine (TDPC) and the polymer-based Styrene (B11656) Maleic Acid Lipid Particles (SMALPs).
This comparison synthesizes available data to highlight the strengths and weaknesses of each system. While direct head-to-head comparative studies are limited, this guide draws upon a wealth of individual studies to provide a comprehensive overview for informed decision-making in your research.
Introduction to the Technologies
This compound (TDPC) , also known as fos-choline-14, is a zwitterionic detergent belonging to the alkyl phosphocholine (B91661) family. Like other detergents, TDPC solubilizes membrane proteins by partitioning into the lipid bilayer and forming micelles around the protein, thereby extracting it from its native environment. The C14 alkyl chain of TDPC provides a hydrophobic environment that shields the transmembrane domains of the protein from the aqueous solvent.
Styrene Maleic Acid Lipid Particles (SMALPs) represent a detergent-free approach to membrane protein solubilization. The technology utilizes a copolymer of styrene and maleic acid which directly inserts into the cell membrane and encapsulates a small patch of the lipid bilayer, including the embedded membrane protein, into a nanoscale disc. This results in a water-soluble particle where the protein remains in its native lipid environment, surrounded by a "belt" of the SMA polymer.
Mechanism of Action
The fundamental difference between TDPC and SMALPs lies in their mechanism of membrane protein extraction, which in turn dictates the preservation of the native lipid environment.
Caption: Mechanisms of membrane protein extraction by TDPC and SMALPs.
Performance Comparison
The choice between TDPC and SMALPs will depend on the specific requirements of the downstream application and the nature of the target membrane protein. The following table summarizes key performance characteristics based on available literature.
| Feature | This compound (TDPC) | Styrene Maleic Acid Lipid Particles (SMALPs) |
| Mechanism | Detergent-based micelle formation | Polymer-based nanodisc encapsulation |
| Lipid Environment | Partial to significant delipidation; replaces native lipids with detergent molecules | Retains a significant portion of the native lipid annulus and surrounding bilayer |
| Protein Stability | Can be harsh and may lead to protein denaturation or loss of function, particularly for sensitive proteins | Generally provides higher stability and preserves native protein structure and function |
| Thermostability | Often lower compared to the native state | Significantly increased thermostability compared to detergent-solubilized proteins has been reported |
| Functional Activity | Activity can be compromised due to the loss of essential lipids | Often preserves or even enhances functional activity compared to detergent preparations |
| Limitations | Potential for artifacts due to non-native environment; may require addition of exogenous lipids to restore function | Sensitive to low pH (<6.5) and high concentrations of divalent cations (e.g., Mg2+, Ca2+) |
| Downstream Compatibility | Well-established for many techniques, including crystallography and NMR. | Compatible with a wide range of techniques including cryo-EM, NMR, and mass spectrometry, though the polymer can interfere with some assays |
Experimental Protocols
Membrane Protein Solubilization and Purification using TDPC
This protocol provides a general framework for using TDPC. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific target protein.
Materials:
-
Cell paste or purified membranes containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer: Lysis Buffer containing a working concentration of TDPC (typically 1-2% w/v)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: Lysis Buffer containing a lower concentration of TDPC (e.g., 0.1% w/v)
-
Elution Buffer: Wash Buffer containing an eluting agent (e.g., imidazole (B134444) for His-tagged proteins)
Procedure:
-
Membrane Preparation: Resuspend cell paste in Lysis Buffer and lyse cells by sonication or high-pressure homogenization. Centrifuge at low speed to remove cell debris, then ultracentrifuge the supernatant to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
-
Affinity Chromatography: Incubate the supernatant with the affinity resin for 1-2 hours at 4°C.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with Elution Buffer.
Membrane Protein Extraction and Purification using SMALPs
This protocol is a general guideline for SMALP-based extraction. The concentration of SMA and incubation conditions may require optimization.
Materials:
-
Cell paste or purified membranes containing the target protein
-
Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). Note: Avoid divalent cations.
-
SMA copolymer solution (typically 2.5% w/v in buffer)
-
Affinity chromatography resin
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Elution Buffer: Wash Buffer with an appropriate eluting agent.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the TDPC protocol.
-
SMALP Formation: Resuspend the membrane pellet in buffer and add the SMA copolymer solution to a final concentration of 2.5% (w/v). Incubate with gentle agitation for 1-2 hours at room temperature or 4°C.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material. The supernatant contains the SMALPs.
-
Affinity Chromatography: Incubate the supernatant with the affinity resin for 1-2 hours at 4°C.
-
Washing: Wash the resin with Wash Buffer.
-
Elution: Elute the SMALP-encapsulated protein with Elution Buffer.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for comparing TDPC and SMALPs and a generic signaling pathway that can be studied using these technologies.
Caption: Experimental workflow for comparing TDPC and SMALPs.
Caption: Generic GPCR signaling pathway for functional studies.
Conclusion
Both this compound and SMALPs are valuable tools for the study of membrane proteins.
TDPC represents a well-established, albeit potentially harsh, method that is suitable for robust proteins and a wide range of established downstream applications. Its primary drawback is the disruption of the native lipid environment, which can compromise the structural and functional integrity of the protein.
SMALPs , on the other hand, offer a gentler, detergent-free alternative that excels at preserving the native lipid annulus, leading to enhanced stability and more physiologically relevant functional data. The main limitations of SMALPs are their sensitivity to pH and divalent cations, which needs to be considered in the experimental design.
The optimal choice between TDPC and SMALPs will ultimately depend on the specific membrane protein of interest, the research question being addressed, and the required downstream applications. For studies where the native lipid environment is critical for protein function and stability, SMALPs present a compelling advantage. For more routine applications or with proteins known to be stable in detergents, TDPC may be a suitable and cost-effective option. It is recommended to perform a small-scale pilot study to compare both methods for your specific target protein to make an informed decision.
Assessing the Purity of Membrane Proteins Extracted with Tetradecylphosphocholine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful extraction and purification of membrane proteins are pivotal for downstream structural and functional studies, as well as for drug development initiatives. The choice of detergent is a critical factor that significantly influences the yield, stability, and, most importantly, the purity of the final protein preparation. This guide provides a comparative analysis of Tetradecylphosphocholine (TDPC), a zwitterionic detergent, against other commonly used detergents for membrane protein extraction, with a focus on the achievable purity of the extracted proteins.
Detergent Properties and Their Impact on Purity
Detergents are amphipathic molecules essential for solubilizing membrane proteins from the lipid bilayer.[1] Their effectiveness is determined by a balance between disrupting lipid-protein interactions and preserving the native structure and function of the protein.[2] The choice of detergent can profoundly impact the purity of the final preparation by influencing solubilization efficiency and the co-extraction of contaminating proteins and lipids.
This compound (TDPC), also known as Fos-choline-14, is a zwitterionic detergent that has demonstrated utility in the solubilization and purification of G-protein coupled receptors (GPCRs).[3] Zwitterionic detergents like TDPC carry no net charge and are generally considered milder than ionic detergents, which can be denaturing.[4]
A key property of any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[1] For effective solubilization, the detergent concentration should be significantly above its CMC.[4]
Table 1: Comparison of Physicochemical Properties of Selected Detergents
| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) |
| This compound (TDPC) | Zwitterionic (Phosphocholine) | ~0.12 | Not widely reported | 379.5 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic | ~0.17 | ~140 | 510.6 |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~1-2 | ~75 | 229.4 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 | ~27 | 292.4 |
Performance Comparison in Membrane Protein Purification
Direct comparative studies on the purity of membrane proteins extracted with TDPC versus a wide range of other detergents are limited in the publicly available literature. However, individual studies provide insights into the performance of TDPC and other commonly used detergents.
This compound (TDPC) in GPCR Purification
A notable study on the expression and purification of the human olfactory receptor hOR17-4, a G-protein coupled receptor, utilized TDPC (Fos-choline-14) for solubilization and purification.[3] The researchers screened over 70 detergents and found that fos-choline-based detergents were highly effective, with TDPC being selected for optimal solubilization.[3] A two-step purification process involving immunoaffinity and size-exclusion chromatography yielded hOR17-4 monomer at >90% purity , as determined by SDS-PAGE analysis.[3] This high level of purity makes the protein suitable for subsequent structural and functional analyses, including crystallization trials.[3]
Alternative Detergents: A Snapshot of Their Performance
-
n-Dodecyl-β-D-maltopyranoside (DDM): DDM is a widely used non-ionic detergent known for its gentle nature and effectiveness in solubilizing a broad range of membrane proteins, including GPCRs.[5][6] While specific purity percentages vary depending on the protein and purification scheme, DDM is often a detergent of choice for structural studies due to its ability to maintain protein stability.[6] However, its larger micelle size can sometimes pose challenges in downstream applications.[6]
-
Lauryl Dimethyl Amine Oxide (LDAO): LDAO is a zwitterionic detergent that has been successfully used for the crystallization of various membrane proteins. It is generally considered to be a more stringent detergent than DDM.
-
n-Octyl-β-D-glucopyranoside (OG): OG is a non-ionic detergent with a high CMC, which can be advantageous for its removal by dialysis.[5] However, it is often considered a harsher detergent compared to DDM and may be less suitable for sensitive membrane proteins.[5]
The choice of detergent is highly protein-dependent, and what works well for one membrane protein may not be optimal for another.[7] Therefore, empirical screening of a panel of detergents is often necessary to identify the best candidate for a specific target protein.
Experimental Protocols for Assessing Protein Purity
Accurate assessment of protein purity is crucial. The following are standard protocols for determining the purity of extracted membrane proteins.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to separate proteins based on their molecular weight and to visualize the purity of a protein sample.[8]
Protocol:
-
Sample Preparation:
-
Mix the purified membrane protein sample with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the samples at 70-95°C for 5-10 minutes to denature the proteins. Note: Some membrane proteins are prone to aggregation upon boiling, so incubation at a lower temperature (e.g., 37°C for 30 minutes) may be necessary.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.[9]
-
Run the gel in a suitable running buffer at a constant voltage until the dye front reaches the bottom of the gel.[9]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
The purity of the target protein can be estimated by densitometric analysis of the stained gel, comparing the intensity of the target protein band to the intensity of any contaminating bands.
-
Western Blotting
Western blotting is used to confirm the identity of the purified protein and to detect the presence of specific contaminants if antibodies are available.[10][11]
Protocol:
-
SDS-PAGE: Perform SDS-PAGE as described above.
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[11]
-
The transfer efficiency can be checked by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (or a potential contaminant) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imager.[11]
-
Visualizing the Workflow and a Relevant Signaling Pathway
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for extracting a membrane protein and assessing its purity.
Caption: Workflow for membrane protein extraction, purification, and purity assessment.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Since TDPC has been shown to be effective for GPCR purification, understanding the canonical GPCR signaling pathway is relevant for functional studies of the purified receptor.
References
- 1. cusabio.com [cusabio.com]
- 2. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of a Synthetic Human Olfactory Receptor 17-4: Expression and Purification from an Inducible Mammalian Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Assessing protein purity using SDS PAGE [protocols.io]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. agrisera.com [agrisera.com]
- 11. Western blot protocol | Abcam [abcam.com]
Unveiling True Function: A Comparative Guide to Protein Analysis in Tetradecylphosphocholine and Liposomes
For researchers, scientists, and drug development professionals, the choice of membrane mimetic is a critical decision that profoundly impacts the functional assessment of membrane proteins. This guide provides an objective comparison between Tetradecylphosphocholine (TDPC) micelles and liposomes, offering a cross-validation framework supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate system for your research needs.
The study of integral membrane proteins (IMPs), which include crucial drug targets like G protein-coupled receptors (GPCRs), ion channels, and transporters, necessitates their extraction from the native cell membrane and reconstitution into an artificial environment. TDPC, a phosphocholine-based detergent, is widely used for solubilizing and purifying these proteins, resulting in protein-detergent micelles. In contrast, liposomes, which are spherical vesicles composed of a lipid bilayer, offer a more native-like environment. The functional data derived from these two systems can vary significantly, underscoring the importance of understanding their respective advantages and limitations. While detergent micelles are invaluable for protein purification, liposomes are often considered superior for functional studies as they more closely mimic the cellular membrane.[1]
Quantitative Functional Comparison: Detergent Micelles vs. Liposomes
The choice of membrane mimetic can significantly influence the functional parameters of a reconstituted protein. Below are tables summarizing quantitative data from studies on key membrane protein classes, illustrating the functional differences observed between detergent-based systems and liposomes.
ATP-Binding Cassette (ABC) Transporters
ABC transporters utilize ATP hydrolysis to move substrates across membranes. Their activity is often assessed by measuring their ATPase rate.
Table 1: ATPase Activity of the ABC Transporter ABCB10 in Detergent Micelles vs. Liposomes
| Parameter | Detergent Micelles (DDM/CHS) | Liposomes |
| Basal ATPase Activity | Higher than in liposomes | Lower than in detergent |
| Substrate (Biliverdin) Stimulation | ~2-fold increase | ~4-fold increase |
| Apparent Km for ATP | ~0.3 mM | ~0.3 mM |
| Data sourced from a study on the human mitochondrial transporter ABCB10.[2] The detergent system used was a combination of n-dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS). |
These findings suggest that while the transporter's affinity for ATP is similar in both environments, the coupling between substrate binding and ATP hydrolysis is more robust in the more native-like environment of liposomes.[2]
Calcium Pumps (SERCA)
The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a pump responsible for transporting calcium ions. Its activity is characterized by its maximal rate of ATP hydrolysis (Vmax) and its affinity for Ca2+ (KCa).
Table 2: Functional Parameters of SERCA Reconstituted in Proteoliposomes
| Condition | Vmax (μmol mg-1 min-1) | KCa (μM) |
| SERCA alone | 4.1 | 0.46 |
| SERCA with Sarcolipin (B1176077) (wild-type) | 2.9 | 0.80 |
| SERCA with Sarcolipin (Arg27Ala mutant) | 3.9 | 0.50 |
| SERCA with Sarcolipin (Tyr31Ala mutant) | 3.9 | 0.52 |
| Data from a study on SERCA regulation by sarcolipin in proteoliposomes.[3] This table illustrates the type of quantitative functional data that can be obtained in a liposome-based system. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing functional data. Below are generalized protocols for the reconstitution of membrane proteins into TDPC micelles and liposomes.
Reconstitution in TDPC Micelles
This process is typically an extension of the protein purification procedure.
-
Solubilization: The membrane protein is extracted from the host membrane using a buffer containing TDPC at a concentration above its critical micelle concentration (CMC).
-
Purification: The protein-TDPC micelle complexes are purified using affinity chromatography. The column is washed with a buffer containing a lower concentration of TDPC to remove non-specifically bound proteins and lipids.
-
Elution: The purified protein-TDPC micelle complex is eluted from the affinity resin.
-
Functional Assay: The functional assay is then performed directly on the purified protein-detergent micelle solution.
Reconstitution into Liposomes (Proteoliposomes)
This method involves the removal of the detergent used for purification and the insertion of the protein into a lipid bilayer.
-
Liposome Preparation: Liposomes of a defined lipid composition are prepared by methods such as thin-film hydration followed by extrusion through polycarbonate membranes to create unilamellar vesicles of a specific size.
-
Detergent Destabilization: The pre-formed liposomes are partially destabilized by the addition of a controlled amount of detergent (e.g., Triton X-100).
-
Protein Insertion: The purified, detergent-solubilized membrane protein is mixed with the destabilized liposomes.
-
Detergent Removal: The detergent is gradually removed from the mixture. This is a critical step and can be achieved through methods such as dialysis, size-exclusion chromatography, or by adding detergent-adsorbing beads (e.g., Bio-Beads). The slow removal of detergent drives the insertion of the membrane protein into the lipid bilayer, forming proteoliposomes.
-
Functional Assay: The proteoliposomes are then used in functional assays, which may involve measuring the transport of substrates into or out of the vesicles.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the key steps in preparing membrane proteins for functional analysis in both TDPC micelles and liposomes.
Caption: Workflow for membrane protein preparation in TDPC micelles versus liposomes.
The following diagram illustrates a typical signaling pathway that can be studied using a reconstituted GPCR in a liposome, where ligand binding triggers a conformational change and subsequent interaction with a G protein.
Caption: Simplified GPCR activation pathway reconstituted in a model membrane.
References
Evaluating Tetradecylphosphocholine's Impact on Membrane Protein Oligomeric States: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the structural and functional characterization of membrane proteins. The ability of a detergent to maintain the native oligomeric state of these proteins is paramount for biologically relevant findings. This guide provides a comparative analysis of Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, against other commonly used detergents, offering insights into its performance in preserving the quaternary structure of membrane proteins.
This compound is a zwitterionic detergent that has found utility in the solubilization and study of membrane proteins. However, its efficacy in maintaining the delicate oligomeric assemblies of these proteins compared to established detergents like n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and glyco-diosgenin (B8134288) (GDN) is a subject of ongoing investigation. While some studies suggest that phosphocholine-based detergents can be effective for solubilization, there are also indications that they may have a destabilizing or even denaturing effect on certain membrane proteins.[1][2]
This guide aims to provide a framework for evaluating TDPC by presenting a side-by-side comparison of its properties with those of DDM, LMNG, and GDN, and by outlining the key experimental protocols used to assess the oligomeric state of membrane proteins.
Detergent Properties and Performance Comparison
The selection of an appropriate detergent is often protein-specific. The following table summarizes key properties of TDPC and its common alternatives, which can influence their interaction with membrane proteins and their effectiveness in maintaining oligomeric integrity.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics & Performance Insights |
| This compound (TDPC) / Fos-Choline-14 | Zwitterionic (Phosphocholine) | ~0.03-0.12 | ~12-15 | Can be effective for solubilization and in native mass spectrometry.[1] However, some studies suggest potential for destabilization or denaturation of certain membrane proteins.[1][2] |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic (Maltoside) | ~0.17 | ~50 | Widely used and considered a relatively mild detergent, often successful in preserving the structure and function of a broad range of membrane proteins.[3][4] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (Maltoside) | ~0.01 | ~40-90 | Known for its high stability-imparting properties, particularly for delicate membrane proteins and GPCRs. Its low CMC is advantageous for maintaining stability at low concentrations.[5] |
| Glyco-diosgenin (GDN) | Non-ionic (Steroid-based) | ~0.04 | ~30 | A synthetic alternative to digitonin, often used in cryo-electron microscopy (cryo-EM) due to the formation of small, well-defined micelles. It is considered a mild detergent. |
Experimental Protocols for Evaluating Oligomeric States
To rigorously assess the impact of TDPC and other detergents on the oligomeric state of a membrane protein, a combination of biophysical techniques is typically employed. Below are detailed methodologies for key experiments.
Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)
SEC-MALLS is a powerful technique to determine the absolute molar mass of a protein-detergent complex in solution, thereby providing direct information on the oligomeric state.[6]
Protocol:
-
Sample Preparation:
-
Solubilize the membrane protein of interest in buffers containing TDPC, DDM, LMNG, or GDN at a concentration of at least 2x the critical micelle concentration (CMC).
-
Clarify the solubilized protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Inject a defined amount of the purified protein-detergent complex (typically 50-100 µg) onto a size-exclusion chromatography column pre-equilibrated with a running buffer containing the respective detergent at a concentration above its CMC.
-
-
Instrumentation and Data Acquisition:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a SEC column suitable for the size range of the protein-detergent complex.
-
Connect the SEC column outlet to an in-line multi-angle laser light scattering (MALLS) detector, a differential refractive index (dRI) detector, and a UV-Vis detector.
-
Collect data continuously throughout the elution profile.
-
-
Data Analysis:
-
Determine the molar mass of the protein-detergent complex using software that combines the signals from the MALLS, dRI, and UV detectors. The dRI signal is used to determine the concentration of the complex, while the MALLS signal provides information about its molar mass and size. The UV signal is specific to the protein component.
-
Subtract the calculated mass of the detergent micelle to determine the molar mass of the protein component and thereby its oligomeric state.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes based on their size and shape under non-denaturing conditions.[7][8][9][10]
Protocol:
-
Sample Preparation:
-
Solubilize membrane fractions with the desired detergent (TDPC, DDM, LMNG, or GDN) at a concentration optimized for efficient and gentle extraction of the protein complex.
-
Add Coomassie Brilliant Blue G-250 to the solubilized sample. The dye binds to the protein complexes, imparting a net negative charge without denaturing them.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).
-
Perform electrophoresis at a low temperature (e.g., 4°C) to maintain the integrity of the complexes. The cathode buffer contains a low concentration of Coomassie G-250.
-
-
Analysis:
-
Visualize the separated protein complexes by staining the gel (e.g., with Coomassie or silver stain).
-
Determine the apparent molecular weight of the complexes by comparing their migration to that of known molecular weight standards. This allows for the assessment of the oligomeric state.
-
Analytical Ultracentrifugation (AUC)
AUC measures the sedimentation behavior of macromolecules in a centrifugal field, providing information about their size, shape, and interactions.[3][11][12]
Protocol:
-
Sample Preparation:
-
Prepare samples of the purified membrane protein in buffers containing the different detergents. It is crucial to accurately determine the density and viscosity of the buffer containing each detergent.
-
Load the samples into the AUC cells.
-
-
Sedimentation Velocity (SV) Experiment:
-
Subject the samples to high-speed centrifugation and monitor the movement of the protein-detergent complex boundary over time using absorbance or interference optics.
-
Analyze the sedimentation profiles to obtain the distribution of sedimentation coefficients (s-values). Different oligomeric states will have distinct s-values.
-
-
Sedimentation Equilibrium (SE) Experiment:
-
Centrifuge the samples at a lower speed until sedimentation and diffusion reach equilibrium.
-
Analyze the resulting concentration gradient to determine the buoyant molar mass of the protein-detergent complex and, consequently, the oligomeric state of the protein.
-
Native Mass Spectrometry (nMS)
Native MS allows for the direct measurement of the mass of intact protein complexes in the gas phase, providing precise information on stoichiometry and subunit composition.[1][5][13]
Protocol:
-
Sample Preparation:
-
Exchange the purified protein-detergent complex into a volatile buffer (e.g., ammonium (B1175870) acetate) containing a low concentration of the desired detergent (TDPC, DDM, LMNG, or GDN), typically just above the CMC.
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
-
Mass Spectrometry Analysis:
-
Optimize the instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve the non-covalent interactions within the protein complex during ionization and desolvation.
-
Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the oligomeric complex.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein complex.
-
The measured mass directly reveals the oligomeric state of the protein. It can also provide information on the binding of lipids or other small molecules.
-
Visualizing Experimental Workflows
To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the general workflows.
Caption: Workflow for determining the oligomeric state of a membrane protein using SEC-MALLS.
Caption: Workflow for analyzing the oligomeric state of a membrane protein using Blue Native PAGE.
Conclusion
The selection of an appropriate detergent is a critical determinant for the successful structural and functional characterization of membrane proteins. While this compound (TDPC) can be a useful tool in the researcher's arsenal, its potential to disrupt oligomeric states necessitates careful evaluation against more established and often milder detergents like DDM, LMNG, and GDN. The experimental protocols outlined in this guide provide a robust framework for systematically assessing the performance of TDPC and other detergents in preserving the native quaternary structure of a given membrane protein. By employing a multi-pronged approach using techniques such as SEC-MALLS, BN-PAGE, AUC, and native MS, researchers can make informed decisions to advance their understanding of these crucial cellular components.
References
- 1. Native Mass Spectrometry of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. The use of blue native PAGE in the evaluation of membrane protein aggregation states for crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of molecular masses and oligomeric states of protein complexes by blue native electrophoresis and isolation of membrane protein complexes by two-dimensional native electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. NMR spectroscopic and analytical ultracentrifuge analysis of membrane protein detergent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Protein Detergent Complexes by NMR, Light Scattering, and Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native Mass Spectrometry of Membrane Protein–Lipid Interactions in Different Detergent Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zwitterionic vs. Non-Ionic Detergents for the Purification and Functional Integrity of Bacteriorhodopsin
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and characterization of membrane proteins. The choice of detergent directly impacts protein yield, purity, stability, and functional integrity. This guide provides a comparative study of a common zwitterionic detergent, Lauryl Dimethyl Amine Oxide (LDAO), and a widely used non-ionic detergent, n-dodecyl-β-D-maltoside (DDM), for the solubilization and purification of the model membrane protein, bacteriorhodopsin (bR).
Bacteriorhodopsin, a light-driven proton pump, serves as an excellent model system for studying membrane protein-detergent interactions due to its inherent stability and well-characterized functional photocycle. The choice between a zwitterionic and a non-ionic detergent for bR solubilization presents a classic trade-off between solubilization efficiency and the preservation of native protein structure and function.
Data Presentation: Performance Metrics of LDAO vs. DDM
The following table summarizes the performance of LDAO and DDM in the purification of bacteriorhodopsin based on published experimental data. A direct quantitative comparison from a single study is challenging due to variability in experimental conditions. However, by synthesizing data from multiple sources, a clear trend emerges.
| Performance Metric | Zwitterionic Detergent (LDAO) | Non-Ionic Detergent (DDM) | Key Observations |
| Solubilization & Yield | Prone to causing denaturation (color change from purple to colorless, indicating retinal dissociation)[1]. | Generally provides stable solubilization, though often with low extraction yields. A reported yield for a specific protocol is 2.4 ± 1.3 mg/L of culture. | LDAO, being a stronger detergent, can be more effective at disrupting the membrane but poses a significant risk of denaturing bR[1]. DDM is milder, preserving the protein's structure at the cost of lower solubilization efficiency[1]. |
| Purity | Not applicable due to denaturation. | High purity can be achieved. A reported A280/A568nm ratio of ~1.5 indicates a high degree of purity for bR purified in DDM. | The A280/A568nm ratio is a key indicator of bR purity, with a value of 2.0 or lower being indicative of high-quality purple membranes. |
| Stability | Causes denaturation of bacteriorhodopsin[1]. | Generally maintains the structural integrity of bacteriorhodopsin. The protein's stability in DDM is sufficient for further biophysical and structural studies. | The stability of bR in DDM allows for its functional characterization, whereas LDAO's denaturing effect precludes this[1]. |
| Functional Activity | Denatured protein is functionally inactive. | The photocycle of bR is preserved in DDM, allowing for functional assays such as transient absorption spectroscopy to measure proton pumping kinetics. | The ability to maintain the native conformation and photocycle activity is a significant advantage of DDM for functional studies of bR. |
Experimental Protocols
Solubilization and Purification of Bacteriorhodopsin using DDM
This protocol is adapted from methodologies that have successfully yielded pure, functional bacteriorhodopsin.
a. Membrane Preparation:
-
Culture Halobacterium salinarum and harvest cells by centrifugation.
-
Resuspend the cell pellet in a basal salt solution and lyse the cells by sonication or using a French press.
-
Isolate the purple membrane fragments by sucrose (B13894) density gradient centrifugation.
-
Wash the purple membrane pellet with a salt solution to remove contaminants.
b. Solubilization:
-
Resuspend the purified purple membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl).
-
Add DDM to a final concentration of 1% (w/v).
-
Incubate the mixture with gentle agitation overnight at 4°C to allow for complete solubilization.
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.
c. Purification:
-
Load the supernatant containing the DDM-solubilized bR onto a size-exclusion chromatography (SEC) column equilibrated with a buffer containing 0.05% (w/v) DDM (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl, 0.05% DDM, 5% glycerol).
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 568 nm (for the retinal chromophore).
-
Pool the fractions containing pure, monomeric bR.
-
Assess purity by SDS-PAGE and by measuring the A280/A568 ratio.
Functional Analysis: Measurement of the Bacteriorhodopsin Photocycle
The proton-pumping function of bacteriorhodopsin is driven by a light-induced series of conformational changes known as the photocycle. This can be monitored using transient absorption spectroscopy.
a. Sample Preparation:
-
Dilute the purified, DDM-solubilized bR in a suitable buffer (e.g., 100 mM NaCl, 50 mM CAPSO, pH 9.5) to an optical density of ~1.0 at 568 nm.
b. Data Acquisition:
-
Place the sample in a cuvette in a transient absorption spectrometer.
-
Excite the sample with a laser pulse at a wavelength that triggers the photocycle (e.g., 532 nm).
-
Measure the time-resolved changes in absorbance at various wavelengths corresponding to the different photocycle intermediates (e.g., K at 590 nm, L at 550 nm, M at 412 nm, N at 560 nm, and O at 640 nm).
-
Record the decay kinetics to determine the lifetime of each intermediate and the overall rate of the photocycle.
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of detergents for bacteriorhodopsin.
Caption: Simplified schematic of the bacteriorhodopsin photocycle intermediates and their timescales.
References
Justifying the Choice of Tetradecylphosphocholine (Fos-Choline-14) for Membrane Protein Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural-functional characterization of membrane proteins. This guide provides a comparative analysis of Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, against other commonly used detergents. The experimental data and protocols presented herein support the selection of TDPC for applications requiring high protein stability and preservation of native conformation, particularly for sensitive targets such as G-protein coupled receptors (GPCRs).
Comparative Analysis of Detergent Properties
The physicochemical properties of a detergent, such as its critical micelle concentration (CMC), micelle size, and chemical nature, are pivotal in determining its suitability for a specific membrane protein. A low CMC is often advantageous as it requires lower detergent concentrations to maintain protein solubility, which can be beneficial for downstream applications like crystallography and cryo-EM. TDPC, with its very low CMC, offers a significant advantage in this regard.
Table 1: Physicochemical Properties of Selected Detergents
| Property | This compound (TDPC) | n-Dodecyl-β-D-maltoside (DDM) | CHAPS | Sodium Dodecyl Sulfate (SDS) |
| Chemical Type | Zwitterionic | Non-ionic | Zwitterionic | Anionic |
| Molecular Weight | 379.5 g/mol | 510.6 g/mol | 614.9 g/mol | 288.4 g/mol |
| CMC (in water) | ~0.12 mM[1][2] | ~0.17 mM | ~8 mM | ~8 mM |
| Aggregation Number | ~108 | ~140 | ~10 | ~62 |
| Micelle Size | ~47 kDa | ~71 kDa | ~6.2 kDa | ~18 kDa |
Data synthesized from multiple sources.
Performance in Membrane Protein Solubilization and Stabilization
The primary goal of a detergent in membrane protein research is to extract the protein from the lipid bilayer while preserving its structural integrity and biological activity. While harsh ionic detergents like SDS are effective solubilizers, they often lead to protein denaturation. Milder non-ionic and zwitterionic detergents are generally preferred for maintaining the native state of the protein.
TDPC's zwitterionic phosphocholine (B91661) headgroup mimics the natural lipid environment, which can be crucial for the stability of many membrane proteins, including GPCRs. This often translates to a higher yield of functionally active protein compared to other detergents.
Table 2: Performance Comparison in GPCR Solubilization and Stabilization
| Parameter | This compound (TDPC) | n-Dodecyl-β-D-maltoside (DDM) | CHAPS | Sodium Dodecyl Sulfate (SDS) |
| Solubilization Efficacy | High | High | Moderate | Very High |
| Preservation of Activity | Excellent | Good | Moderate | Poor |
| Protein Stability (Tm Shift) | High | Moderate-High | Low-Moderate | Very Low |
| Suitability for Crystallography | Good | Excellent | Moderate | Poor |
| Compatibility with Functional Assays | High | High | Moderate | Low |
Performance characteristics are generalized based on literature reviews and may vary depending on the specific protein.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing TDPC in membrane protein research.
3.1. Protocol for Membrane Protein Solubilization and Extraction
This protocol describes a general procedure for the solubilization of a target membrane protein from cellular membranes using TDPC.
-
Membrane Preparation:
-
Harvest cells expressing the target protein and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors) and incubate on ice for 30 minutes.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer + 500 mM NaCl) to remove peripheral membrane proteins. Resuspend and centrifuge again at 100,000 x g for 45 minutes.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitors) to a final protein concentration of 5-10 mg/mL.
-
Add TDPC from a stock solution to a final concentration of 1% (w/v). Note: This is well above the CMC and should be optimized for each specific protein.
-
Incubate the suspension with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein-TDPC complexes for downstream purification and analysis.
-
3.2. Protocol for Thermal Shift Assay (TSA) for Protein Stability
This protocol allows for the assessment of protein stability in TDPC compared to other detergents by measuring the change in melting temperature (Tm).
-
Preparation of Protein-Detergent Complexes:
-
Purify the solubilized membrane protein in the presence of a low concentration of TDPC (e.g., 0.05%).
-
Exchange the detergent to other detergents (e.g., DDM, CHAPS) for comparison using size-exclusion chromatography or dialysis. Ensure the final detergent concentration is above the CMC for each.
-
-
Assay Setup:
-
Prepare a master mix for each protein-detergent condition containing the purified protein (final concentration 2-5 µM), the respective detergent, and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Aliquot 20 µL of the master mix into the wells of a 96-well PCR plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.
-
A higher Tm indicates greater protein stability in that detergent.
-
Visualizing Workflows and Pathways
4.1. Logical Flow for Detergent Selection
The choice of detergent is a critical decision in any membrane protein project. The following diagram illustrates a logical workflow for selecting a suitable detergent, highlighting why TDPC is often a strong candidate.
Caption: Logical workflow for detergent selection.
4.2. Experimental Workflow for Detergent Screening
A systematic screening process is essential to identify the optimal detergent for a novel membrane protein. This diagram outlines a typical experimental workflow.
Caption: Experimental workflow for detergent screening.
4.3. GPCR Signaling Pathway
TDPC is particularly well-suited for the study of GPCRs due to its ability to maintain their delicate structures. This diagram shows a simplified, canonical GPCR signaling pathway that can be investigated once the receptor is stabilized in a TDPC micelle.
Caption: A canonical GPCR signaling cascade.
References
The Cost-Effectiveness of Tetradecylphosphocholine (TDPC) in the Era of Novel Detergents: A Comparative Guide
In the dynamic field of membrane protein research, the choice of detergent is a critical factor that can significantly impact experimental success and cost. For decades, traditional detergents like Tetradecylphosphocholine (TDPC), a member of the fos-choline family, have been workhorses for solubilizing and stabilizing membrane proteins. However, the advent of novel detergents, such as Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN), has introduced new options purported to offer superior performance, particularly for delicate and complex membrane proteins like G protein-coupled receptors (GPCRs). This guide provides a detailed, data-driven comparison of the cost-effectiveness of TDPC against these newer alternatives to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Stability and Efficacy
A crucial aspect of a detergent's performance is its ability to maintain the structural integrity and stability of the solubilized membrane protein. While fos-choline detergents are recognized for their efficiency in extracting inner membrane proteins, some studies suggest they may have destabilizing effects on the folded state of these proteins.[1]
One comparative study employing differential scanning fluorimetry provides valuable insights into the thermostability of a model membrane protein in the presence of various detergents, including members of the fos-choline family, LMNG, and GDN. The data from this study indicates that while fos-choline detergents can be effective in preventing aggregation, they may lead to a lower unfolding temperature of the protein, suggesting a destabilizing effect on the protein's folded structure.[1] In contrast, detergents like LMNG and GDN have been shown to be highly effective in stabilizing membrane proteins, often outperforming traditional options like Dodecyl Maltoside (DDM).[2][3][4]
Table 1: Comparison of Detergent Properties
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| This compound (TDPC) | Zwitterionic (Fos-choline) | 379.5 | ~0.12 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 1005.19 | ~0.01 |
| Glyco-diosgenin (GDN) | Non-ionic | 1165.31 | ~0.018 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | ~0.17 |
| Triton X-100 | Non-ionic | ~625 | ~0.24 |
Note: CMC values can vary depending on buffer conditions.
Cost-Effectiveness Analysis
To assess the cost-effectiveness, it is essential to consider both the price of the detergent and its performance in terms of protein yield and stability. While direct comparative data on protein yield for TDPC versus newer detergents is limited, a cost analysis based on currently available pricing provides a valuable starting point.
Table 2: Cost Comparison of Detergents
| Detergent | Supplier Example | Price (USD) per Gram |
| This compound (TDPC) | Cube Biotech | ~$193.00 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | APExBIO | ~$664.00 (for 500mg) |
| Glyco-diosgenin (GDN) | Protein Ark | ~$299.00 |
| n-Dodecyl-β-D-maltoside (DDM) | GoldBio | ~$28.40 |
| Triton X-100 | Sigma-Aldrich | ~$0.15 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The prices listed are for research-grade detergents.
From a purely cost-per-gram perspective, TDPC is considerably more expensive than traditional detergents like DDM and Triton X-100, but significantly less expensive than the newer generation detergents like LMNG. However, a true cost-effectiveness evaluation must factor in the lower concentrations at which newer detergents with low CMCs can be used, and their potentially higher yields of stable, functional protein, which could translate to lower overall project costs. The "dual-detergent strategy," which utilizes a less expensive detergent for initial solubilization followed by a more expensive, stabilizing detergent for purification, presents a potential avenue for cost optimization.[5]
Experimental Protocols
To empower researchers to conduct their own comparative analysis, this section provides a detailed methodology for detergent screening to determine the optimal detergent for a specific membrane protein.
Protocol: Small-Scale Detergent Screening for Membrane Protein Solubilization and Stability
1. Membrane Preparation:
-
Harvest cells expressing the target membrane protein by centrifugation.
-
Lyse the cells using a French press or sonication in a suitable buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
Resuspend the final membrane pellet in a storage buffer and determine the total protein concentration.[6]
2. Detergent Solubilization Screening:
-
Prepare stock solutions of each detergent (TDPC, LMNG, GDN, and controls like DDM) at a concentration of 10% (w/v) in an appropriate buffer.
-
In parallel, set up small-scale solubilization reactions in microcentrifuge tubes. To each tube containing a fixed amount of membrane protein (e.g., 1 mg), add varying concentrations of each detergent (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at 4°C with gentle agitation.
-
Separate the insoluble material by ultracentrifugation.
-
Collect the supernatant containing the solubilized membrane proteins.
3. Analysis of Solubilization Efficiency (Protein Yield):
-
Quantify the protein concentration in the supernatant from each solubilization reaction using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the solubilized fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to visualize the total protein profile and specifically assess the amount of the target protein extracted.
4. Analysis of Protein Stability:
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal unfolding of a protein by monitoring changes in the fluorescence of an environmentally sensitive dye. A higher melting temperature (Tm) indicates greater protein stability.[1]
-
Size Exclusion Chromatography (SEC): Analyze the solubilized protein by SEC to assess its oligomeric state and identify any aggregation. A monodisperse peak corresponding to the expected size of the protein-detergent complex indicates a stable preparation.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
Case Study: A Comparative Analysis of DDM and Tetradecylphosphocholine for Membrane Protein Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of membrane protein structural biology and drug discovery, maintaining protein stability following extraction from the native lipid bilayer is paramount. The choice of detergent is a critical factor that can dictate the success or failure of downstream applications, from crystallization to functional assays. For years, n-dodecyl-β-D-maltoside (DDM) has been a trusted workhorse, known for its gentle solubilization and stabilization of a wide range of membrane proteins. However, the search for superior stabilizing agents is ongoing. This guide provides a comparative analysis of DDM and the synthetic amphiphile Tetradecylphosphocholine (TDPC), also known as Fos-Choline-14, based on experimental evidence.
This case study draws from a high-throughput screening study that systematically evaluated the stability of several integral membrane proteins when transferred from a DDM-containing solution to a panel of other detergents, including a series of Fos-Cholines. The findings indicate that while Fos-Choline detergents are effective solubilizing agents, they can have a significant destabilizing effect on membrane proteins compared to DDM.
Performance Comparison: DDM vs. This compound
The primary method used for assessing protein stability in the cited research was Differential Scanning Fluorimetry (DSF). This technique measures the thermal unfolding of a protein by monitoring changes in the fluorescence of a dye that binds to exposed hydrophobic regions. The midpoint of this transition, the melting temperature (Tm), is a key indicator of a protein's thermostability. A higher Tm signifies greater stability. Additionally, protein aggregation was monitored by measuring light scattering, with the aggregation temperature (Tagg) indicating the point at which the protein begins to aggregate.
The multidrug transporter MdfA was one of the proteins evaluated. The data below summarizes the stability of MdfA, initially purified and stable in DDM, and then after being diluted into a solution containing this compound (Fos-Choline-14).
Quantitative Stability Data: MdfA
| Detergent Environment | Apparent Melting Temperature (Tm) | Aggregation Temperature (Tagg) | Interpretation |
| n-dodecyl-β-D-maltoside (DDM) | ~45-50°C | ~48-53°C | Baseline stability; protein is folded and stable. |
| This compound (TDPC) | No cooperative unfolding transition observed | Increased solubility, but of unfolded protein | Severe destabilization; protein is likely denatured at room temperature. |
Note: The values for TDPC indicate that a typical sigmoidal unfolding curve was not observed, suggesting the protein was already in an unfolded state at the beginning of the thermal ramp. This is a strong indicator of the detergent's destabilizing effect.
Experimental Methodologies
To provide a comprehensive understanding of the presented data, detailed protocols for the key experiments are outlined below. These are based on the methodologies described in the comparative study.
MdfA Solubilization and Purification in DDM
This initial step is crucial as it establishes the baseline stable state of the protein before comparison.
-
Membrane Preparation : E. coli cells overexpressing MdfA are harvested and lysed. The cell membranes are isolated by ultracentrifugation.
-
Solubilization : The isolated membranes are resuspended in a buffer containing 1-2% DDM, along with protease inhibitors. This mixture is incubated with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Clarification : The solubilized material is subjected to ultracentrifugation to pellet any unsolubilized membrane fragments.
-
Affinity Chromatography : The supernatant containing the solubilized MdfA is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Washing : The column is washed with a buffer containing a lower concentration of DDM (typically around the critical micelle concentration, CMC) to remove non-specifically bound proteins.
-
Elution : MdfA is eluted from the column using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) that also contains DDM.
-
Size Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC to separate monomeric MdfA from aggregates. The SEC running buffer contains DDM to maintain protein stability.
-
Concentration : The purified MdfA is concentrated using a centrifugal filter device.
Differential Scanning Fluorimetry (DSF) for Detergent Screening
This protocol describes the high-throughput screening approach used to compare the stability of DDM-purified protein in various detergents.
-
Plate Preparation : A 96-well PCR plate is prepared with each well containing one of the detergents to be tested (e.g., this compound) at a concentration of 0.5% (w/v) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein-Dye Mixture : A master mix of the DDM-solubilized MdfA and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) is prepared. The protein concentration is typically in the range of 0.2-0.5 mg/mL.
-
Dispensing : The MdfA-dye mixture is dispensed into each well of the 96-well plate, resulting in a tenfold dilution of the initial protein solution and DDM concentration.
-
Thermal Denaturation : The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, typically from 20°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition : Fluorescence intensity is measured at each temperature increment. Simultaneously, light scattering at a specific wavelength (e.g., 350 nm) can be measured to monitor aggregation.
-
Data Analysis : The fluorescence data is plotted against temperature. The apparent melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve or by finding the peak of the first derivative of the curve. The aggregation temperature (Tagg) is determined from the onset of the increase in light scattering.
Visualizing the Workflow and Findings
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationship of the findings.
Caption: Experimental workflow for comparing protein stability.
Preserving Protein Potency: A Guide to Functional Reconstitution of Tetradecylphosphocholine-Solubilized Proteins
For researchers, scientists, and drug development professionals, ensuring the biological activity of membrane proteins after extraction from their native environment is a critical challenge. The choice of detergent for solubilization is paramount, as it can significantly impact the protein's structure and function. This guide provides a comparative overview of Tetradecylphosphocholine (TDPC) and other commonly used detergents, focusing on the validation of protein activity through functional reconstitution assays.
Membrane proteins, essential for cellular signaling and transport, are notoriously difficult to study in their native state. Solubilization using detergents is a necessary first step for their purification and characterization. However, the very process that frees them from the lipid bilayer can also lead to denaturation and loss of function. This compound (TDPC), a zwitterionic detergent, has emerged as a promising tool for membrane protein research, but how does it stack up against other detergents in preserving protein activity? This guide delves into the data and methodologies required to answer that question.
Detergent Properties and Their Impact on Protein Activity
The effectiveness of a detergent in maintaining a protein's functional state is intrinsically linked to its physicochemical properties. Key parameters include the critical micelle concentration (CMC), micelle size, and the chemical nature of the headgroup and alkyl chain.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound (TDPC) | Zwitterionic (Phosphocholine) | ~0.03-0.05 | ~30-40 | Zwitterionic headgroup mimics natural phospholipids; relatively low CMC. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Widely used, considered mild; can be expensive.[1] |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic (Amine Oxide) | ~1-2 | ~18 | Forms small micelles, useful for crystallization; can be denaturing for some proteins.[1] |
| Octyl-β-D-glucoside (OG) | Non-ionic | ~20-25 | ~8 | High CMC, easily removed by dialysis; can be destabilizing for some proteins. |
| Sodium Cholate | Anionic (Bile Salt) | ~10-15 | ~2-4 | Ionic nature can be harsh on protein structure. |
Note: CMC and micelle size can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).
While direct, quantitative comparisons of protein activity after solubilization in TDPC versus other detergents are not abundantly available in the literature, studies on various membrane proteins highlight the profound impact of the detergent choice. For instance, a study on the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), demonstrated significantly higher constitutive activity when reconstituted into a lipid bilayer from a non-ionic detergent, emphasizing the importance of the protein's final environment. This underscores the need for functional reconstitution assays to validate the activity of any solubilized membrane protein.
The Crucial Step: Functional Reconstitution
Functional reconstitution is the process of re-inserting a purified, detergent-solubilized membrane protein into a model lipid bilayer, such as a liposome (B1194612) or a nanodisc.[2] This step is essential to assess whether the protein has retained its native conformation and biological activity. The general workflow for functional reconstitution into proteoliposomes is depicted below.
Detailed Experimental Protocols
Success in functional reconstitution hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for key experiments.
Preparation of Proteoliposomes by Detergent Removal
This protocol is a generalized procedure that needs to be optimized for each specific protein and detergent combination.
Materials:
-
Purified, TDPC-solubilized membrane protein
-
Lipids (e.g., a mixture mimicking the native membrane composition) dissolved in chloroform (B151607)
-
Reconstitution buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)
-
Detergent removal system (e.g., dialysis tubing with appropriate molecular weight cut-off, or Bio-Beads SM-2)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: In a round-bottom flask, create a lipid mixture of the desired composition. Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Liposome Formation: Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously until the lipid film is fully resuspended.
-
Liposome Sizing: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to several freeze-thaw cycles followed by either sonication in a bath sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Detergent Solubilization of Liposomes: Add TDPC to the liposome suspension to a concentration above its CMC to saturate the liposomes.
-
Protein Incorporation: Mix the TDPC-solubilized protein with the detergent-saturated liposomes at a desired protein-to-lipid ratio (e.g., 1:100 to 1:1000 w/w). Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
Detergent Removal:
-
Dialysis: Transfer the protein-lipid-detergent mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete detergent removal.
-
Bio-Beads: Add pre-washed Bio-Beads to the mixture and incubate with gentle rocking at 4°C. Replace the beads with fresh ones every few hours for a total of 24-48 hours.
-
-
Proteoliposome Collection: After detergent removal, the proteoliposomes can be collected by ultracentrifugation and resuspended in the desired buffer for functional assays.
Functional Assay: G-Protein Coupled Receptor (GPCR) Ligand Binding
This assay measures the ability of a reconstituted GPCR to bind its specific ligand, a hallmark of its functional integrity.
Materials:
-
Proteoliposomes containing the reconstituted GPCR
-
Radiolabeled ligand specific for the GPCR
-
Non-labeled ("cold") ligand for competition assay
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Binding Reaction: In a microcentrifuge tube, mix a defined amount of proteoliposomes with the radiolabeled ligand at various concentrations in the binding buffer. For competition assays, also include increasing concentrations of the cold ligand.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter under vacuum. This separates the proteoliposome-bound ligand from the free ligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. From this, determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). A successful reconstitution will yield high-affinity binding comparable to that observed in native membranes.
Visualizing the Molecular Machinery: A GPCR Signaling Pathway
To understand the context in which these reconstituted proteins function, it is helpful to visualize their native signaling pathways. The following diagram illustrates a typical G-protein coupled receptor signaling cascade.
Conclusion
The validation of protein activity after solubilization is a non-negotiable step in membrane protein research. While this compound shows promise as a gentle detergent, its performance relative to established detergents like DDM needs to be rigorously assessed on a case-by-case basis using functional reconstitution assays. The protocols and principles outlined in this guide provide a framework for researchers to objectively evaluate the efficacy of TDPC and other detergents, ultimately leading to more reliable and biologically relevant findings in the study of these crucial cellular components. The lack of extensive direct comparative data for TDPC highlights an area ripe for further investigation, which will be invaluable to the scientific community.
References
comparing the effects of Tetradecylphosphocholine and digitonin on receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate characterization of ligand-receptor interactions is a cornerstone of pharmacological research and drug discovery. The choice of methodology to prepare receptors for binding assays is critical and can significantly influence the experimental outcomes. This guide provides an objective comparison of two commonly used agents, Tetradecylphosphocholine (TDPC) and digitonin (B1670571), in the context of receptor binding assays. While both facilitate the access of ligands to receptors, they do so via fundamentally different mechanisms: TDPC, an alkyl phosphocholine (B91661) detergent, is used for membrane protein solubilization, whereas digitonin, a steroid glycoside, is primarily employed for selective plasma membrane permeabilization.
This document outlines the effects of each compound on receptor binding parameters, provides detailed experimental protocols, and presents visual workflows to aid in the selection of the most appropriate method for your research needs.
Principles of Action
This compound (TDPC): Solubilization
TDPC belongs to the class of alkyl phosphocholine detergents, which are amphipathic molecules that can disrupt the lipid bilayer of cell membranes.[1] At concentrations above its critical micelle concentration (CMC), TDPC can extract membrane proteins, including G-protein coupled receptors (GPCRs), from their native lipid environment, forming protein-detergent micelles that are soluble in aqueous solutions.[2] This approach is necessary when working with purified or reconstituted receptors and allows for the study of direct ligand-receptor interactions in a simplified system. However, the choice of detergent is crucial, as harsher detergents can lead to protein denaturation and loss of function.[2][3]
Digitonin: Permeabilization
Digitonin is a nonionic detergent that selectively complexes with cholesterol in cellular membranes, creating pores that allow molecules to pass through the plasma membrane.[4] This process, known as permeabilization, grants ligands access to intracellular domains of transmembrane receptors or to receptors located within intracellular compartments, without fully disrupting the cell or solubilizing the receptor from the membrane.[4][5] This method is advantageous when the goal is to study receptor binding in a more physiologically relevant context, with the receptor remaining in its native membrane environment.[5]
Quantitative Comparison of Effects on Receptor Binding
Direct comparative studies quantifying the effects of TDPC and digitonin on the binding parameters (Kd and Bmax) of the same receptor are scarce in publicly available literature. However, data from studies on opioid receptors treated with digitonin provide some insight into its impact.
| Detergent | Receptor System | Ligand | Kd Effect | Bmax Effect | Reference |
| Digitonin | Rat Brain Opioid Receptors | [3H]naloxone | Comparable to membrane fractions | 70-75% solubilization yield | N/A |
| Digitonin | Rat or Toad Brain Membranes | Opioid Agonists/Antagonists | Inhibition of binding (agonists > antagonists) | Not specified | N/A |
| TDPC | Not Available | Not Available | Data not available in searched literature | Data not available in searched literature | N/A |
Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). Bmax: Maximum number of binding sites.
The available data indicates that for certain receptor systems, digitonin can be used to access receptors without significantly altering their binding affinity. However, it can also exhibit inhibitory effects, which appear to be ligand-dependent. The lack of specific quantitative data for TDPC highlights a critical gap in the literature and underscores the empirical nature of detergent selection for receptor solubilization. The stability and functionality of a solubilized receptor are highly dependent on the specific protein and the chosen detergent.[2]
Experimental Protocols
Protocol 1: Receptor Binding Assay using Digitonin-Permeabilized Cells
This protocol is adapted for studying intracellular receptor binding using permeabilized cells.
Materials:
-
Cell culture expressing the receptor of interest
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Digitonin Stock Solution (e.g., 10 mg/mL in DMSO)
-
Permeabilization Buffer (e.g., Binding Buffer with an optimized concentration of digitonin, typically 10-40 µg/mL)[6]
-
Radiolabeled ligand
-
Unlabeled competing ligand (for non-specific binding determination)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter or other appropriate detection system
Methodology:
-
Cell Preparation: Harvest cells and wash with ice-cold Binding Buffer. Resuspend the cell pellet to a concentration of approximately 1 x 107 cells/mL in cold Binding Buffer.[6]
-
Permeabilization:
-
Optimization is crucial: The optimal digitonin concentration varies between cell types and should be determined empirically to ensure permeabilization without causing cell lysis.[7] This can be assessed using a viability dye like Trypan Blue.[7]
-
Add an equal volume of Permeabilization Buffer to the cell suspension.
-
Incubate for a short period (e.g., 2-10 minutes) on ice or at room temperature.[5]
-
-
Washing: Pellet the permeabilized cells by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C) and wash twice with ice-cold Binding Buffer to remove excess digitonin and released cytosolic components.[6]
-
Binding Assay:
-
Resuspend the permeabilized cells in Binding Buffer.
-
Set up triplicate tubes for total binding, non-specific binding, and various concentrations of the radiolabeled ligand for saturation experiments.
-
For total binding, add the radiolabeled ligand to the cell suspension.
-
For non-specific binding, add an excess of the unlabeled competing ligand about 10-15 minutes before adding the radiolabeled ligand.
-
Incubate at an appropriate temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the cells from the incubation medium by vacuum filtration through a glass fiber filter.
-
Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data.
-
Protocol 2: Generic Receptor Binding Assay using TDPC-Solubilized Membranes
This protocol provides a general framework for a binding assay with a receptor solubilized from cell membranes.
Materials:
-
Cell membranes expressing the receptor of interest
-
Solubilization Buffer (e.g., Tris-HCl, NaCl, protease inhibitors, and an optimized concentration of TDPC)
-
Binding Buffer (compatible with the solubilized receptor-detergent complex)
-
Radiolabeled ligand
-
Unlabeled competing ligand
-
Method for separating bound and free ligand (e.g., size-exclusion chromatography, filtration with appropriate membrane, or scintillation proximity assay)
-
Detection system
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from cells overexpressing the receptor of interest.
-
Solubilization:
-
Detergent concentration optimization is critical: The optimal TDPC concentration needs to be determined to efficiently solubilize the receptor while maintaining its functional integrity. This is typically above the CMC of the detergent.[2]
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate with gentle agitation for a defined period (e.g., 1-2 hours) at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.[8]
-
The supernatant contains the solubilized receptor.
-
-
Binding Assay:
-
Dilute the solubilized receptor preparation in Binding Buffer.
-
Perform the binding assay as described in Protocol 1 (steps 4 and 7), using a method suitable for separating soluble receptor-ligand complexes from free ligand.
-
-
Separation and Detection:
-
Size-Exclusion Chromatography: Separate the larger receptor-ligand complexes from the smaller free ligand.
-
Filtration: Use a filter membrane that can retain the protein-detergent micelles (requires careful optimization).
-
Scintillation Proximity Assay (SPA): If using SPA beads that can capture the solubilized receptor.
-
-
Data Analysis:
-
Calculate specific binding and determine Kd and Bmax as described in Protocol 1.
-
Visualizing the Workflows
Experimental Workflow for Digitonin-Based Receptor Binding Assay
Caption: Workflow for a receptor binding assay using digitonin permeabilization.
Experimental Workflow for TDPC-Based Receptor Binding Assay
Caption: Workflow for a receptor binding assay using TDPC solubilization.
Signaling Pathway Considerations
The choice between permeabilization and solubilization can also impact the ability to study downstream signaling events. Digitonin permeabilization, by leaving the cell largely intact, may allow for the investigation of more proximal signaling events coupled to receptor binding. In contrast, solubilization with TDPC isolates the receptor from its native signaling partners, making it ideal for studying direct ligand binding but unsuitable for assessing downstream signaling cascades in the same preparation.
Generic GPCR Signaling Pathway
Caption: A simplified representation of a G-Protein Coupled Receptor signaling pathway.
Conclusion and Recommendations
The selection of this compound or digitonin for a receptor binding assay should be guided by the specific research question and the nature of the receptor being studied.
Use Digitonin when:
-
The target receptor is intracellular or has an intracellular binding domain.
-
The goal is to study ligand binding in a near-native membrane environment.
-
Maintaining the integrity of the cell and its organelles is important.
-
Preliminary studies confirm that digitonin does not significantly interfere with the binding of the ligand of interest.
Use this compound (or other alkyl phosphocholines) when:
-
Working with purified or reconstituted receptors.
-
The primary goal is to characterize the direct interaction between a ligand and the isolated receptor.
-
Downstream signaling events are not being concurrently investigated.
-
Empirical optimization has identified it as a suitable detergent that maintains the receptor's functional conformation.
Given the potential for detergents to alter receptor structure and function, it is imperative to empirically validate the chosen method. This includes optimizing the detergent concentration and confirming that the solubilized or permeabilized receptor retains its expected pharmacological properties. The lack of extensive quantitative data, particularly for TDPC, necessitates a careful and systematic approach to assay development.
References
- 1. Interactions of Alkylphosphocholines with Model Membranes—The Langmuir Monolayer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Quantitation of intracellular membrane-bound enzymes and receptors in digitonin-permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. support.epicypher.com [support.epicypher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetradecylphosphocholine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Tetradecylphosphocholine, a synthetic phospholipid, requires careful handling and disposal due to its chemical nature. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing environmental impact.
While specific disposal guidelines for this compound are not extensively documented, its structural similarity to miltefosine (B1683995) (hexadecylphosphocholine) and its classification as a phospholipid chemical provide a strong basis for establishing safe disposal protocols. The following procedures are based on general principles of hazardous and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for Laboratory Settings
The primary method for disposing of this compound in a laboratory environment is to treat it as a hazardous chemical waste.
-
Segregation and Collection :
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
-
-
Disposal Request :
Disposal of Unused or Expired this compound as a Pharmaceutical
If this compound is part of a pharmaceutical preparation, it should be disposed of following guidelines for pharmaceutical waste.
-
Do Not Dispose Down the Drain : Never pour solutions containing this compound down the sink or drain.[3][4] This can harm aquatic life and may not be effectively removed by wastewater treatment facilities.[4]
-
Drug Take-Back Programs : The most preferred method for disposing of unwanted pharmaceuticals is through a drug take-back program.[5] Check for local collection events or authorized collection sites.
-
Household Trash Disposal (if no take-back program is available) :
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[5]
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[5]
-
Dispose of the sealed container in the household trash.[5]
-
Scratch out all personal information on the original prescription label to protect privacy before disposing of the empty container.[5]
-
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits, pH ranges, or temperature requirements for the disposal of this compound. The guiding principle is to treat it as a hazardous chemical waste, regardless of concentration.
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are available in the public domain. Therefore, chemical treatment by the user is not recommended. The recommended procedure is collection and disposal by a certified hazardous waste management service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetradecylphosphocholine
For Immediate Reference: Essential Safety and Handling Protocols for Tetradecylphosphocholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as Fos-Choline-14). Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety protocols.
| Category | Requirement | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Always wear unlined gloves. | To prevent skin contact and potential irritation or allergic reactions.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be tested and certified according to EN 166 for protection against liquid splashes. | To protect eyes from accidental splashes which may cause irritation.[2] |
| Body Protection | Laboratory coat | Standard lab coat to be worn over personal clothing. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
| General Hygiene | Access to safety shower and eye-wash station | Should be readily accessible in the work area.[2] | To provide immediate decontamination in case of accidental exposure. |
| Ventilation | Use in a well-ventilated area | Mechanical ventilation or local exhaust may be necessary.[2] | To control exposure to dusts, vapors, or mists.[2] |
Operational Plan: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound at -20°C in a tightly sealed container.[2]
-
If the compound is in an organic solution, store it in a glass container with a Teflon-lined closure, layered with an inert gas like argon or nitrogen.[3]
Handling and Experimental Use:
-
Allow the container to reach room temperature before opening to prevent condensation.[3]
-
Weigh and handle the solid form in a chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
For solubilization of membrane proteins, a common application for this zwitterionic surfactant, follow established laboratory protocols within a controlled environment.[4]
Disposal:
-
Dispose of waste material in accordance with applicable local, state, and federal regulations.[2]
-
Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.
-
Chemical wastes containing nanoparticles should not be disposed of as regular waste or poured down the drain.[5]
-
For spills, collect the material in a manner that does not create dust and place it in a suitable, labeled waste container.[2]
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan: Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure to this compound.
First-Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical advice if irritation persists.[2] |
| Skin Contact | Flush skin with plenty of water, then wash thoroughly with soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.[2] |
| Inhalation | Remove the victim from the exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Keep the victim quiet and warm and seek immediate medical attention.[2] |
| Ingestion | Drink water and seek immediate medical attention.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] |
Emergency Contacts: In case of a chemical emergency, contact your institution's emergency response team and the Poison Control Center at 800-222-1222.[6]
Diagram of Emergency Response Procedures
Caption: Emergency response for this compound exposure.
References
- 1. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. cdn.anatrace.com [cdn.anatrace.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
